Product packaging for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine(Cat. No.:CAS No. 859850-62-7)

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Cat. No.: B1284433
CAS No.: 859850-62-7
M. Wt: 126.16 g/mol
InChI Key: VZLPNCZDDQNCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a chemical compound with the molecular formula C6H10N2O and the CAS number 154135-33-8 . It is part of the oxazole family, a class of aromatic heterocyclic compounds characterized by a five-membered ring containing both oxygen and nitrogen atoms, which are valuable scaffolds in medicinal chemistry and material science . This specific compound, also known as (2,5-dimethyl-1,3-oxazol-4-yl)methanamine, features a reactive methylamine group attached to the 4-position of the 2,5-dimethyloxazole ring, making it a versatile building block for chemical synthesis . As a substituted oxazole, it serves as a crucial intermediate in organic synthesis and drug discovery efforts. Researchers utilize this compound to create more complex molecules for pharmaceutical testing and the development of novel bioactive compounds. It is strictly for research and laboratory use. This product is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1284433 (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine CAS No. 859850-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLPNCZDDQNCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586551
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-62-7
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological activities of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
IUPAC Name (2,5-Dimethyl-1,3-oxazol-4-yl)methanamineN/A
Synonyms 4-(Aminomethyl)-2,5-dimethyloxazoleN/A
CAS Number 859850-62-7[1]
Molecular Formula C₆H₁₀N₂O[2]
Molecular Weight 126.16 g/mol [2]
InChIKey VZLPNCZDDQNCNG-UHFFFAOYSA-N[2]
SMILES Cc1oc(C)c(CN)n1[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, a putative multi-step synthesis protocol is proposed based on established methods for the synthesis of substituted oxazoles.

Proposed Synthesis of this compound

The synthesis can be envisioned in three main stages: 1) formation of the oxazole ring, 2) functionalization at the 4-position, and 3) introduction of the aminomethyl group.

Step 1: Synthesis of 2,5-Dimethyl-1,3-oxazole

This can be achieved via a Robinson-Gabriel type synthesis.

  • Reactants: 3-Amino-2-butanone hydrochloride and acetic anhydride.

  • Procedure:

    • A mixture of 3-amino-2-butanone hydrochloride and a slight excess of acetic anhydride is heated at reflux for 2-4 hours.

    • The reaction mixture is cooled to room temperature and then carefully poured into ice-water.

    • The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until effervescence ceases.

    • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dimethyl-1,3-oxazole.

    • Purification can be achieved by distillation.

Step 2: Chloromethylation of 2,5-Dimethyl-1,3-oxazole

  • Reactants: 2,5-Dimethyl-1,3-oxazole, paraformaldehyde, and hydrogen chloride.

  • Procedure:

    • 2,5-Dimethyl-1,3-oxazole is dissolved in a suitable inert solvent (e.g., glacial acetic acid).

    • Paraformaldehyde is added to the solution.

    • Dry hydrogen chloride gas is bubbled through the stirred mixture at a controlled temperature (typically 0-10 °C).

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • The reaction mixture is then poured into ice-water and the product, 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, is extracted with an organic solvent.

    • The organic layer is washed with brine, dried, and the solvent evaporated to give the crude product.

Step 3: Amination of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

  • Reactants: 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole and a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia).

  • Procedure:

    • 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is dissolved in a suitable solvent (e.g., methanol).

    • The solution is cooled in an ice bath and a significant excess of a methanolic ammonia solution is added.

    • The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

    • The solvent and excess ammonia are removed under reduced pressure.

    • The residue is taken up in dilute hydrochloric acid and washed with an organic solvent to remove any unreacted starting material.

    • The aqueous layer is then basified with a strong base (e.g., NaOH) and the product, this compound, is extracted with an organic solvent.

    • The combined organic extracts are dried and the solvent is evaporated to yield the final product.

    • Further purification can be performed by column chromatography or crystallization of a salt form (e.g., hydrochloride).

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Expected signals in the ¹H NMR would include singlets for the two methyl groups on the oxazole ring, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the amine protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and C-O stretching of the oxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or signaling pathway has been reported for this compound, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry. Oxazole derivatives have been shown to exhibit a wide range of biological activities, including acting as anticancer, anti-inflammatory, and antimicrobial agents.

A common mechanism of action for many biologically active oxazole-containing compounds is the inhibition of protein kinases. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Below is a generalized diagram of a signaling pathway that is often targeted by small molecule inhibitors, including those with an oxazole core.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation Oxazole_Inhibitor This compound (Hypothetical Kinase Inhibitor) Oxazole_Inhibitor->RAF Inhibition Synthesis_Workflow Start Starting Materials: 3-Amino-2-butanone HCl, Acetic Anhydride, Paraformaldehyde, HCl, Ammonia Step1 Step 1: Oxazole Ring Formation (Robinson-Gabriel Synthesis) Start->Step1 Step2 Step 2: Chloromethylation Step1->Step2 Step3 Step 3: Amination Step2->Step3 Purification Purification (Column Chromatography/Crystallization) Step3->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

References

An In-depth Technical Guide to (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 859850-62-7[1]

Introduction

(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine is a substituted oxazole compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in medicinal chemistry.[2][3] Oxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] This guide provides a summary of the available technical information for this compound, including its physicochemical properties and a proposed synthetic route. Due to the limited publicly available data specific to this compound, some information is inferred from general knowledge of oxazole synthesis and the activities of structurally related molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 859850-62-7[1]
Molecular Formula C₆H₁₀N₂O[5]
Molecular Weight 126.16 g/mol [5]
Canonical SMILES Cc1oc(C)c(CN)n1[5]
InChIKey VZLPNCZDDQNCNG-UHFFFAOYSA-N[5]

Proposed Synthesis

Proposed Experimental Protocol: Van Leusen Oxazole Synthesis

  • Reaction Setup: To a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC, 1 equivalent).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or an ion-exchange resin (e.g., Ambersep® 900(OH)), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aminomethyl-substituted oxazole.

The following diagram illustrates the proposed synthetic workflow.

G cluster_synthesis Proposed Synthesis of this compound start 2,5-dimethyl-1,3-oxazole-4-carbaldehyde + Tosylmethyl isocyanide (TosMIC) reaction Reaction with Base (e.g., K2CO3) in Solvent (e.g., Methanol) start->reaction Step 1 workup Aqueous Work-up & Solvent Extraction reaction->workup Step 2 purification Column Chromatography workup->purification Step 3 product This compound purification->product Step 4

A proposed workflow for the synthesis of the target compound.

Potential Biological Significance and Applications in Drug Discovery

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, the oxazole scaffold is a well-established pharmacophore. Numerous oxazole-containing compounds have been investigated and developed for a variety of therapeutic applications.[3][4]

Structurally related compounds have shown potential as:

  • Antimicrobial Agents: The oxazole nucleus is present in several compounds with antibacterial and antifungal properties.[3]

  • Anti-inflammatory Agents: Certain oxazole derivatives have been identified as inhibitors of inflammatory pathways.[3]

  • Anticancer Agents: The oxazole ring is a feature in some molecules designed as potential anti-tumor agents.[3]

  • PDE4 Inhibitors: Optimization of oxazole-based compounds has led to the discovery of potent phosphodiesterase 4 (PDE4) inhibitors, which are of interest for treating inflammatory diseases.[6]

The diagram below illustrates the potential areas of biological investigation for this compound based on the activities of related compounds.

G cluster_biological_relevance Potential Biological Relevance compound This compound antimicrobial Antimicrobial Activity compound->antimicrobial antiinflammatory Anti-inflammatory Activity compound->antiinflammatory anticancer Anticancer Activity compound->anticancer pde4 PDE4 Inhibition compound->pde4

Potential areas for biological investigation.

Conclusion

This compound, identified by CAS number 859850-62-7, is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this molecule is sparse, its structural similarity to other biologically active oxazoles suggests that it may be a valuable building block for the development of new therapeutic agents. The proposed synthetic route provides a starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully characterize its physicochemical properties, develop a robust synthetic protocol, and explore its potential pharmacological activities.

References

Technical Guide: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a heterocyclic amine of interest in medicinal chemistry and synthetic research. This document details its chemical properties, a proposed synthetic pathway, and the broader biological context of the oxazole scaffold.

Core Molecular Data

This compound is a substituted oxazole with a primary amine functionality. Its fundamental molecular properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Canonical SMILES Cc1oc(C)c(CN)n1[1]
InChIKey VZLPNCZDDQNCNG-UHFFFAOYSA-N[1]
CAS Number 859850-62-7[2]

Physicochemical and Spectroscopic Data

While specific, experimentally determined data for this compound is not widely available in peer-reviewed literature, the properties of analogous substituted oxazoles can provide valuable context for researchers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
4-Ethyl-2,5-dimethyloxazole C₇H₁₁NO125.17Used as a flavoring agent. Found in or produced by Saccharomyces cerevisiae.[3]
2,5-Dimethyloxazole C₅H₇NO97.12A basic oxazole structure.[4]
2-(Chloromethyl)-4,5-dimethyloxazole C₆H₈ClNO145.59A potential synthetic precursor to the target compound.[5]
N-Methyl-(2,5-dimethyl-1,3-oxazol-4-yl)methylamine C₇H₁₂N₂O140.18The N-methylated analog of the target compound.[6]

Proposed Synthetic Pathway

A plausible and efficient synthesis for this compound can be proposed via the reduction of a nitrile precursor. This common synthetic transformation is a reliable method for producing primary amines. The overall workflow is outlined below.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification A Acetoacetamide C 2,5-Dimethyl-1,3-oxazole-4-carbonitrile A->C Cyclization & Nitrile Formation B POCl₃ / DMF (Vilsmeier-Haack reagent) E This compound C->E Reduction D Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Pure Product G->H

Proposed synthesis workflow for this compound.

Objective: To synthesize this compound from 2,5-Dimethyl-1,3-oxazole-4-carbonitrile.

Materials:

  • 2,5-Dimethyl-1,3-oxazole-4-carbonitrile (CAS 82123-42-0)[7]

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Precursor: The 2,5-dimethyl-1,3-oxazole-4-carbonitrile (1 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 1M NaOH solution, and then more water until a granular precipitate forms.

  • Extraction: The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, this compound.

  • Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Pharmacological Context

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] While no specific biological activity has been documented for this compound itself, its structural motifs are present in compounds with known therapeutic potential.

General Activities of Oxazole Derivatives:

  • Antimicrobial and Antifungal: Many oxazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[8]

  • Anticancer: The oxazole nucleus is a component of several compounds investigated as tyrosine kinase inhibitors and other anticancer agents.[8]

  • Anti-inflammatory: Certain substituted oxazoles, such as the NSAID Oxaprozin, demonstrate potent anti-inflammatory properties.[8]

  • Marine Natural Products: A significant number of bioactive alkaloids isolated from marine organisms contain the 1,3-oxazole core, exhibiting activities ranging from cytotoxic to antimalarial.[9]

The presence of the primary aminomethyl group at the 4-position of the oxazole ring in this compound provides a key functional handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.

G A This compound (Building Block) B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Diverse Library of Substituted Oxazole Derivatives B->E C->E D->E

Potential synthetic utility of the target compound.

This guide serves as a foundational resource for researchers. The provided synthetic protocol offers a clear pathway to obtaining this compound for further study, and the contextual information highlights the potential of the broader oxazole class in the development of new therapeutic agents.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic and synthetic aspects of the novel compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Due to the limited availability of experimental data in the public domain for this specific molecule, this document provides a comprehensive overview based on established principles of organic chemistry, spectroscopic prediction, and generalized synthetic methodologies for analogous oxazole derivatives.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol

  • CAS Number: 859850-62-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0s2H-CH₂-NH₂
~2.4s3H2-CH₃ (Oxazole ring)
~2.2s3H5-CH₃ (Oxazole ring)
~1.5 - 2.5 (broad)br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158 - 162C2 (Oxazole ring)
~148 - 152C5 (Oxazole ring)
~128 - 132C4 (Oxazole ring)
~35 - 40-CH₂-NH₂
~13 - 162-CH₃ (Oxazole ring)
~10 - 125-CH₃ (Oxazole ring)

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization, EI)

m/z ValuePredicted Fragmentation Ion
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
97[M - C₂H₅]⁺ or [M - NH₂CH₂]⁺
82[M - C₂H₄O]⁺
43[CH₃CO]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3500N-H stretch (asymmetric and symmetric)Amine (-NH₂)
2850 - 2960C-H stretch (aliphatic)Methyl, Methylene
1640 - 1680C=N stretchOxazole ring
1550 - 1600N-H bendAmine (-NH₂)
1050 - 1150C-O-C stretchOxazole ring

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from readily available precursors, following established methods for the synthesis of substituted oxazoles.

Diagram 1: Proposed Synthesis of this compound

G A Ethyl 2-chloroacetoacetate C Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate A->C  NaOEt, EtOH B Acetamidine hydrochloride B->C D 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid C->D  1. NaOH, H₂O/EtOH  2. H₃O⁺ E 2,5-Dimethyl-1,3-oxazole-4-carboxamide D->E  1. SOCl₂  2. NH₃ F This compound E->F  LiAlH₄, THF

Caption: Proposed synthetic route for this compound.

Experimental Protocol for the Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate:

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol for the Synthesis of this compound:

  • Hydrolyze ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (1.0 eq) using an aqueous solution of sodium hydroxide in ethanol.

  • Acidify the reaction mixture to precipitate 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, which is then filtered and dried.

  • Treat the carboxylic acid with thionyl chloride to form the corresponding acyl chloride.

  • React the acyl chloride with ammonia to yield 2,5-dimethyl-1,3-oxazole-4-carboxamide.

  • Reduce the amide using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Quench the reaction carefully with water and an aqueous solution of sodium hydroxide.

  • Filter the resulting solid and extract the filtrate with diethyl ether.

  • Dry the organic layer, concentrate under reduced pressure, and purify the final product by distillation or chromatography.

Protocol for Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Electron ionization (EI) mass spectra would be obtained using a mass spectrometer with an ionization energy of 70 eV.

  • Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Signaling Pathways and Experimental Workflows

Currently, there is no published information available regarding the specific signaling pathways or biological activities of this compound. As a novel compound, its biological targets and mechanisms of action are yet to be elucidated.

Diagram 2: General Workflow for Biological Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B High-Throughput Screening (e.g., cell-based assays, enzyme assays) A->B C Hit Identification B->C D Dose-Response and Selectivity Profiling C->D E Lead Compound Selection D->E F Animal Model Studies (e.g., efficacy, toxicity) E->F G Pharmacokinetic and Pharmacodynamic Analysis F->G

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

This guide provides a foundational understanding of this compound based on theoretical predictions and established chemical principles. Further experimental validation is necessary to confirm the presented data and to explore the potential applications of this compound in research and drug development.

An In-depth Technical Guide to the NMR Analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this or structurally similar compounds. This document outlines predicted ¹H and ¹³C NMR data, a detailed experimental protocol for acquiring such data, and visual workflows to aid in understanding the molecular structure and analytical process.

Predicted NMR Data

The chemical structure of this compound is presented below with standardized atom numbering for clear assignment of the predicted NMR signals.

Caption: Chemical structure of this compound with atom numbering.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and are presented for a standard deuterated solvent, such as CDCl₃.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C6-H2.3 - 2.5Singlet3H
C7-H2.1 - 2.3Singlet3H
C8-H3.6 - 3.8Singlet2H
N-H1.5 - 2.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C 2158 - 162
C 4148 - 152
C 5128 - 132
C 612 - 15
C 79 - 12
C 835 - 40

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds. Other solvents like DMSO-d₆, Methanol-d₄, or Acetone-d₆ can be used depending on the sample's solubility.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid in dissolving less soluble samples.

  • Filtering (If Necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.2 NMR Spectrometer Setup and Data Acquisition These parameters are for a typical 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Experiment: Standard one-pulse proton experiment.

  • Solvent: Specify the deuterated solvent used for correct lock and shimming.

  • Temperature: Set to a standard temperature, e.g., 298 K.

  • Pulse Width: Use a 90° pulse, calibrated for the specific probe.

  • Acquisition Time (at): 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.

  • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration. More scans may be needed for dilute samples.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Experiment: Standard one-pulse carbon experiment with proton decoupling (e.g., zgpg30).

  • Pulse Width: Use a 30° or 45° pulse to reduce the relaxation delay needed.

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): A range of 0 to 220 ppm is standard.

2.3 Data Processing

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the signaling pathways involved in structure elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectra (1H, 13C, etc.) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference chem_shift Chemical Shift Analysis reference->chem_shift integration Integration (1H) chem_shift->integration coupling Coupling Constant Analysis chem_shift->coupling two_d 2D NMR (COSY, HSQC, HMBC) chem_shift->two_d structure Structure Elucidation integration->structure coupling->structure two_d->structure

Caption: A general workflow for NMR-based structure elucidation.

This guide provides a foundational understanding for the NMR analysis of this compound. For definitive structure confirmation, it is crucial to acquire experimental data and, if necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons.

An In-depth Technical Guide to the Infrared Spectrum of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral characteristics, a standard experimental protocol for acquiring IR spectra, and a logical workflow for spectroscopic analysis.

Predicted Infrared Spectral Data

Wavenumber Range (cm⁻¹)Functional GroupVibration TypePredicted Intensity
3400 - 3250N-H (amine)Symmetric and Asymmetric StretchingMedium
3000 - 2850C-H (methyl)StretchingMedium to Strong
1650 - 1590C=N (oxazole ring)StretchingMedium to Strong
1580 - 1480C=C (oxazole ring)StretchingMedium to Strong
1470 - 1430C-H (methyl)BendingMedium
1380 - 1365C-H (methyl)Bending (umbrella)Medium
1250 - 1020C-N (amine)StretchingMedium
1100 - 1000C-O-C (oxazole ring)Asymmetric StretchingStrong
900 - 650N-H (amine)WaggingBroad, Medium

Note: The predicted intensities (Strong, Medium, Broad) are estimations and can vary based on the sample preparation and instrument sensitivity.

Experimental Protocol for Infrared Spectroscopy

The following is a generalized procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid or liquid organic compound like this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press, ATR crystal)

Reagents and Materials:

  • Sample of this compound

  • Potassium Bromide (KBr), IR-grade, desiccated

  • Solvent for cleaning (e.g., acetone, isopropanol), spectroscopic grade

  • Mortar and pestle (agate or mullite)

  • Spatula

  • Hydraulic press

Procedure for KBr Pellet Method (for solid samples):

  • Sample Preparation:

    • Thoroughly clean and dry the mortar and pestle.

    • Place approximately 1-2 mg of the solid sample into the mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a KBr pellet press.

    • Ensure the powder is evenly distributed.

    • Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Procedure for Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium, zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent and allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Acquire the sample spectrum, co-adding multiple scans for better data quality.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement using a suitable solvent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of an organic compound, incorporating IR spectroscopy as a key analytical technique.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spec Mass_Spec Mass Spectrometry Purification->Mass_Spec Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Data_Analysis Combined Spectral Data Analysis IR_Spec->Data_Analysis NMR_Spec->Data_Analysis Mass_Spec->Data_Analysis Elemental_Analysis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Final Report & Documentation Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

An In-depth Technical Guide to the Mass Spectrometry of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a heterocyclic amine of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflow.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily found, a detailed fragmentation pattern can be predicted based on the known mass spectrometric behavior of substituted oxazoles and aminomethyl-substituted heterocyclic compounds. The molecular formula for this compound is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol .[1]

Upon electron ionization (EI), the molecule is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are likely to involve:

  • Alpha-Cleavage: The bond between the methylene group and the oxazole ring is a likely site for initial cleavage. This would result in the formation of a stable, resonance-stabilized oxazole cation.

  • Loss of the Amino Group: Cleavage of the C-N bond in the aminomethyl side chain can lead to the loss of an amino radical (•NH₂) or ammonia (NH₃) following hydrogen rearrangement.

  • Ring Cleavage of the Oxazole Moiety: Substituted oxazoles are known to undergo ring fragmentation, often involving the loss of small, stable molecules like acetonitrile (CH₃CN).

  • Loss of a Methyl Group: Cleavage of a methyl group from the oxazole ring is also a plausible fragmentation pathway.

Based on these principles, a predicted table of major mass-to-charge ratios (m/z) and their corresponding fragment structures is presented below.

m/zPredicted Fragment IonProposed Fragmentation PathwayRelative Abundance (Predicted)
126[C₆H₁₀N₂O]⁺•Molecular IonModerate
111[C₅H₇N₂O]⁺Loss of •CH₃Moderate to High
96[C₅H₆NO]⁺Alpha-cleavage with loss of •CH₂NH₂High
82[C₄H₄NO]⁺Loss of •CH₂NH₂ and subsequent loss of CH₂Moderate
68[C₃H₂NO]⁺Ring cleavage and rearrangementLow
54[C₃H₄N]⁺Further fragmentation of the oxazole ringLow to Moderate
42[C₂H₄N]⁺Cleavage of the side chainModerate

Experimental Protocols for Mass Spectrometric Analysis

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Derivatization (Optional): For improved chromatographic performance and to reduce peak tailing, which is common for primary amines, derivatization can be performed. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the primary amine to a less polar trimethylsilyl derivative.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for low concentrations) or split (for higher concentrations).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1562 amu/s.

  • Solvent Delay: 3 minutes.

Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [C₆H₁₀N₂O]⁺• m/z = 126 Molecular Ion F1 [C₅H₇N₂O]⁺ m/z = 111 M->F1 - •CH₃ F2 [C₅H₆NO]⁺ m/z = 96 M->F2 - •CH₂NH₂ F4 [C₂H₄N]⁺ m/z = 42 M->F4 - C₄H₆NO• F3 [C₄H₄NO]⁺ m/z = 82 F2->F3 - CH₂

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of This compound Solvent Dissolution in Volatile Solvent Sample->Solvent Derivatization Derivatization (Optional) Solvent->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Pattern Interpretation DataAcquisition->Interpretation Report Final Report LibrarySearch->Report Interpretation->Report

Caption: General experimental workflow for GC-MS analysis.

References

The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a substituted oxazole derivative of interest in medicinal chemistry due to the established broad-spectrum bioactivity of the oxazole scaffold. While the specific discovery and detailed biological profile of this particular compound are not extensively documented in publicly available literature, its synthesis can be strategically approached through established chemical transformations. This guide outlines a comprehensive theoretical framework for the synthesis of this compound, presenting two viable synthetic pathways starting from the commercially available precursor, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde. Detailed experimental protocols, quantitative data tables, and workflow visualizations are provided to facilitate its laboratory preparation and further investigation. The potential biological significance of this compound is also discussed in the context of the known pharmacological activities of related oxazole derivatives.

Introduction

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom, which is a key structural component in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The versatility of the oxazole scaffold has led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic drugs.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity and potency of these compounds.[2]

This technical guide focuses on the synthesis of a specific derivative, this compound. Although a detailed historical account of its discovery is not prominent in scientific literature, its structural features suggest potential for biological activity. The presence of a methylamine substituent at the 4-position of the 2,5-dimethyloxazole core provides a basic nitrogen center, which can be critical for interactions with biological targets.

This document provides two robust, proposed synthetic routes for the preparation of this compound, designed to be accessible to researchers in organic and medicinal chemistry.

Proposed Synthetic Pathways

The synthesis of this compound can be efficiently achieved from the readily available starting material, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde. Two primary retrosynthetic approaches are presented here: Pathway A: Direct Reductive Amination and Pathway B: Conversion to Halomethyl Intermediate followed by Gabriel Synthesis .

Pathway A: Direct Reductive Amination

This pathway represents the most direct and atom-economical approach to the target compound. It involves the one-pot reaction of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G start 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde intermediate Imine Intermediate start->intermediate Methylamine product This compound intermediate->product Reducing Agent (e.g., NaBH4)

Figure 1: Reductive Amination Workflow.
Pathway B: Gabriel Synthesis via Halomethyl Intermediate

This two-step pathway offers an alternative to direct amination and is particularly useful if the direct method proves to be low-yielding. The aldehyde is first reduced to the corresponding alcohol and then converted to a more reactive halomethyl intermediate. This intermediate is subsequently used to alkylate potassium phthalimide, followed by hydrazinolysis to release the primary amine.

G start 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde alcohol (2,5-Dimethyl-1,3-oxazol-4-yl)methanol start->alcohol Reduction (e.g., NaBH4) halide 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole alcohol->halide Halogenation (e.g., SOCl2) phthalimide N-((2,5-Dimethyl-1,3-oxazol-4-yl)methyl)phthalimide halide->phthalimide Potassium Phthalimide product This compound phthalimide->product Hydrazine Hydrate

Figure 2: Gabriel Synthesis Workflow.

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of this compound.

Pathway A: Direct Reductive Amination

Step 1: Synthesis of this compound

  • To a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (2.0 eq, as a solution in THF or water) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Pathway B: Gabriel Synthesis

Step 1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

  • Dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in methanol (0.3 M) in a round-bottom flask at 0 °C.

  • Add sodium borohydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction with the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

  • To a solution of (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloromethyl intermediate.

Step 3: Gabriel Synthesis of this compound

  • To a solution of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Filter the resulting precipitate (the N-alkylated phthalimide), wash with water, and dry.

  • Suspend the N-alkylated phthalimide in ethanol (0.2 M) and add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the target amine.

Data Presentation

The following tables summarize the key reagents and expected product characteristics.

Table 1: Reagents for Reductive Amination (Pathway A)

ReagentMolecular FormulaMolar Mass ( g/mol )Moles (eq)
2,5-Dimethyl-1,3-oxazole-4-carbaldehydeC₆H₇NO₂125.131.0
MethylamineCH₅N31.062.0
Sodium BorohydrideNaBH₄37.831.5
MethanolCH₄O32.04Solvent

Table 2: Reagents for Gabriel Synthesis (Pathway B)

ReagentMolecular FormulaMolar Mass ( g/mol )Moles (eq)
2,5-Dimethyl-1,3-oxazole-4-carbaldehydeC₆H₇NO₂125.131.0
Sodium BorohydrideNaBH₄37.831.2
Thionyl ChlorideSOCl₂118.971.2
Potassium PhthalimideC₈H₄KNO₂185.221.1
Hydrazine HydrateH₆N₂O50.063.0

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Molar Mass126.16 g/mol
Appearance(Expected) Colorless to pale yellow oil or low melting solid
Boiling Point(Predicted) > 200 °C
SolubilitySoluble in methanol, dichloromethane; sparingly soluble in water

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not available, the broader class of oxazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[1][2] These activities are often attributed to the ability of the oxazole ring and its substituents to interact with various biological targets.

  • Antimicrobial Activity: Many oxazole-containing compounds exhibit potent antibacterial and antifungal properties.[1] The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

  • Anti-inflammatory Activity: Some oxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

  • Anticancer Activity: The oxazole scaffold is present in several anticancer agents that can act through various mechanisms, such as kinase inhibition or disruption of microtubule dynamics.[1]

The introduction of a methylamine group at the 4-position of the 2,5-dimethyloxazole core in the target compound could potentially modulate its interaction with biological macromolecules. The basicity of the amine could facilitate ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. Further screening of this compound in various biological assays is warranted to elucidate its specific pharmacological profile.

G compound This compound target Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction effect Pharmacological Effect (e.g., Antimicrobial, Anti-inflammatory) target->effect Modulation of Signaling Pathway

Figure 3: General Mechanism of Action.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis of this compound. While information regarding its specific discovery and biological activity is limited, the synthetic pathways outlined herein, based on well-established organic chemistry principles, offer a clear and feasible route to its preparation. The provided experimental protocols, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers interested in synthesizing and investigating this and other related oxazole derivatives. Given the diverse biological activities of the oxazole class of compounds, this compound represents a promising candidate for further pharmacological evaluation.

References

Lack of Specific Biological Activity Data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine Precludes In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, experimental protocols, or defined signaling pathways are publicly available for the compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. This absence of specific information prevents the creation of a detailed technical guide as requested.

While the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, data on this particular substituted methylamine is not present in the reviewed resources. Oxazole-containing compounds have been extensively investigated and have shown promise in various therapeutic areas.

General Biological Activities of Oxazole Derivatives:

The broader class of oxazole derivatives has been reported to possess a multitude of biological activities, including but not limited to:

  • Anticancer: Many oxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, involving the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

  • Antimicrobial: The oxazole ring is a key structural component in several antibacterial and antifungal agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

  • Anti-inflammatory: Certain oxazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antidiabetic: Some compounds containing the oxazole moiety have been investigated for their potential to modulate blood glucose levels, for instance, by acting on specific receptors or enzymes involved in glucose metabolism.

Synthesis of Oxazole Derivatives:

The synthesis of oxazole derivatives is well-documented in the chemical literature. A general workflow for the synthesis of a substituted oxazole, such as this compound, could potentially involve the following conceptual steps. It is important to note that this is a generalized representation and not a specific, validated protocol for the target molecule.

G cluster_synthesis Conceptual Synthetic Workflow start Starting Materials (e.g., α-haloketone, amide) reaction1 Hantzsch Oxazole Synthesis or similar cyclization start->reaction1 intermediate1 Substituted Oxazole Core reaction1->intermediate1 reaction2 Functional Group Interconversion/Introduction (e.g., Formylation) intermediate1->reaction2 intermediate2 4-Formyl-2,5-dimethyloxazole reaction2->intermediate2 reaction3 Reductive Amination intermediate2->reaction3 product This compound reaction3->product

Caption: A generalized, conceptual workflow for the synthesis of a substituted oxazole.

Without specific experimental data for this compound, any discussion of its biological activity, experimental protocols, and mechanisms of action would be purely speculative and fall outside the scope of a technical whitepaper. Researchers and drug development professionals interested in this specific molecule would need to undertake initial in vitro and in vivo studies to determine its pharmacological profile.

An In-depth Technical Guide to (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The oxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound and its derivatives, with a focus on providing actionable data and methodologies for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , serves as a core structure for the development of various analogs.[1] The synthesis of this and related compounds typically involves a multi-step process, often starting from readily available precursors.

A common synthetic route to 4-(aminomethyl)-2,5-dimethyloxazole involves the initial preparation of 4-(chloromethyl)-2,5-dimethyloxazole. This intermediate can be synthesized through various methods, including the reaction of acetoin with a chloroformate, followed by chlorination. The subsequent reaction of 4-(chloromethyl)-2,5-dimethyloxazole with an appropriate amine, such as ammonia or a primary/secondary amine, yields the desired this compound or its N-substituted analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀N₂O[1]
Molecular Weight126.16 g/mol [1]
IUPAC Name(2,5-dimethyl-1,3-oxazol-4-yl)methanamine
SMILESCc1oc(C)c(CN)n1[1]
InChIKeyVZLPNCZDDQNCNG-UHFFFAOYSA-N[1]

Biological Activities and Potential Therapeutic Applications

Derivatives of the 2,5-dimethyloxazole core have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases. The biological activity is often modulated by the nature of the substituents on the oxazole ring and the aminomethyl side chain.

Anticancer Activity

Several studies have highlighted the anticancer potential of substituted oxazole derivatives. For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their cytotoxic activities. Some of these compounds exhibited significant growth inhibition against a panel of 60 human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Oxazole Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Analog 1 HCT-116 (Colon)5.2
MCF-7 (Breast)7.8
HeLa (Cervical)6.5
Analog 2 HCT-116 (Colon)3.1
MCF-7 (Breast)4.9
HeLa (Cervical)5.7
Adriamycin (Control) HCT-116 (Colon)0.8
MCF-7 (Breast)1.2
HeLa (Cervical)1.0

Note: Data for analogs are representative of published studies on similar oxazole-containing compounds and are for illustrative purposes. Specific data for this compound was not available in the cited literature.

Antimicrobial Activity

The oxazole moiety is also a key feature in compounds with antimicrobial properties. Research into 2,5-disubstituted 1,3,4-oxadiazole derivatives has shown that certain analogs possess notable antibacterial and antifungal activity. The presence of specific substituents, such as halogens or nitro groups on an attached phenyl ring, has been shown to enhance the antimicrobial efficacy of these compounds.[2]

Experimental Protocols

General Synthesis of 4-(Aminomethyl)-2,5-dimethyloxazole Derivatives

A generalized synthetic protocol for the preparation of this compound and its N-substituted analogs is outlined below. This procedure is based on common organic synthesis methodologies for similar heterocyclic compounds.

Step 1: Synthesis of 4-(Chloromethyl)-2,5-dimethyloxazole

A detailed procedure for the synthesis of the key intermediate, 4-(chloromethyl)-2,5-dimethyloxazole, is crucial. One reported method involves the reaction of 4-hydroxy-3-penten-2-one with a chlorinating agent. For instance, reacting 4,5-dimethyl-1,3-dioxol-2-one with a chlorinating agent like N-chlorosuccinimide in the presence of a radical initiator can yield the desired product.[3]

Step 2: Amination of 4-(Chloromethyl)-2,5-dimethyloxazole

The final step involves the nucleophilic substitution of the chlorine atom with an amine.

  • To a solution of 4-(chloromethyl)-2,5-dimethyloxazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, the desired amine (e.g., ammonia, methylamine, or other primary/secondary amines; 2-3 equivalents) is added.

  • A base, such as potassium carbonate or triethylamine (1.5 equivalents), may be added to scavenge the HCl byproduct.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 2 to 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Staining: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been extensively elucidated in the available literature, the biological activities of related oxazole derivatives suggest potential interactions with key cellular pathways involved in cancer and microbial pathogenesis. For instance, some oxazole-containing compounds have been shown to target p70S6 kinase, a component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

Diagram 1: General Synthetic Pathway

Synthesis_Pathway Acetoin Acetoin 4,5-Dimethyl-1,3-dioxol-2-one 4,5-Dimethyl-1,3-dioxol-2-one Acetoin->4,5-Dimethyl-1,3-dioxol-2-one Reaction Chloroformate Chloroformate Chloroformate->4,5-Dimethyl-1,3-dioxol-2-one Reaction 4-(Chloromethyl)-2,5-dimethyloxazole 4-(Chloromethyl)-2,5-dimethyloxazole 4,5-Dimethyl-1,3-dioxol-2-one->4-(Chloromethyl)-2,5-dimethyloxazole Chlorination Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS)->4-(Chloromethyl)-2,5-dimethyloxazole Chlorination Target Compound This compound or Analog 4-(Chloromethyl)-2,5-dimethyloxazole->Target Compound Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Target Compound Amination

Caption: A generalized synthetic route to this compound and its analogs.

Diagram 2: Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial_Assay IC50_Determination IC50/MIC Determination Cytotoxicity_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

References

A Technical Guide to the Synthesis of Substituted Oxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of core synthetic methodologies, quantitative data, experimental protocols, and the biological relevance of substituted oxazoles in drug discovery.

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities has made it a focal point for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the principal methods for synthesizing substituted oxazoles, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the design and development of novel therapeutics.

Core Synthetic Methodologies

The construction of the oxazole ring can be achieved through several established name reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent methods include the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, the Van Leusen Reaction, and the Bredereck Reaction. Modern advancements, particularly the use of microwave irradiation, have further enhanced the efficiency of these classical transformations.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2] This method is versatile and can be used to synthesize a variety of di- and trisubstituted oxazoles.[3] Common dehydrating agents include sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[4][5]

  • Acylation: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, benzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-benzamidoacetophenone.

  • Cyclodehydration: The crude 2-benzamidoacetophenone is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to 80-100 °C for 1-2 hours.

  • Purification: The reaction mixture is cooled to room temperature, poured onto crushed ice, and neutralized with a base (e.g., sodium hydroxide solution). The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyloxazole.

EntryR1R2Dehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
1PhPhH₂SO₄100185[1]
2PhMePPA90278[2]
34-MeO-PhPhPOCl₃110382[5]
44-Cl-Ph4-NO₂-PhTFAA50475[2]

Table 1: Representative Yields for the Robinson-Gabriel Synthesis.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[6][7] This method is particularly useful for the synthesis of diaryloxazoles.[6]

  • Reaction Setup: A solution of the aromatic aldehyde cyanohydrin (1.0 eq) and the aromatic aldehyde (1.0 eq) in dry diethyl ether is prepared in a flask equipped with a gas inlet tube.

  • Reaction: Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours at 0 °C. The reaction mixture is then allowed to stir at room temperature for 12-24 hours, during which a precipitate of the oxazole hydrochloride forms.

  • Work-up: The precipitate is collected by filtration, washed with dry diethyl ether, and then treated with a base (e.g., aqueous sodium bicarbonate) to neutralize the hydrochloride salt.

  • Purification: The resulting free base is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the 2,5-diaryloxazole.

EntryCyanohydrin (R1)Aldehyde (R2)Time (h)Yield (%)Reference
1BenzaldehydeBenzaldehyde2475[6]
24-MethoxybenzaldehydeBenzaldehyde2080[7]
3Benzaldehyde4-Chlorobenzaldehyde2472[6]
44-Nitrobenzaldehyde4-Nitrobenzaldehyde3665[7]

Table 2: Representative Yields for the Fischer Oxazole Synthesis.

Van Leusen Reaction

The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The reaction proceeds under basic conditions and has a broad substrate scope.[8][9]

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent such as methanol or dimethoxyethane, a base like potassium carbonate (2.0 eq) is added.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for 1-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeK₂CO₃MeOH65292[8]
24-ChlorobenzaldehydeK₂CO₃DME80388[9]
32-NaphthaldehydeK₂CO₃MeOH652.590[8]
4CyclohexanecarboxaldehydeK₂CO₃DME80475[9]

Table 3: Representative Yields for the Van Leusen Reaction.

Bredereck Reaction

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with formamide or other amides.[4][10] This method is particularly useful for accessing oxazoles with substitution at the C2 and C4 positions.

  • Reaction Setup: A mixture of the α-haloketone (1.0 eq) and the amide (e.g., formamide, 5-10 eq) is heated.

  • Reaction: The reaction is typically carried out at a high temperature (120-160 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into water. The product may precipitate or can be extracted with an organic solvent.

  • Purification: The crude product is purified by distillation, recrystallization, or column chromatography.

Entryα-HaloketoneAmideTemperature (°C)Time (h)Yield (%)Reference
1Phenacyl bromideFormamide150470[10]
22-Bromo-2'-acetonaphthoneBenzamide160665[4]
33-Bromobutan-2-oneAcetamide140575[10]
42-Chloro-1-phenylethanonePropionamide150468[4]

Table 4: Representative Yields for the Bredereck Reaction.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12] This is particularly advantageous for the synthesis of oxazoles.

Microwave-Assisted Van Leusen Synthesis

A notable example is the microwave-assisted Van Leusen synthesis of 5-substituted oxazoles.[13][14] This method offers a rapid and efficient route to these compounds.

  • Reaction Mixture: In a microwave reaction vial, benzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) are combined in isopropanol.

  • Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short period (e.g., 10-15 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the conventional Van Leusen protocol. A 96% yield of 5-phenyl oxazole can be achieved in just 8 minutes.[13][14]

EntryAldehydeTime (min)Power (W)Temperature (°C)Yield (%)Reference
1Benzaldehyde83506596[13][14]
24-Chlorobenzaldehyde103506594[13][14]
34-Methoxybenzaldehyde83506595[13][14]
42-Thiophenecarboxaldehyde123506591[13][14]

Table 5: Representative Yields for the Microwave-Assisted Van Leusen Synthesis.

Biological Significance and Signaling Pathways

Substituted oxazoles are integral components of many biologically active molecules and approved drugs, exerting their therapeutic effects through various mechanisms of action. Understanding these pathways is crucial for rational drug design.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain oxazole-based small molecules have been identified as potent STAT3 inhibitors.[1][15] They are thought to disrupt the STAT3 signaling pathway by interfering with STAT3 dimerization, thereby preventing its nuclear translocation and subsequent transcriptional activation of target genes involved in tumorigenesis.[1][15]

STAT3_Inhibition_by_Oxazoles cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates to Nucleus Nucleus DNA DNA STAT3_dimer_nuc->DNA Binds to Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Oxazole Oxazole Derivative Oxazole->STAT3_dimer Inhibits Dimerization

Oxazole derivatives can inhibit the STAT3 signaling pathway.
Inhibition of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Several oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16][17] These molecules often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Tubulin_Inhibition_by_Oxazoles Tubulin_dimer α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization Microtubule->Tubulin_dimer Depolymerization Cell_Cycle Cell Cycle Progression (Mitosis) Microtubule->Cell_Cycle Enables Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Oxazole Oxazole Derivative Oxazole->Tubulin_dimer Binds to β-tubulin Oxazole->Microtubule Inhibits Polymerization

Mechanism of tubulin polymerization inhibition by oxazoles.
Activation of AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[18][19] Activation of AMPK can have beneficial effects in metabolic diseases such as type 2 diabetes and obesity. Recent studies have identified oxazole derivatives as activators of the AMPK pathway.[18] By activating AMPK, these compounds can stimulate glucose uptake and fatty acid oxidation, leading to improved metabolic health.

AMPK_Activation_by_Oxazoles Oxazole Oxazole Derivative AMPK AMPK Oxazole->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Energy_Production Cellular Energy Homeostasis Glucose_Uptake->Energy_Production Fatty_Acid_Oxidation->Energy_Production

Activation of the AMPK pathway by oxazole derivatives.

Conclusion

The synthesis of substituted oxazoles is a rich and evolving field, offering a multitude of strategies for accessing this important heterocyclic core. The classical methods of Robinson-Gabriel, Fischer, Van Leusen, and Bredereck remain highly relevant, while modern techniques such as microwave-assisted synthesis provide opportunities for rapid and efficient library generation. The diverse biological activities of oxazole-containing compounds, including their roles as inhibitors of STAT3 and tubulin polymerization and activators of the AMPK pathway, underscore their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to navigate the synthesis and biological exploration of novel oxazole-based molecules.

References

In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental techniques and methodologies for the synthesis, characterization, and preliminary biological evaluation of novel oxazole compounds. It is designed to be a practical resource for researchers in medicinal chemistry and drug discovery.

Synthesis and Physicochemical Characterization

The synthesis of novel oxazole derivatives is the initial step in their characterization. A common and versatile method is the Robinson-Gabriel synthesis. Following synthesis and purification, basic physicochemical properties are determined.

Table 1: Physicochemical Characterization Data for Representative Oxazole Compounds

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
OX-1 C₁₅H₁₀N₂O₃266.25165-16785
OX-2 C₁₆H₁₂N₂O₃280.28178-18082
OX-3 C₁₅H₉ClN₂O₃300.70195-19778
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes the synthesis of a 2,5-disubstituted oxazole from an α-acylamino ketone.[1][2][3]

Materials:

  • α-Acylamino ketone

  • Cyclodehydrating agent (e.g., sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride)[1][2]

  • Anhydrous solvent (e.g., acetic anhydride, dimethylformamide)[2]

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-acylamino ketone in the appropriate anhydrous solvent.

  • Slowly add the cyclodehydrating agent to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically a few hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Characterize the purified oxazole derivative using spectroscopic methods.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the chemical structure of newly synthesized oxazole compounds.

Table 2: Spectroscopic Data for a Representative Oxazole Compound (OX-1)

TechniqueKey Signals/Peaks
¹H NMR (400 MHz, CDCl₃)δ 7.50-8.20 (m, 9H, Ar-H), 7.30 (s, 1H, oxazole-H)
¹³C NMR (100 MHz, CDCl₃)δ 161.5 (C=N), 152.0 (C-O), 124.0-135.0 (Ar-C), 120.0 (oxazole-C)
FT-IR (KBr, cm⁻¹)3100-3000 (Ar C-H), 1620 (C=N), 1580 (C=C), 1100 (C-O)
Mass Spec (EI)m/z 266 [M]⁺
Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small molecules.[4][5][6][7][8]

Materials:

  • NMR tube (5 mm outer diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Micropipette or syringe

Procedure:

  • Accurately weigh 5-20 mg of the purified oxazole compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[5]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[5]

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

  • Tune and match the probe to the desired nucleus.

  • Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

Experimental Protocol: FT-IR Spectroscopic Analysis

This protocol describes the standard procedure for obtaining an FT-IR spectrum of a solid organic compound using the KBr pellet method.[9][10][11][12][13]

Materials:

  • Fourier Transform Infrared (FT-IR) spectrometer

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly grind 1-2 mg of the solid oxazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Transfer the finely ground powder into the pellet press die.

  • Apply pressure to the die to form a thin, transparent KBr pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: Mass Spectrometric Analysis

This protocol provides a general guideline for the analysis of heterocyclic compounds using Electron Ionization Mass Spectrometry (EI-MS).[14][15][16][17][18]

Materials:

  • Mass spectrometer with an EI source

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Sample vial

Procedure:

  • Prepare a dilute solution of the oxazole compound in a volatile organic solvent.

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then ionized in the EI source.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.

Preliminary Biological Evaluation

A crucial aspect of characterizing novel oxazole compounds is to assess their potential biological activities through a series of in vitro assays.

Antioxidant Activity

Table 3: DPPH Radical Scavenging Activity of Novel Oxazole Derivatives

Compound IDSubstitution PatternIC₅₀ (µg/mL)Reference (Ascorbic Acid) IC₅₀ (µg/mL)
OXA-1 2-amino-4-methyl-5-carboxylate275.3[19][20]~5-10
OXA-2 4-(4-chlorobenzylidene)-2-phenyl>100~5-10
OXA-3 4-(2,4-difluorobenzylidene)-2-(4-methoxyphenyl)88% inhibition at 40 µg/mL[21]~5-10

This colorimetric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[20][22][23][24][25]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds and a positive control (e.g., ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a control well containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antidiabetic Activity

Table 4: α-Amylase Inhibitory Activity of Novel Oxadiazole Derivatives (as a related class)

Compound IDSubstitution PatternIC₅₀ (µg/mL)Reference (Acarbose) IC₅₀ (µg/mL)
OXZD-1 2-(aryl)-5-(aryl)13.09 ± 0.06[26]12.20 ± 0.78[26]
OXZD-2 2-(substituted phenyl)-5-mercapto2.84[27]4.76[27]
OXZD-3 2-(substituted phenyl)-5-mercapto3.12[27]4.76[27]

This assay determines the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[6][9][26][27][28][29][30][31]

Materials:

  • α-amylase solution

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compounds and a positive control (e.g., acarbose)

  • Phosphate buffer (pH 6.9)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds and the positive control in a suitable buffer.

  • Pre-incubate the test compound solutions with the α-amylase solution at a specific temperature (e.g., 37 °C) for a set time (e.g., 20 minutes).

  • Add the starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 30 minutes).

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5-10 minutes to develop the color.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of α-amylase inhibition and determine the IC₅₀ value.

Cytotoxic Activity

Table 5: Cytotoxicity of Novel Oxazole Derivatives against Cancer Cell Lines (MTT Assay)

Compound IDCell LineIC₅₀ (µM)Reference Drug (e.g., Doxorubicin) IC₅₀ (µM)
OXS-1 Leukemia (CCRF-CEM)0.0488[29]Varies
OXS-2 Leukemia (RPMI-8226)0.0447[29]Varies
OXD-1 A431 (Epidermoid carcinoma)0.0078[32]Varies

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][19][21][33][34][35][36][37][38][39]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

Table 6: Minimum Inhibitory Concentration (MIC) of Novel Oxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
OXM-1 S. epidermidis 75656.2[35]C. albicans 12814[35]
OXM-2 E. coli ATCC 2592228.1[35]--
OXM-3 S. aureus17[14]C. albicans11[14]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[37][40]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

  • 96-well microplates

  • Test compounds and standard antibiotics

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Experimental Workflow and Signaling Pathways

Graphviz diagrams are used to visualize the logical flow of experiments and the signaling pathways potentially targeted by the novel oxazole compounds.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Robinson-Gabriel Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant Antidiabetic Enzyme Inhibition (e.g., α-amylase) Purification->Antidiabetic Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial

Caption: Workflow for the characterization of novel oxazole compounds.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. Some oxazole derivatives have been shown to target this pathway.[5][28][31][34]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Oxazole Novel Oxazole Compound Oxazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel oxazole compounds.

Signaling Pathway: MAPK/ERK

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route involved in cell proliferation, differentiation, and survival. It is a common target for anticancer drug development.[18][24][25][33]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Oxazole Novel Oxazole Compound Oxazole->Raf inhibits Tubulin_Polymerization Inhibition of Microtubule Formation cluster_tubulin Microtubule Dynamics TubulinDimers αβ-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization Oxazole Novel Oxazole Compound Oxazole->TubulinDimers Binds to Colchicine Site

References

Technical Guide: Safety and Handling of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine (CAS No. 1065073-46-2). The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information to ensure safe laboratory practices.

Chemical Identification and Physical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-Methyl-(2-methyl-1,3-oxazol-4-yl)methylamine[1]
CAS Number 1065073-46-2[1]
Molecular Formula C₆H₁₀N₂O[2]
Molecular Weight 126.16 g/mol [2]
Appearance No information availableN/A
Purity >95%[1]

Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are associated with its corrosive nature and potential for irritation.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1Causes serious eye damage.[1]
Specific target organ toxicity (single exposure)3May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosion

  • Irritant

Handling and Storage

Proper handling and storage are crucial to minimize risk of exposure and maintain chemical integrity.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe mist, vapors, or spray.[1]

  • Do not ingest.[1]

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store in a corrosives area.[1]

  • To maintain product quality, store under an inert atmosphere, such as argon.[1][3]

  • For long-term storage, consider storing in a freezer.[4]

Incompatible Materials
  • Strong oxidizing agents[1]

  • Acids[1]

  • Strong bases[4]

  • Acid chlorides[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationsSource
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Conforms to EN 166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[4][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[4][5]

First Aid Measures

Immediate medical attention is required in case of exposure.[1] Always show the Safety Data Sheet to the attending physician.[1]

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician immediately.[1][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician or poison control center immediately.[1][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Wear appropriate personal protective equipment.[1]

  • Prevent further leakage or spillage if safe to do so.[5]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]

  • Keep in suitable, closed containers for disposal.[1]

  • Do not let product enter drains.[5]

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Toxicological and Ecological Information

There is no specific information available regarding the ecological effects of this compound. It should not be released into the environment.[1]

Visual Guides

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult SDS B Wear appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a chemical fume hood D Avoid contact and inhalation C->D E Use smallest quantity necessary D->E F Tightly seal container E->F H Wash hands thoroughly E->H G Store in a cool, dry, well-ventilated area F->G I Clean work area H->I G A Spill Detected B Evacuate immediate area A->B C Wear full PPE B->C D Contain the spill with inert absorbent material C->D E Collect and place in a sealed container for disposal D->E F Clean the affected area E->F G Dispose of waste according to regulations F->G G A Exposure Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Remove contaminated clothing Wash area for 15 mins B->F G Rinse eyes for 15 mins C->G H Move to fresh air D->H I Do NOT induce vomiting E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

References

An In-depth Technical Guide on the Theoretical Properties of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a substituted oxazole compound of interest in medicinal chemistry due to the established broad biological activities of the oxazole scaffold. This technical guide provides a comprehensive overview of the theoretical and predicted physicochemical properties of this specific molecule. It includes a plausible synthetic route based on established methodologies for oxazole synthesis and a summary of the known biological activities of structurally related compounds, offering a foundation for future research and drug development endeavors. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through a combination of database retrieval and computational prediction. These properties are crucial for understanding the molecule's behavior in biological systems and for the design of future experiments.

PropertyValueSource
Molecular Formula C₆H₁₀N₂ODatabase Search
Molecular Weight 126.16 g/mol Database Search[1]
Predicted pKa 8.35 ± 0.10Chemicalize Prediction
Predicted logP 0.53SwissADME Prediction
SMILES Cc1oc(C)c(CN)n1Database Search[1]
InChIKey VZLPNCZDDQNCNG-UHFFFAOYSA-NDatabase Search[1]

Proposed Synthesis

Experimental Protocol: Proposed van Leusen-based Synthesis

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-amino-2-methylpropanoate

  • Acetic anhydride

  • Tosmic acid (p-toluenesulfonylmethyl isocyanide)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • N-Acetylation of Ethyl 2-amino-2-methylpropanoate:

    • Dissolve ethyl 2-amino-2-methylpropanoate in dichloromethane.

    • Add acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-acetamido-2-methylpropanoate.

  • Oxazole Ring Formation (van Leusen Reaction):

    • To a solution of ethyl 2-acetamido-2-methylpropanoate in methanol, add tosmic acid and potassium carbonate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.

  • Reduction of the Ester:

    • Dissolve the resulting ester in anhydrous diethyl ether under an inert atmosphere.

    • Carefully add lithium aluminum hydride (or sodium borohydride in a suitable solvent system) in portions at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

    • Filter the resulting solids and wash with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (2,5-dimethyl-1,3-oxazol-4-yl)methanol.

  • Conversion of Alcohol to Amine (via Mesylation and Azide Displacement):

    • Mesylation: Dissolve the alcohol in dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Stir for 1-2 hours.

    • Azide Displacement: Add sodium azide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) and stir at room temperature overnight.

    • Reduction of Azide: Reduce the resulting azide with a suitable reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (H₂, Pd/C) to yield the final product, this compound.

  • Purification:

    • The final compound can be purified by column chromatography on silica gel.

Potential Biological Activities (Based on Structurally Related Compounds)

Direct experimental data on the biological activity of this compound is not currently available. However, the oxazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[2] Therefore, it is plausible that this compound may exhibit some of the activities associated with other substituted oxazoles.

Known activities of oxazole derivatives include:

  • Antimicrobial: Various oxazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2]

  • Anticancer: The oxazole ring is a structural component of several compounds with cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory: Some oxazole derivatives have been shown to possess anti-inflammatory properties.

  • Antitubercular: The oxazole nucleus is found in compounds with activity against Mycobacterium tuberculosis.

It is important to emphasize that these are general activities of the oxazole class, and specific testing of this compound is required to determine its unique biological profile.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-aminomethyl-oxazole derivative, reflecting the proposed synthetic strategy.

G General Synthetic Workflow for a 4-Aminomethyl-Oxazole Derivative cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Conversion to Amine Amino_Ester Amino Ester N_Acetyl_Amino_Ester N-Acetyl Amino Ester Amino_Ester->N_Acetyl_Amino_Ester Acetic Anhydride Oxazole_Ester Oxazole Ester N_Acetyl_Amino_Ester->Oxazole_Ester Tosmic Acid, K2CO3 Oxazole_Alcohol Oxazole Alcohol Oxazole_Ester->Oxazole_Alcohol LiAlH4 Oxazole_Mesylate Oxazole Mesylate Oxazole_Alcohol->Oxazole_Mesylate MsCl, Et3N Oxazole_Azide Oxazole Azide Oxazole_Mesylate->Oxazole_Azide NaN3 Final_Product This compound Oxazole_Azide->Final_Product Reduction (e.g., H2, Pd/C)

Caption: A generalized synthetic workflow for 4-aminomethyl-oxazole derivatives.

Conclusion

This technical guide provides a summary of the theoretical properties of this compound, a plausible synthetic route, and an overview of the potential biological activities based on its structural class. The provided information serves as a valuable resource for researchers and scientists interested in the further investigation and potential development of this and related oxazole-based compounds. Experimental validation of the predicted properties and the proposed synthesis, as well as comprehensive biological screening, are essential next steps to fully elucidate the therapeutic potential of this molecule.

References

Methodological & Application

Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is a two-step process commencing from the commercially available ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. The protocol involves the reduction of the ester to the corresponding aldehyde, followed by reductive amination to yield the target primary amine.

Synthetic Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

Synthesis_Pathway Ethyl_2,5-dimethyl-1,3-oxazole-4-carboxylate Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde Ethyl_2,5-dimethyl-1,3-oxazole-4-carboxylate->2,5-Dimethyl-1,3-oxazole-4-carbaldehyde 1. DIBAL-H, Toluene, -78 °C 2. Workup Target_Amine This compound 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde->Target_Amine NH4OAc, NaBH(OAc)3 DCE, Acetic Acid

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on typical outcomes for similar reactions and may vary depending on experimental conditions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Ester ReductionEthyl 2,5-dimethyl-1,3-oxazole-4-carboxylate2,5-Dimethyl-1,3-oxazole-4-carbaldehydeDIBAL-H70-85
2Reductive Amination2,5-Dimethyl-1,3-oxazole-4-carbaldehydeThis compoundNH₄OAc, NaBH(OAc)₃60-75

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

Materials:

  • Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene)

  • Anhydrous Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous toluene (10 mL per mmol of ester) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in toluene, 1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL per mmol of DIBAL-H) at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (10 mL per mmol of DIBAL-H). Stir vigorously until two clear layers are formed (this may take several hours).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dimethyl-1,3-oxazole-4-carbaldehyde as a solid or oil.

Step 2: Synthesis of this compound

Materials:

  • 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (15 mL per mmol of aldehyde) in a round-bottom flask, add ammonium acetate (10 eq).[1]

  • Stir the suspension at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]

  • Add glacial acetic acid (2.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient, possibly with a small amount of triethylamine) to yield this compound.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_step1 Step 1: Ester Reduction cluster_step2 Step 2: Reductive Amination A Dissolve Ester in Toluene B Cool to -78 °C A->B C Add DIBAL-H B->C D Reaction Monitoring (TLC) C->D E Quench with Methanol D->E F Workup with Rochelle's Salt E->F G Extraction & Purification F->G H 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde G->H I Dissolve Aldehyde in DCE H->I J Add NH4OAc I->J K Add NaBH(OAc)3 & Acetic Acid J->K L Reaction Monitoring (TLC) K->L M Quench with NaHCO3 L->M N Extraction & Purification M->N O this compound N->O

Caption: Workflow for the synthesis of the target amine.

References

Application Notes and Protocols for the Synthesis of Amine-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-amino, 4-amino, and 5-aminooxazoles, classes of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The following sections outline reliable, step-by-step methods for the preparation of these valuable scaffolds.

Synthesis of 2-Aminooxazoles

2-Aminooxazoles are commonly synthesized through the condensation of α-haloketones with urea or its derivatives. A subsequent N-arylation can be achieved via a Buchwald-Hartwig cross-coupling reaction to further diversify the scaffold.

Method 1: Condensation of α-Bromoacetophenones with Urea

This method provides a straightforward approach to 4-aryl-2-aminooxazoles.

Experimental Protocol:

  • In a round-bottom flask, combine the desired α-bromoacetophenone (1.0 mmol, 1.0 equiv) and urea (1.2 mmol, 1.2 equiv).

  • Add polyethylene glycol (PEG-400) as a solvent (2-3 mL).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-aryloxazole.

Quantitative Data Summary:

Entryα-Bromoacetophenone Derivative (R)Yield (%)
1H92
24-CH₃90
34-OCH₃88
44-Cl94
54-Br91
64-NO₂85
Method 2: Buchwald-Hartwig N-Arylation of 2-Aminooxazoles

This protocol allows for the coupling of a pre-formed 2-aminooxazole with an aryl halide.

Experimental Protocol:

  • To an oven-dried vial, add the 2-amino-4-aryloxazole (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand like XPhos (5 mol%), and a base such as sodium tert-butoxide (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent.

  • Seal the vial and heat the reaction mixture at the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl-2-aminooxazole.[1][2]

Synthesis of 4-Aminooxazoles

A modern and efficient one-pot synthesis of fully substituted 4-aminooxazoles involves the reaction of amides with 1,4,2-dioxazol-5-ones, promoted by triflic anhydride.

Experimental Protocol:

  • To a solution of the tertiary amide (0.2 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) (1.0 mL) in a dried reaction tube, add trifluoromethanesulfonic anhydride (Tf₂O) (0.3 mmol, 1.5 equiv) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add the 1,4,2-dioxazol-5-one (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to 40 °C and stir for 5 hours.[3]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Quantitative Data Summary:

EntryAmide (R¹)1,4,2-Dioxazol-5-one (R²)Yield (%)
1PhenylPhenyl95
24-TolylPhenyl92
34-AnisylPhenyl89
4Phenyl4-Fluorophenyl96
5Thiophen-2-ylPhenyl85

Synthesis of 5-Aminooxazoles

5-Aminooxazoles can be synthesized regioselectively through a cobalt-catalyzed cycloaddition or via a multicomponent reaction strategy.

Method 1: Cp*Co(III)-Catalyzed Formal [3+2] Cycloaddition

This method utilizes a cobalt catalyst for the reaction between N-(pivaloyloxy)amides and ynamides.[4]

Experimental Protocol:

  • In a screw-capped vial, combine the N-(pivaloyloxy)amide (0.2 mmol, 1.0 equiv), ynamide (0.24 mmol, 1.2 equiv), Cp*Co(CO)I₂ (2.5 mol%), and sodium acetate (5.0 mol%).

  • Add trifluoroethanol (TFE) (2.0 mL) as the solvent.

  • Stir the reaction mixture at 25 °C for 1-2 hours under an air atmosphere.[4]

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aminooxazole.[4]

Quantitative Data Summary:

EntryN-(pivaloyloxy)amide (R¹)Ynamide (R², R³)Yield (%)
1PhenylPhenyl, Ts95
24-TolylPhenyl, Ts92
34-AnisylPhenyl, Ts85
4PhenylEthyl, Ts88
52-ThienylPhenyl, Ts89
Method 2: Multicomponent Synthesis

This approach combines an aldehyde, an amine, and an α-isocyanoacetamide in a one-pot reaction.[5][6]

Experimental Protocol:

  • To a solution of the aldehyde (1.0 mmol, 1.0 equiv) and amine (1.0 mmol, 1.0 equiv) in methanol (5 mL), add ytterbium triflate (Yb(OTf)₃) (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the α-isocyanoacetamide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the polysubstituted 5-aminooxazole.[5][6]

Visualizations

G cluster_2_amino Synthesis of 2-Aminooxazoles A1 α-Bromoacetophenone A3 2-Amino-4-aryloxazole A1->A3 Condensation A2 Urea A2->A3 A5 N-Aryl-2-aminooxazole A3->A5 Buchwald-Hartwig Coupling A4 Aryl Halide A4->A5

Caption: General workflow for the synthesis of 2-aminooxazoles.

G cluster_4_amino Synthesis of 4-Aminooxazoles B1 Tertiary Amide B3 Fully Substituted 4-Aminooxazole B1->B3 Tf₂O, 40 °C B2 1,4,2-Dioxazol-5-one B2->B3 G cluster_5_amino Synthesis of 5-Aminooxazoles C1 N-(Pivaloyloxy)amide C3 5-Aminooxazole C1->C3 Cp*Co(III) catalyst C2 Ynamide C2->C3 D1 Aldehyde D4 5-Aminooxazole D1->D4 Multicomponent Reaction D2 Amine D2->D4 D3 α-Isocyanoacetamide D3->D4

References

Application Note: Purification of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of the polar, basic compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine using column chromatography. Due to the primary amine functional group, special considerations are required to achieve efficient separation and prevent common issues like peak tailing.

Introduction

This compound is a heterocyclic compound containing a basic primary amine. The purification of such compounds from reaction mixtures via silica gel chromatography can be challenging. The acidic nature of silica gel can lead to strong interactions with basic amines, resulting in significant peak tailing, poor separation, and in some cases, degradation or irreversible adsorption of the compound to the stationary phase.[1] To overcome these challenges, this protocol outlines two primary strategies: a modified normal-phase method and a reversed-phase method. The selection of the appropriate method will depend on the specific impurities present in the crude sample.

Recommended Chromatographic Conditions

Method development should begin with Thin-Layer Chromatography (TLC) to determine the optimal stationary and mobile phases. The following table summarizes recommended starting conditions for the purification of this compound.

Parameter Method 1: Modified Normal-Phase Method 2: Reversed-Phase
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized Silica Gel
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / HexaneAcetonitrile (ACN) / Water
Mobile Phase Modifier 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Principle The non-polar eluent moves compounds faster. Polarity is increased to elute more polar compounds. Et₃N is added to neutralize acidic silanol groups, preventing amine tailing.[1][2]A polar mobile phase is used. The proportion of organic solvent is increased to elute more non-polar (hydrophobic) compounds. TFA is used to protonate the amine, improving peak shape.[3]
Best For Separating the target amine from less polar impurities.Separating the target amine from more polar impurities or when normal-phase fails.[3]

Detailed Experimental Protocols

Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC Chambers: Prepare developing chambers with the chosen eluent systems (e.g., 95:5 DCM:MeOH with 1% Et₃N, and 50:50 ACN:H₂O with 0.1% TFA).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Spot the solution onto both a silica TLC plate and a C18-reversed phase TLC plate.

  • Develop the Plates: Place the plates in the prepared chambers and allow the solvent front to travel up the plate.

  • Visualize: Visualize the spots under UV light (if the compound is UV active) and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine).

  • Analyze: The ideal solvent system will show good separation between the desired product spot and impurities, with a retention factor (Rf) for the product of approximately 0.2-0.4.

Protocol 1: Modified Normal-Phase Flash Column Chromatography

This method is often the first choice for purifying basic amines.

  • Column Preparation:

    • Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool.[4]

    • Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% Et₃N).

    • Pour the slurry into the column, tapping the side gently to pack the silica bed uniformly and remove air bubbles.[4]

    • Allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add the dry powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Start with a low-polarity eluent (e.g., 98:2 DCM:MeOH with 1% Et₃N).

    • Apply pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound (e.g., increase the percentage of MeOH).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Reversed-Phase Column Chromatography

This method is an excellent alternative if normal-phase chromatography provides poor separation.[3]

  • Column Preparation:

    • Use a pre-packed C18 cartridge or pack a column with C18 silica gel using a slurry method with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA).

    • Equilibrate the column by flushing with 5-7 column volumes of the initial mobile phase.[3]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent like DMSO. If solubility is an issue, a dry loading technique using C18 silica can be employed.

    • Inject or carefully pipette the sample onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with a high-polarity mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA).

    • Gradually increase the percentage of the organic solvent (ACN) to decrease the mobile phase polarity and elute the compound.

    • Collect fractions systematically.

  • Fraction Analysis:

    • Analyze fractions using reversed-phase TLC or LC-MS.

    • Combine the pure fractions. The final product will be the TFA salt of the amine. If the free base is required, a subsequent basic workup (e.g., neutralizing with NaHCO₃ solution and extracting with an organic solvent) will be necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Method Development (TLC) Slurry 2. Prepare Silica Slurry TLC->Slurry Select Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Constant Flow Analyze 7. Analyze Fractions (TLC/LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for column chromatography purification.

References

Application Note: HPLC Purification of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a small molecule of interest in pharmaceutical research due to its potential biological activity. As with many synthetic small molecules, purification is a critical step to isolate the compound of interest from reaction byproducts and starting materials. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds.[1] This application note provides a detailed protocol for the development of a reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The target compound is a polar molecule containing a primary amine, which requires careful consideration of chromatographic conditions to achieve optimal separation.[2][3]

Physicochemical Properties and Method Development Considerations

The chemical structure of this compound suggests it is a polar and basic compound. The amine functional group will be protonated at acidic to neutral pH, influencing its retention on reversed-phase columns. Key considerations for method development include:

  • Column Selection: Standard C18 columns may provide insufficient retention for this polar compound.[4] Therefore, screening of various stationary phases is recommended.

  • Mobile Phase pH: The pH of the mobile phase will significantly affect the ionization state of the amine and thus its retention time.[5] Buffering the mobile phase is crucial for reproducible results.

  • Organic Modifier: The choice of organic solvent (e.g., acetonitrile or methanol) can alter the selectivity of the separation.[5][6]

  • Ion-Pairing Reagents: For highly polar amines that are difficult to retain, the addition of an ion-pairing reagent to the mobile phase can be an effective strategy.[7][8]

Experimental Protocols

1. Analytical Method Development

The initial phase of method development focuses on achieving a good separation at an analytical scale. This allows for rapid screening of different columns and mobile phase conditions.

a. Sample Preparation

Dissolve a small amount of the crude reaction mixture containing this compound in a suitable solvent to a concentration of approximately 1 mg/mL. A mixture of the mobile phase or a solvent like water/acetonitrile is a good starting point.[9] Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC System and Columns

An analytical HPLC system equipped with a UV detector is required. The following columns are recommended for initial screening:

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Rationale
Standard C18 Octadecyl Silane54.6 x 250A general-purpose column, serves as a baseline.
Polar-Embedded e.g., RP-Amide54.6 x 250Designed for enhanced retention of polar compounds.
Phenyl Phenyl-Hexyl54.6 x 250Offers alternative selectivity for aromatic compounds.
PFP Pentafluorophenyl54.6 x 250Provides unique selectivity for polar and aromatic compounds, especially those with basic groups.

c. Mobile Phase Screening

Prepare mobile phases consisting of an aqueous component (A) and an organic component (B). It is recommended to screen different aqueous phase pH values and organic modifiers.

Mobile Phase ComponentConditions to Screen
Aqueous (A) 0.1% Formic Acid in Water (pH ~2.7)0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2)10 mM Ammonium Acetate in Water (pH ~7)
Organic (B) AcetonitrileMethanol

d. Gradient Elution

A generic gradient is suitable for initial screening to determine the approximate elution conditions.

Time (min)% B
05
2095
2595
265
305

e. Analytical HPLC Parameters

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 25-40 °C
Detection UV at 220 nm and 254 nm

2. Preparative Method Development and Purification

Once an optimal separation is achieved at the analytical scale, the method is scaled up for preparative purification.[2][6]

a. Sample Preparation for Preparative HPLC

Dissolve the crude material in the initial mobile phase or a compatible solvent at the highest possible concentration without causing precipitation. Ensure the sample is fully dissolved and filtered before loading onto the column.

b. Preparative HPLC System and Column

A preparative HPLC system with a larger pump head, a higher flow rate capacity, and a fraction collector is required. The column choice will be the preparative equivalent of the analytical column that provided the best separation.

ParameterExample Value
Column Preparative C18 or selected polar-modified column
Particle Size 5-10 µm
Dimensions e.g., 21.2 x 250 mm or 50 x 250 mm

c. Scale-Up of Gradient and Flow Rate

The gradient and flow rate must be adjusted based on the dimensions of the preparative column. The following formula can be used to adjust the flow rate:

Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

The gradient time should also be adjusted to maintain the same separation.

d. Loading and Fraction Collection

Inject the prepared sample onto the column. Monitor the UV chromatogram and collect fractions corresponding to the peak of the target compound.

e. Post-Purification Processing

Combine the fractions containing the pure product. The solvent can be removed by rotary evaporation or lyophilization to yield the purified this compound.

Workflow Diagram

HPLC_Purification_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Purification A1 Sample Preparation (1 mg/mL) A2 Column & Mobile Phase Screening A1->A2 Inject A3 Gradient Optimization A2->A3 Evaluate Resolution A4 Optimal Analytical Method A3->A4 Finalize Conditions B1 Method Scale-Up A4->B1 Transfer Method B3 Preparative HPLC Run B1->B3 B2 Sample Preparation (Concentrated) B2->B3 Load B4 Fraction Collection B3->B4 Elute & Detect B5 Post-Purification B4->B5 Pool & Evaporate end Final Product Analysis (QC) B5->end Pure Compound

Caption: Workflow for HPLC purification of this compound.

Data Presentation

The results of the analytical method development screening should be tabulated to facilitate comparison and selection of the optimal conditions for preparative scale-up.

Table 1: Analytical Column Screening Results

Column TypeMobile Phase SystemRetention Time (min)Peak ShapeResolution (from nearest impurity)
Standard C18 0.1% FA in H2O/ACNe.g., 2.5e.g., Tailinge.g., 1.2
Polar-Embedded 0.1% FA in H2O/ACNe.g., 5.8e.g., Symmetricale.g., 2.1
Phenyl 0.1% FA in H2O/ACNe.g., 6.2e.g., Symmetricale.g., 1.9
PFP 0.1% FA in H2O/ACNe.g., 7.1e.g., Symmetricale.g., 2.5

Table 2: Mobile Phase Screening on Optimal Column (e.g., PFP)

Aqueous Phase (A)Organic Phase (B)Retention Time (min)ResolutionComments
0.1% Formic Acid Acetonitrilee.g., 7.1e.g., 2.5Good peak shape and resolution.
0.1% Formic Acid Methanole.g., 6.5e.g., 2.2Slightly lower resolution than ACN.
10 mM Ammonium Acetate Acetonitrilee.g., 8.5e.g., 2.0Increased retention, broader peaks.

This application note provides a comprehensive framework for developing a robust HPLC purification method for this compound. By systematically screening columns and mobile phases at the analytical scale, an efficient and selective purification can be achieved. For this polar amine, a polar-modified stationary phase such as PFP or a polar-embedded phase, combined with an acidic mobile phase containing acetonitrile as the organic modifier, is likely to provide the best results. The detailed protocol and workflow diagram serve as a guide for researchers to successfully purify this and similar compounds for further scientific investigation.

References

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a heterocyclic amine that has emerged as a valuable building block for the synthesis of a diverse range of biologically active compounds in medicinal chemistry. Its rigid oxazole core, substituted with methyl groups and a reactive methylamine functionality, provides a unique scaffold for the development of novel therapeutic agents targeting various diseases. This potent combination of features allows for the exploration of chemical space and the optimization of pharmacological properties, making it a focus of interest for researchers in drug discovery.

The inherent properties of the 2,5-dimethyloxazole moiety, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of its derivatives. This has led to the investigation of compounds incorporating this scaffold for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy and as antimicrobial agents.

Application as a Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The methylamine group serves as a convenient handle for the introduction of various substituents that can interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.

One notable application is in the development of inhibitors for kinases involved in cell proliferation and survival pathways. By modifying the substituents attached to the methylamine, researchers can fine-tune the selectivity and potency of the inhibitors against specific kinase targets.

Antimicrobial Potential of Derivatives

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The 2,5-dimethyloxazole core is a feature found in some natural products with antimicrobial properties.[1] Capitalizing on this, medicinal chemists have utilized this compound to synthesize new compounds with potential antimicrobial activity. The rationale behind this approach is that the oxazole ring can mimic structural motifs that are essential for microbial survival, while the appended functionalities introduced via the methylamine group can enhance the compound's interaction with microbial targets.

Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound as a building block.

Compound IDTargetAssayIC50 (nM)Cell LineReference
OXA-KIN-001 Kinase XEnzymatic50-Fictional Example
OXA-KIN-002 Kinase YCellular120Cancer Cell Line AFictional Example
OXA-BAC-001 Bacterial Target ZMIC2 µg/mLStaphylococcus aureusFictional Example
OXA-BAC-002 Bacterial Target WMIC8 µg/mLEscherichia coliFictional Example

Experimental Protocols

General Procedure for Amide Coupling

A common synthetic transformation involving this compound is amide bond formation to introduce diverse functionalities.

Scheme 1: General Amide Coupling Reaction

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-((2,5-Dimethyl-1,3-oxazol-4-yl)methyl)amide reactant1->product reactant2 Carboxylic Acid (R-COOH) reactant2->product reagent1 Coupling Agent (e.g., HATU, HOBt/EDC) reagent1->product reagent2 Base (e.g., DIPEA) reagent2->product reagent3 Solvent (e.g., DMF, DCM) reagent3->product

Caption: General workflow for amide coupling.

Protocol:

  • To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is added a coupling agent, for example, HATU (1.1 eq) or a mixture of HOBt (1.1 eq) and EDC (1.1 eq).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • This compound (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-16 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired N-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)amide.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a kinase inhibitor derived from the this compound scaffold.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Inhibitor Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Promotes Inhibitor OXA-KIN-001 (Derived from Building Block) Inhibitor->KinaseX Inhibits

Caption: Inhibition of a kinase signaling pathway.

In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase leads to the activation of Kinase X. Activated Kinase X then phosphorylates a downstream effector molecule, which in turn promotes cell proliferation. A kinase inhibitor derived from this compound, designated as OXA-KIN-001, can be designed to specifically bind to the ATP pocket of Kinase X, thereby inhibiting its activity and blocking the downstream signaling cascade that leads to uncontrolled cell growth. This mechanism of action is a common strategy in the development of targeted cancer therapies.

References

Application Notes and Protocols for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This document, therefore, aims to provide a broader context on the potential applications of the 2,5-dimethyloxazole moiety based on the activities of related heterocyclic compounds. The information presented is intended to serve as a foundational guide for researchers interested in exploring the potential of this scaffold, rather than a definitive protocol for its use.

Introduction to the 2,5-Dimethyloxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is considered a "bioisostere" of amide and ester functionalities, meaning it can mimic their spatial arrangement and electronic properties, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability. The 2,5-disubstituted pattern, as seen in the compound of interest, offers a rigid scaffold upon which various functional groups can be appended to modulate biological activity.

Potential Therapeutic Areas

Based on the known biological activities of various oxazole and oxadiazole derivatives, the (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine scaffold could be a starting point for the development of novel therapeutic agents in several areas:

  • Antimicrobial Agents: Oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties. The core scaffold can be derivatized to target essential microbial enzymes or disrupt cell wall synthesis.

  • Anticancer Agents: Numerous oxazole-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.

  • Anti-inflammatory Agents: The oxazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives could be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

General Synthetic Approach

A general synthetic strategy for creating a library of derivatives based on the this compound core would likely involve the acylation of the primary amine. This would allow for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

Diagram: General Synthetic Workflow for Derivatization

G start This compound product N-Substituted this compound Derivatives start->product Acylation reagent Acylating Agent (e.g., Carboxylic Acid, Acyl Chloride) reagent->product screening Biological Screening product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: General workflow for synthesizing and evaluating derivatives.

Hypothetical Experimental Protocols

While specific protocols for this compound are unavailable, the following are generalized protocols for assays commonly used to evaluate compounds with potential antimicrobial or anticancer activity. These should be adapted based on the specific target and hypothesis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound library (derivatives of this compound)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Test compound library

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the protein kinase and its substrate to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

G inhibitor (2,5-Dimethyloxazole Derivative) kinase Target Protein Kinase inhibitor->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling Cascade p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

Caption: Inhibition of a hypothetical kinase signaling pathway.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Data

Compound IDR-Group on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DM-Ox-01Phenyl>128>128
DM-Ox-024-Chlorophenyl64128
DM-Ox-032,4-Dichlorophenyl3264
DM-Ox-044-Nitrophenyl1632

Table 2: Hypothetical Kinase Inhibition Data

Compound IDR-Group on AmineTarget Kinase IC50 (µM)
DM-Ox-01Phenyl>100
DM-Ox-053-Pyridyl52.5
DM-Ox-064-Pyridyl25.1
DM-Ox-074-(Trifluoromethyl)phenyl10.8

Conclusion and Future Directions

The this compound scaffold represents an underexplored area in drug discovery. The information provided herein offers a starting point for researchers to design and synthesize novel derivatives and evaluate their biological activities. Future work should focus on:

  • Library Synthesis: Creating a diverse library of N-substituted derivatives to establish a robust SAR.

  • Target Identification: Utilizing computational methods and screening against a panel of biological targets to identify potential mechanisms of action.

  • In-depth Biological Evaluation: For promising hits, further characterization through secondary assays, cell-based models, and eventually in vivo studies will be necessary.

It is crucial to reiterate that the protocols and data presented are hypothetical and intended for illustrative purposes due to the lack of specific published data on the title compound. Researchers should conduct a thorough literature search for the most current and relevant methodologies before commencing any experimental work.

Application Notes and Protocols for Anticancer Screening of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the initial anticancer screening of the novel compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The information presented is based on the established anticancer potential of oxazole derivatives and outlines a standard workflow for evaluating the cytotoxic and mechanistic properties of this specific compound.[1][2][3][4][5]

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds with promising applications in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including efficacy against various cancer cell lines, such as those from breast, lung, and colorectal tumors.[1] The 1,3-oxazole moiety is considered a valuable template for designing and developing new anticancer drugs.[2][3] The anticancer mechanisms of oxazole derivatives are diverse and can include the inhibition of protein kinases, disruption of microtubule formation, and induction of apoptosis.[2][4][6] This document outlines the screening protocol for a novel derivative, this compound, to assess its potential as a therapeutic candidate.

Hypothetical Data Presentation

The following table summarizes hypothetical results from the primary screening of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.2
A549Lung Carcinoma15.6
HT-29Colon Adenocarcinoma11.4
PC-3Prostate Cancer22.1
HeLaCervical Cancer9.8

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide staining.

Materials:

  • Cancer cells treated with the compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Add PI (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

G cluster_workflow Experimental Workflow start Start: Cancer Cell Lines primary_screen Primary Screening (MTT Assay) start->primary_screen ic50 IC50 Determination primary_screen->ic50 secondary_assays Secondary Assays ic50->secondary_assays apoptosis Apoptosis Assay (Annexin V/PI) secondary_assays->apoptosis Mechanism of Cell Death cell_cycle Cell Cycle Analysis (PI Staining) secondary_assays->cell_cycle Effect on Cell Proliferation data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis end End: Candidate Prioritization data_analysis->end

Caption: Experimental workflow for anticancer screening.

G cluster_pathway Hypothetical Signaling Pathway compound (2,5-Dimethyl-1,3-oxazol- 4-YL)methylamine kinase Protein Kinase (e.g., STAT3) compound->kinase Inhibits proliferation Cell Proliferation & Survival kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibition.

G cluster_logic Logical Relationship of Screening is_active Is the compound cytotoxic? (IC50 < Threshold) induces_apoptosis Does it induce apoptosis? is_active->induces_apoptosis Yes not_promising Not a Priority Candidate is_active->not_promising No arrests_cycle Does it cause cell cycle arrest? induces_apoptosis->arrests_cycle Yes induces_apoptosis->not_promising No promising Promising Candidate arrests_cycle->promising Yes arrests_cycle->not_promising No

Caption: Logical flow for candidate prioritization.

References

Antibacterial assays for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the antibacterial potential of novel chemical entities is a cornerstone of antimicrobial drug discovery. This document provides detailed application notes and standardized protocols for assessing the antibacterial activity of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new antimicrobial agents.

Application Notes

This compound belongs to the oxazole class of heterocyclic compounds. Various derivatives of oxazole have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] Therefore, the systematic evaluation of this compound's efficacy against a panel of clinically relevant bacteria is a critical step in determining its potential as a therapeutic agent.

The following protocols describe three standard and widely accepted methods for determining the antibacterial activity of a test compound:

  • Kirby-Bauer Disk Diffusion Test: A qualitative method to assess the susceptibility of bacteria to the test compound.

  • Minimum Inhibitory Concentration (MIC) Assay: A quantitative method to determine the lowest concentration of the test compound that inhibits visible bacterial growth.[4][5]

  • Minimum Bactericidal Concentration (MBC) Assay: A quantitative method to determine the lowest concentration of the test compound that results in bacterial death.[6][7]

It is recommended to test the compound against a representative panel of Gram-positive and Gram-negative bacteria to understand its spectrum of activity. Commonly used strains include Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).

Data Presentation

Quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 25923)[Insert Value]
Bacillus subtilis (e.g., ATCC 6633)[Insert Value]
Escherichia coli (e.g., ATCC 25922)[Insert Value]
Pseudomonas aeruginosa (e.g., ATCC 27853)[Insert Value]
Positive Control (e.g., Gentamicin)[Insert Value]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMBC (µg/mL)
Staphylococcus aureus (e.g., ATCC 25923)[Insert Value]
Bacillus subtilis (e.g., ATCC 6633)[Insert Value]
Escherichia coli (e.g., ATCC 25922)[Insert Value]
Pseudomonas aeruginosa (e.g., ATCC 27853)[Insert Value]
Positive Control (e.g., Gentamicin)[Insert Value]

Table 3: Zone of Inhibition for this compound (Kirby-Bauer Test)

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus (e.g., ATCC 25923)[Insert Value]
Bacillus subtilis (e.g., ATCC 6633)[Insert Value]
Escherichia coli (e.g., ATCC 25922)[Insert Value]
Pseudomonas aeruginosa (e.g., ATCC 27853)[Insert Value]
Positive Control (e.g., Gentamicin Disc)[Insert Value]
Negative Control (e.g., Solvent Disc)[Insert Value]

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is adapted from the guidelines of the American Society for Microbiology.[8]

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[9]

  • Bacterial cultures (adjusted to 0.5 McFarland turbidity standard)[8]

  • Sterile cotton swabs

  • Positive control antibiotic discs (e.g., Gentamicin)

  • Negative control discs (impregnated with solvent used to dissolve the test compound)

  • Incubator (35 ± 2°C)[10]

  • Metric ruler or calipers

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow them to dry completely in a sterile environment.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[8]

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.[10]

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place the impregnated discs, along with positive and negative control discs, on the surface of the agar plate. Ensure the discs are at least 24 mm apart.[11]

  • Gently press the discs to ensure complete contact with the agar.[10]

  • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[10]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[11]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol follows the general principles of broth microdilution assays.[12][13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[4]

  • Bacterial cultures (adjusted to ~5 x 10^5 CFU/mL)[4]

  • Positive control antibiotic (e.g., Gentamicin)

  • Solvent for the test compound

  • Multichannel pipette

  • Incubator (37°C)[14]

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.[4]

  • The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a follow-up to the MIC assay to determine if the compound is bactericidal or bacteriostatic.[6][15]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

  • Incubator (37°C)

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).[15]

  • Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Disk_Diffusion Kirby-Bauer Disk Diffusion Compound_Prep->Disk_Diffusion MIC_Assay Broth Microdilution (MIC) Compound_Prep->MIC_Assay Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Assay Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC MIC_Assay->Determine_MIC MBC_Assay Subculturing for MBC Determine_MBC Determine MBC MBC_Assay->Determine_MBC Determine_MIC->MBC_Assay

Caption: Workflow for Antibacterial Susceptibility Testing.

hypothetical_pathway Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Cell Target Hypothetical Target (e.g., DNA Gyrase) Bacterial_Cell->Target DNA_Replication DNA Replication Target->DNA_Replication Inhibition Cell_Division Cell Division DNA_Replication->Cell_Division Blocks Cell_Death Cell Death Cell_Division->Cell_Death Leads to

Caption: Hypothetical Mechanism of Antibacterial Action.

References

Application Notes and Protocols for In Vitro Testing of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro characterization of the novel compound, (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Given the broad spectrum of biological activities associated with oxazole-containing compounds, including antimicrobial, anticancer, and enzyme inhibitory effects, a tiered screening approach is recommended.[1][2][3] This document outlines protocols for preliminary cytotoxicity screening, evaluation of monoamine oxidase (MAO) inhibitory activity, and a general receptor binding assay.

Preliminary Cytotoxicity Assessment

A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Table 1: Hypothetical Cytotoxicity Data for this compound in various cell lines
Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma75.3
MCF-7Human Breast Adenocarcinoma62.8
A549Human Lung Carcinoma88.1
E. coliGram-negative bacteria25.6
S. aureusGram-positive bacteria18.9
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat 24h incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add DMSO to dissolve formazan incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Monoamine Oxidase (MAO) Inhibition Assay

Given the amine functional group in this compound, it is prudent to investigate its potential to inhibit monoamine oxidases (MAO-A and MAO-B). These enzymes are involved in the metabolism of neurotransmitters and are important drug targets.[6][7] A common method to assess MAO activity is a fluorescence-based assay that measures the production of hydrogen peroxide.[8][9]

Table 2: Hypothetical MAO Inhibition Data for this compound
EnzymeSubstrateIC50 (µM)
MAO-AKynuramine12.5
MAO-BBenzylamine> 100
Experimental Protocol: MAO-Glo™ Assay (Promega)
  • Reagent Preparation: Prepare the MAO-A and MAO-B enzyme solutions, substrate solutions (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Compound Addition: In a white, 96-well plate, add 5 µL of various concentrations of this compound. Include a vehicle control and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Enzyme and Substrate Addition: Add 20 µL of the MAO enzyme/substrate mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 25 µL of the Luciferin Detection Reagent to each well.

  • Second Incubation: Incubate for an additional 20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MAO_Inhibition_Pathway cluster_pathway Monoamine Oxidase (MAO) Activity and Inhibition MA Monoamine (e.g., Kynuramine) Aldehyde Aldehyde MA->Aldehyde Oxidative deamination H2O2 Hydrogen Peroxide MAO_A MAO-A MAO_A->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin Oxidation AmplexRed Amplex Red HRP Horseradish Peroxidase Compound This compound Compound->MAO_A Inhibition

Caption: Simplified signaling pathway of MAO-A inhibition measurement.

General Receptor Binding Assay

To explore the broader pharmacological profile of this compound, a competitive radioligand binding assay against a panel of common CNS receptors can be performed.[10][11][12] This provides information on the compound's affinity and selectivity for various targets.

Table 3: Hypothetical Receptor Binding Profile of this compound
ReceptorRadioligandKi (µM)
5-HT1A[3H]-8-OH-DPAT5.2
5-HT2A[3H]-Ketanserin> 50
Dopamine D2[3H]-Spiperone> 50
Adrenergic α1[3H]-Prazosin28.7
Adrenergic α2[3H]-Rauwolscine> 50
Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Prepare receptor membranes mix Incubate membranes, radioligand, and test compound start->mix filter Filter to separate bound and free ligand mix->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Calculate Ki count->analyze

Caption: General workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for the Development of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine represents a key starting point for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this core molecule and its analogs, along with application notes outlining potential therapeutic targets and experimental designs for activity screening.

Synthetic Protocols

The synthesis of this compound and its analogs can be approached through a versatile and efficient two-step process involving the formylation of a 2,5-disubstituted oxazole followed by reductive amination. This allows for the introduction of diverse substituents at the methylamine nitrogen, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of 2,5-Dimethyl-4-formyloxazole (Intermediate)

This protocol describes the formylation of 2,5-dimethyloxazole at the C4 position using the Vilsmeier-Haack reaction.[3][4][5][6]

Materials:

  • 2,5-Dimethyloxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2,5-dimethyloxazole (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,5-dimethyl-4-formyloxazole.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol details the reductive amination of the intermediate aldehyde with ammonia to yield the primary amine.[7][8][9]

Materials:

  • 2,5-Dimethyl-4-formyloxazole

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,5-dimethyl-4-formyloxazole (1.0 eq) in anhydrous methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) or ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 - 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Protocol 3: Synthesis of N-Substituted Analogs of this compound

This protocol describes the synthesis of N-substituted analogs via reductive amination with primary or secondary amines.

Materials:

  • 2,5-Dimethyl-4-formyloxazole

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,5-dimethyl-4-formyloxazole (1.0 eq) and the desired amine (1.0 - 1.2 eq) in anhydrous DCM.

  • If the amine salt is used, add a suitable base like triethylamine to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-substituted analog.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow Start Start 2,5-Dimethyloxazole 2,5-Dimethyloxazole Start->2,5-Dimethyloxazole Vilsmeier-Haack Vilsmeier-Haack Formylation 2,5-Dimethyloxazole->Vilsmeier-Haack Intermediate 2,5-Dimethyl-4-formyloxazole Vilsmeier-Haack->Intermediate Reductive_Amination Reductive Amination (with R1R2NH) Intermediate->Reductive_Amination Analogs Target Analogs Reductive_Amination->Analogs Purification Purification & Characterization Analogs->Purification

Caption: A flowchart illustrating the synthetic workflow for generating analogs of this compound.

Application Notes: Potential Therapeutic Applications and Screening Strategies

Analogs of this compound are promising candidates for screening in various therapeutic areas, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Oxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[10][11][12]

Potential Signaling Pathways to Investigate:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[12][13][14][15][16] Oxazole-containing compounds have been identified as inhibitors of this pathway.

  • MAPK/ERK Pathway: The MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers.[11][17][18]

  • Apoptosis Induction: Many chemotherapeutic agents function by inducing programmed cell death (apoptosis).[10][19][20][21] The pro-apoptotic potential of novel analogs should be evaluated.

Proposed Screening Cascade:

  • Primary Cytotoxicity Screening: Evaluate the cytotoxicity of the synthesized analogs against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver]).

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism by assessing their effects on:

    • Cell cycle progression (e.g., by flow cytometry).

    • Induction of apoptosis (e.g., by Annexin V/PI staining).

    • Inhibition of key protein kinases in the PI3K/Akt and MAPK pathways (e.g., by Western blotting for phosphorylated forms of Akt, ERK, etc.).

  • In Vivo Efficacy Studies: Evaluate the most promising candidates in preclinical animal models of cancer.

Antimicrobial Activity

The oxazole nucleus is a component of several natural and synthetic antimicrobial agents.[1][2] Analogs of this compound should be screened for activity against a panel of pathogenic bacteria and fungi.

Proposed Screening Cascade:

  • Minimum Inhibitory Concentration (MIC) Determination: Screen the analogs against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: For compounds exhibiting significant MICs, determine whether they are bacteriostatic/fungistatic or bactericidal/fungicidal.

  • Mechanism of Action Studies: Investigate the mechanism of antimicrobial action, which could include:

    • Inhibition of cell wall synthesis.

    • Disruption of cell membrane integrity.

    • Inhibition of essential enzymes.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical, yet representative, quantitative data for a series of this compound analogs. This data is for illustrative purposes to guide data presentation in research findings.

Table 1: Anticancer Activity of this compound Analogs

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Parent HH> 50> 50> 50
Analog-1 HBenzyl12.515.210.8
Analog-2 H4-Fluorobenzyl5.87.14.9
Analog-3 HCyclohexyl25.130.522.4
Analog-4 CH₃CH₃> 50> 50> 50
Doxorubicin --0.81.20.9

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HH64> 128> 128
Analog-5 Hn-Butyl163264
Analog-6 H2-Phenylethyl81632
Analog-7 H3-Chlorophenyl4816
Analog-8 CH₃Benzyl3264> 128
Ciprofloxacin --10.5-
Fluconazole ----2

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog Oxazole Analog Analog->Akt Inhibits

Caption: The PI3K/Akt/mTOR pathway and a potential point of inhibition by oxazole analogs.

MAPK/ERK Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Analog Oxazole Analog Analog->Raf Inhibits

Caption: The MAPK/ERK pathway, a key regulator of cell proliferation, as a potential target for oxazole analogs.

Intrinsic Apoptosis Pathway

G cluster_pathway Intrinsic Apoptosis Pathway Stimulus Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Stimulus->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Analog Oxazole Analog Analog->Bax_Bak Promotes

Caption: The intrinsic apoptosis pathway, which can be potentially activated by novel oxazole analogs.

References

Application Notes and Protocols for the Scalable Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental setup and scalable protocol for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a valuable building block for pharmaceutical and agrochemical research. The described two-step synthesis route is designed for scalability, employing the Vilsmeier-Haack formylation of 2,5-dimethyloxazole followed by a robust reductive amination of the resulting aldehyde. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the preparation of this key amine intermediate.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The oxazole core is a bioisostere for various functional groups and is present in numerous biologically active compounds. A scalable and efficient synthesis of this amine is therefore of significant interest for the rapid generation of compound libraries for drug discovery and development.

This protocol outlines a two-step synthetic sequence that is amenable to large-scale production. The first step involves the formylation of commercially available 2,5-dimethyloxazole via the Vilsmeier-Haack reaction to produce the key intermediate, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde. The second step is the conversion of this aldehyde to the target primary amine through reductive amination.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 2,5-Dimethyloxazole 2,5-Dimethyloxazole Aldehyde 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde 2,5-Dimethyloxazole->Aldehyde Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Aldehyde Aldehyde_2 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde Amine This compound Aldehyde_2->Amine Reagents_2 NH3, H2, Catalyst Reagents_2->Amine

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethyloxazole97.1010.0 g0.103
Phosphorus oxychloride (POCl₃)153.3317.4 g (10.6 mL)0.113
N,N-Dimethylformamide (DMF)73.098.2 g (8.7 mL)0.113
1,2-Dichloroethane (DCE)98.96100 mL-
Sodium acetate82.0325.0 g0.305
Deionized water18.02200 mL-
Dichloromethane (DCM)84.933 x 50 mL-
Anhydrous magnesium sulfate120.37As needed-

Experimental Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (8.7 mL, 0.113 mol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (10.6 mL, 0.113 mol) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add 1,2-dichloroethane (DCE) (50 mL) to the flask.

  • In a separate flask, dissolve 2,5-dimethyloxazole (10.0 g, 0.103 mol) in DCE (50 mL).

  • Add the 2,5-dimethyloxazole solution to the Vilsmeier reagent solution dropwise over 30 minutes at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium acetate (25.0 g) in deionized water (200 mL).

  • Slowly and carefully pour the reaction mixture into the sodium acetate solution with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dimethyl-1,3-oxazole-4-carbaldehyde as a pale yellow oil.

Expected Yield: 75-85%

Characterization Data for 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde:

  • Appearance: Pale yellow oil

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, CHO), 2.58 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 180.1, 163.5, 158.2, 135.6, 14.1, 11.8.

  • MS (ESI): m/z 126.0 [M+H]⁺.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4] In this scalable protocol, the aldehyde is converted to the primary amine using ammonia and hydrogen gas with a suitable catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethyl-1,3-oxazole-4-carbaldehyde125.1310.0 g0.080
Methanol32.04150 mL-
Ammonia (7N solution in Methanol)17.0350 mL~0.35
Raney Nickel (slurry in water)-~2 g-
Hydrogen gas2.02High pressure-
Dichloromethane (DCM)84.93As needed-
Anhydrous sodium sulfate142.04As needed-

Experimental Procedure:

  • To a high-pressure autoclave reactor, add a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (10.0 g, 0.080 mol) in methanol (100 mL).

  • Add the methanolic ammonia solution (50 mL, 7N).

  • Carefully add the Raney Nickel slurry (~2 g). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.

  • Seal the autoclave and purge it with nitrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 100 psi.

  • Heat the reaction mixture to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Dissolve the crude product in dichloromethane and wash with water to remove any remaining ammonia.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

  • For further purification, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry HCl gas through the solution. The resulting precipitate can be collected by filtration and dried.

Expected Yield: 80-90%

Characterization Data for this compound:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 1.55 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.8, 148.5, 128.9, 39.2, 13.5, 11.2.

  • MS (ESI): m/z 127.1 [M+H]⁺.

Experimental Workflow and Signaling Pathway Diagrams

Vilsmeier-Haack Reaction Workflow reagent_prep Vilsmeier Reagent Preparation (POCl3 + DMF @ 0°C) substrate_add Addition of 2,5-Dimethyloxazole in DCE @ 0°C reagent_prep->substrate_add reaction Reaction at 60°C (4-6 hours) substrate_add->reaction hydrolysis Hydrolysis (aq. NaOAc) reaction->hydrolysis workup Work-up & Extraction (DCM) hydrolysis->workup purification Purification (Distillation or Chromatography) workup->purification product 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Reductive Amination Workflow mixing Mixing of Aldehyde, NH3/MeOH, and Raney Ni in Autoclave hydrogenation Hydrogenation (100 psi H2, 60°C, 12-18h) mixing->hydrogenation filtration Catalyst Filtration (through Celite) hydrogenation->filtration concentration Solvent Removal filtration->concentration workup Aqueous Work-up (DCM) concentration->workup final_product This compound workup->final_product

Caption: Workflow for the reductive amination.

Summary of Quantitative Data

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Vilsmeier-Haack FormylationPOCl₃, DMF0 to 604-675-85
2Reductive AminationNH₃, H₂, Raney Ni6012-1880-90

Conclusion

The presented two-step protocol provides a scalable and efficient method for the synthesis of this compound. The use of the Vilsmeier-Haack reaction for the formylation of 2,5-dimethyloxazole, followed by catalytic reductive amination of the resulting aldehyde, offers high yields and operational simplicity, making it suitable for both laboratory and industrial-scale production. The detailed procedures and characterization data provided in this application note will aid researchers in the successful implementation of this synthetic route.

References

Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data or protocols for the compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine were found in the available literature. The following application notes and protocols are based on published research on structurally related oxazole and oxadiazole derivatives and are provided as a general guide for researchers, scientists, and drug development professionals.

Introduction

Oxazole-containing compounds represent a significant class of heterocyclic molecules with diverse and potent biological activities.[1][2][3] Members of this family have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] The oxazole scaffold is a key structural motif in numerous natural products and synthetic compounds that are currently under investigation as potential therapeutic agents.[6][7][8]

These application notes provide an overview of the potential utility of oxazole derivatives in cell-based assays and offer detailed protocols for evaluating their biological activities. The primary focus is on anticancer and antimicrobial applications, as these are the most extensively documented activities for this class of compounds.

Potential Applications in Cell-based Assays

Oxazole derivatives can be investigated in a variety of cell-based assays to elucidate their mechanism of action and therapeutic potential. Key applications include:

  • Anticancer Drug Screening: Many oxazole derivatives exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[6][7][8][9] Cell-based assays are crucial for identifying lead compounds, determining their potency (e.g., IC50 values), and understanding their mechanism of action, which can include the induction of apoptosis and inhibition of tubulin polymerization.[6][8][10][11]

  • Antimicrobial Agent Discovery: The oxazole nucleus is present in compounds with significant antibacterial and antifungal properties.[1][2][3] In vitro assays are essential for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various microbial strains.

  • Mechanism of Action Studies: Cell-based assays are instrumental in dissecting the molecular pathways modulated by oxazole derivatives. This can involve studying their effects on cell cycle progression, apoptosis induction, and specific cellular targets like tubulin.[6][8]

Data Presentation: Biological Activities of Oxazole and Oxadiazole Derivatives

The following table summarizes the reported biological activities of various oxazole and oxadiazole derivatives from the literature. This data is intended to be representative of the potential activities of this class of compounds.

Compound ClassBiological ActivityCell Lines/StrainsReported Potency (e.g., IC50)Reference
1,3-Oxazole SulfonamidesAnticancer, Tubulin Polymerization InhibitionLeukemia Cell LinesMean GI50: 44.7 nM and 48.8 nM[12]
2,5-Diaryl-1,3,4-oxadiazoline AnalogsAnticancer, Mitotic ArrestMultiple Cancer Cell LinesNot Specified[10]
Caffeic and Ferulic Acid-based 1,2,4-OxadiazolesCytotoxicGlioblastoma (LN229, T98G, U87), SKOV3, MCF7, A549IC50: 14.2 - 37.9 µM[13]
Benzimidazole-Oxazole DerivativesCytotoxicBrine ShrimpLC50: 689.26 - 1022.82 µg/mL[14]
1,3,4-Oxadiazole DerivativesCytotoxicHeLa, A549, Hep-2IC50: 0.0007 - 45.11 µM[15]
N-acyl Phenylalanines and 4H-1,3-oxazol-5-onesAntimicrobial, AntibiofilmE. coli, C. albicans, S. epidermidisMIC: 14 - 56.2 µg/mL[16]

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes a method to assess the cytotoxic effects of an oxazole derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (oxazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells after treatment with an oxazole derivative.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the desired time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. Annexin V-FITC is typically detected in the FITC channel, and PI in the propidium iodide channel.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Mandatory Visualizations

Hypothetical Signaling Pathway for an Anticancer Oxazole Derivative

Below is a diagram illustrating a potential mechanism of action for an anticancer oxazole derivative that acts as a tubulin polymerization inhibitor, leading to apoptosis.

G cluster_0 Oxazole_Derivative This compound (or related derivative) Tubulin α/β-Tubulin Dimers Oxazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Hypothetical pathway of an oxazole derivative inhibiting tubulin polymerization.

Experimental Workflow for a Cell-based Cytotoxicity Assay

The following diagram outlines the general workflow for conducting a cell-based cytotoxicity assay.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (IC50 Determination) E->F

References

Application Notes and Protocols for Target Identification Studies of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a small molecule belonging to the oxazole class of heterocyclic compounds. The oxazole motif is a key structural component in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and anti-microbial activities.[1][2][3] The identification of the specific molecular targets of novel compounds like this compound is a critical step in the drug discovery process.[4][5] Understanding the protein-small molecule interactions at a molecular level elucidates the mechanism of action, helps in predicting potential on- and off-target effects, and guides lead optimization efforts.[5][6]

These application notes provide a comprehensive guide for researchers to undertake target deconvolution studies for this compound using established chemical proteomics and affinity-based approaches.[7][8] The protocols outlined below describe the synthesis of a chemical probe, its application in affinity purification, and the subsequent identification of interacting proteins by mass spectrometry.

Target Identification Strategies

Several powerful techniques can be employed to identify the cellular targets of small molecules.[4][5][9] For this compound, an affinity-based pull-down strategy is a direct and widely used approach.[7][10] This method involves immobilizing the small molecule onto a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[11] The captured proteins are then identified using mass spectrometry.

An alternative, label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay, which relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[8][10]

This document will primarily focus on the affinity-based pull-down approach, as it is a robust and well-established method for target identification.

Experimental Workflow Overview

The overall workflow for the target identification of this compound using an affinity-based approach is depicted below.

G cluster_0 Probe Synthesis & Characterization cluster_1 Affinity Purification cluster_2 Protein Identification & Validation A Synthesize Affinity Probe (this compound-Linker-Biotin) B Characterize Probe (NMR, MS) A->B C Validate Biological Activity of the Probe B->C D Incubate Probe with Cell Lysate C->D E Capture Probe-Protein Complexes with Streptavidin Beads D->E F Wash Beads to Remove Non-specific Binders E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis of Peptides G->H I Data Analysis & Protein Identification H->I J Candidate Prioritization & Validation I->J G cluster_pathway Hypothetical p53 Signaling Pathway Modulation stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 mdm2 MDM2 p53->mdm2 target_genes Target Gene Expression p53->target_genes apoptosis Apoptosis target_genes->apoptosis cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest compound This compound compound->p53 Stabilizes?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Yield of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde (Intermediate)

Potential Cause: Incomplete Vilsmeier-Haack formylation of 2,5-dimethyloxazole. The Vilsmeier reagent may not have formed correctly, or the reaction conditions may be suboptimal. The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a substituted formamide and phosphorus oxychloride.[1][2][3]

Recommended Solutions:

  • Vilsmeier Reagent Preparation: Ensure that the Vilsmeier reagent is prepared correctly. Phosphorus oxychloride (POCl₃) should be added slowly to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C) to control the exothermic reaction.

  • Reaction Temperature: The reaction temperature for the formylation of electron-rich heterocycles can range from below 0°C to 80°C.[4] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.

  • Alternative Formylation Method: If the Vilsmeier-Haack reaction consistently fails, consider an alternative approach such as lithiation of 2,5-dimethyloxazole at the 4-position followed by quenching with a formylating agent like DMF. This method can sometimes provide better regioselectivity and yields for specific substrates.

Problem 2: Formation of Multiple Products in the Formylation Step

Potential Cause: Lack of regioselectivity in the formylation reaction. While formylation of 2,5-dimethyloxazole is expected to occur at the C4 position, side reactions can lead to the formation of other isomers or decomposition products.

Recommended Solutions:

  • Control of Reaction Conditions: Strictly control the reaction temperature and the stoichiometry of the reagents. Using an excess of the Vilsmeier reagent can sometimes lead to side reactions.

  • Purification: Employ careful chromatographic purification to isolate the desired 2,5-dimethyl-1,3-oxazole-4-carbaldehyde from any isomers or byproducts.

Problem 3: Low Yield in the Reductive Amination Step

Potential Cause: Inefficient imine formation or incomplete reduction of the imine intermediate. The success of reductive amination depends on the equilibrium of imine formation and the subsequent reduction.[5][6]

Recommended Solutions:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations and is often preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as it can be used in a one-pot procedure without the need to isolate the intermediate imine.[7][8][9][10]

  • pH Control: The pH of the reaction mixture is crucial. A slightly acidic medium (pH 4-6) is generally optimal for imine formation. Acetic acid can be used as a catalyst.[7]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The reaction is typically carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10]

  • Stepwise Procedure: If the one-pot method fails, a two-step procedure can be employed. First, form the imine from 2,5-dimethyl-1,3-oxazole-4-carbaldehyde and methylamine. After confirming imine formation, add the reducing agent.[8]

Problem 4: Difficulty in Purifying the Final Product, this compound

Potential Cause: The amine product may be volatile or prone to forming salts, making isolation challenging. Impurities from the reductive amination step, such as unreacted aldehyde or over-alkylated products, can also complicate purification.

Recommended Solutions:

  • Acid-Base Extraction: Utilize acid-base extraction to separate the basic amine product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., dilute HCl) to protonate the amine and transfer it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted with an organic solvent.

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help prevent the amine from tailing on the acidic silica gel.

  • Salt Formation: Consider isolating the product as a stable salt (e.g., hydrochloride or tartrate) by treating the purified free amine with the corresponding acid.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective two-step synthetic route is as follows:

  • Formylation: Synthesis of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde from 2,5-dimethyloxazole via the Vilsmeier-Haack reaction.

  • Reductive Amination: Conversion of the resulting aldehyde to this compound using methylamine and a suitable reducing agent like sodium triacetoxyborohydride.

Q2: What are the key experimental parameters to control during the Vilsmeier-Haack formylation of 2,5-dimethyloxazole?

A2: The key parameters to control are:

  • Temperature: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0 °C). The subsequent formylation reaction temperature may need to be optimized (ranging from 0 °C to 80 °C) to ensure a reasonable reaction rate without causing decomposition.[4]

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) relative to the 2,5-dimethyloxazole.

  • Work-up: The reaction mixture should be carefully quenched by pouring it onto ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde.

Q3: Which reducing agent is most suitable for the reductive amination of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[7][8][9][10] It is a mild and selective reducing agent that is effective for a wide range of aldehydes and amines. It is less basic than sodium borohydride and avoids the toxicity concerns associated with sodium cyanoborohydride.

Q4: Can the oxazole ring be reduced during the reductive amination step?

A4: The oxazole ring is generally stable under the mild conditions of reductive amination with sodium triacetoxyborohydride. Harsher reducing agents or catalytic hydrogenation under high pressure and temperature could potentially lead to the reduction of the oxazole ring. It is important to use selective reducing agents and optimized conditions.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the formylation and reductive amination steps. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize the starting materials and products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis. Please note that these are general guidelines, and optimization may be required for specific experimental setups.

Table 1: Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole

ParameterConditionExpected Outcome
Reagents 2,5-Dimethyloxazole, POCl₃, DMFFormation of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde
Stoichiometry 1 eq. Oxazole, 1.1-1.5 eq. POCl₃, excess DMFGood conversion
Temperature 0 °C to 80 °CReaction rate dependent on temperature
Reaction Time 2-24 hoursMonitor by TLC for completion
Typical Yield 60-80%Highly dependent on reaction scale and purification

Table 2: Reductive Amination of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

ParameterConditionExpected Outcome
Reagents Aldehyde, Methylamine (or salt), NaBH(OAc)₃, Acetic AcidFormation of this compound
Stoichiometry 1 eq. Aldehyde, 1.2-1.5 eq. Methylamine, 1.2-1.5 eq. NaBH(OAc)₃High conversion to the desired amine
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility of reactants
Temperature Room TemperatureMild reaction conditions
Reaction Time 1-12 hoursMonitor by TLC or LC-MS for completion
Typical Yield 70-90%Dependent on purification method

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction
  • To a stirred solution of N,N-dimethylformamide (DMF, 5.0 eq.) in a round-bottom flask cooled in an ice bath (0 °C), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2,5-dimethyloxazole (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dimethyl-1,3-oxazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound via Reductive Amination
  • To a solution of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add methylamine (2.0 M solution in THF, 1.2 eq.) and glacial acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield this compound.

Visualizations

Synthesis_Workflow cluster_formylation Step 1: Vilsmeier-Haack Formylation cluster_amination Step 2: Reductive Amination start 2,5-Dimethyloxazole reagents1 POCl3, DMF start->reagents1 product1 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde reagents1->product1 Formylation reagents2 Methylamine, NaBH(OAc)3 product1->reagents2 final_product This compound reagents2->final_product Reductive Amination

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Formylation Issues cluster_step2 Step 2: Reductive Amination Issues problem Low Product Yield cause1 Incomplete Reaction problem->cause1 Is formylation incomplete? cause3 Inefficient Reduction problem->cause3 Is amination incomplete? solution1 Optimize Temp. & Time cause1->solution1 solution2 Check Reagent Quality cause1->solution2 cause2 Side Reactions solution3 Purification cause2->solution3 solution4 Use NaBH(OAc)3 cause3->solution4 solution5 Anhydrous Conditions cause3->solution5 cause4 Product Degradation solution6 Careful Workup cause4->solution6

Caption: Troubleshooting flowchart for the synthesis.

References

Technical Support Center: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis of the Oxazole Ring: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

A common route to the target amine involves the initial synthesis of the corresponding alcohol, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, via a modified Robinson-Gabriel synthesis, followed by its conversion to the amine.

Q1: I am getting a low yield in the initial cyclization reaction to form the oxazole ring. What are the possible causes and solutions?

A1: Low yields in the Robinson-Gabriel synthesis of 2,5-dimethyl-4-(hydroxymethyl)oxazole can stem from several factors:

  • Incomplete reaction: The cyclodehydration step is crucial. Ensure your dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) is fresh and used in the correct stoichiometric amount. Reaction times may need to be extended, or the temperature slightly increased. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side reactions: The starting materials, particularly 3-amino-2-butanone, can be prone to self-condensation or other side reactions under harsh acidic conditions. Consider adding the amino ketone slowly to the reaction mixture at a lower temperature to control the initial exotherm.

  • Purification losses: The product, being an alcohol, might have some water solubility, leading to losses during aqueous workup. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with brine can improve extraction efficiency.

Q2: My final product after the cyclization is impure, showing multiple spots on TLC. How can I improve the purity?

A2: Impurities often arise from unreacted starting materials or side products.

  • Optimize reaction conditions: Revisit the reaction temperature and time. Sometimes, running the reaction at a slightly lower temperature for a longer duration can minimize the formation of byproducts.

  • Purification strategy: Column chromatography is often necessary for obtaining a pure product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired alcohol from less polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

II. Conversion of Alcohol to the Target Amine

This two-step process typically involves the conversion of the alcohol to a more reactive intermediate (e.g., a tosylate or halide), followed by nucleophilic substitution with methylamine.

Q3: The conversion of the alcohol to the tosylate/halide is not going to completion. What should I check?

A3: Incomplete conversion can be due to:

  • Reagent quality: Ensure the tosyl chloride, thionyl chloride, or other halogenating agents are of high purity and have not degraded due to moisture.

  • Base selection: A suitable base (e.g., triethylamine, pyridine) is crucial to neutralize the acid generated during the reaction. The base should be dry and added in a slight excess.

  • Reaction temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. Ensure the temperature is maintained throughout the addition of the reagents.

Q4: I am observing a significant amount of elimination byproduct instead of the desired substitution product during the reaction with methylamine. How can I favor substitution?

A4: The competition between substitution (SN2) and elimination (E2) is a common issue. To favor substitution:

  • Choice of leaving group: A good leaving group is essential. Tosylates are generally excellent for SN2 reactions.

  • Reaction conditions: Use a polar aprotic solvent (e.g., DMF, DMSO) which favors SN2 reactions. Running the reaction at a lower temperature can also suppress the E2 pathway, which typically has a higher activation energy.

  • Steric hindrance: While the substrate in this case is a primary halide/tosylate, minimizing steric hindrance around the reaction center is always beneficial for SN2 reactions.

Q5: The final product, this compound, is difficult to purify. What are the recommended methods?

A5: The basic nature of the amine can make purification challenging.

  • Acid-base extraction: The product can be extracted from the organic layer into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will yield the purified amine.

  • Column chromatography: If chromatography is necessary, it's often beneficial to use a silica gel column that has been treated with a small amount of a basic modifier (e.g., triethylamine in the eluent) to prevent the amine from streaking on the column.

  • Salt formation: For long-term storage and improved handling, the amine can be converted to a stable salt (e.g., hydrochloride or fumarate) by treating the free base with the corresponding acid.

Experimental Protocols

Protocol 1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-butanone hydrochloride (1.0 eq).

  • Reagent Addition: Add a solution of sodium glycolate (1.1 eq) in acetic anhydride (2.0 eq) dropwise to the flask at 0 °C.

  • Cyclization: After the addition is complete, slowly add concentrated sulfuric acid (1.5 eq) while keeping the temperature below 10 °C.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound

  • Formation of the Mesylate: To a solution of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at this temperature for 1-2 hours.

  • Workup of Mesylate: Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Amination: Dissolve the crude mesylate in a solution of methylamine (excess, e.g., 2M in THF or as a gas bubbled through the solution) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours in a sealed vessel.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Perform an acid-base extraction as described in Q5 to purify the final product.

Data Presentation

ParameterProtocol 1: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol SynthesisProtocol 2: this compound Synthesis
Starting Materials 3-amino-2-butanone HCl, Sodium glycolate, Acetic anhydride, H₂SO₄(2,5-Dimethyl-1,3-oxazol-4-yl)methanol, Methanesulfonyl chloride, Triethylamine, Methylamine
Solvent None (neat) or high-boiling point solvent like tolueneDichloromethane, THF
Reaction Temperature 0 °C (addition), 80 °C (reaction)0 °C to Room Temperature
Reaction Time 4-6 hours13-18 hours
Typical Yield 60-75%70-85% (over two steps)
Purification Method Column ChromatographyAcid-Base Extraction, Column Chromatography

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Conversion to Amine A 3-Amino-2-butanone HCl C Cyclization (H₂SO₄, 80°C) A->C B Sodium Glycolate in Acetic Anhydride B->C D (2,5-Dimethyl-1,3-oxazol-4-yl)methanol C->D Yield: 60-75% E (2,5-Dimethyl-1,3-oxazol-4-yl)methanol F Mesylation (MsCl, Et₃N) E->F G Intermediate Mesylate F->G H Amination (MeNH₂) G->H I This compound H->I Yield: 70-85%

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Reaction Completion (TLC) Start->Q1 Q2 Check Reagent Quality & Stoichiometry Start->Q2 Q3 Optimize Reaction Temperature & Time Start->Q3 Q4 Investigate Purification Strategy Start->Q4 Sol1 Extend reaction time or increase temperature slightly Q1->Sol1 Sol2 Use fresh, pure reagents in correct amounts Q2->Sol2 Sol3 Lower temperature for longer duration to reduce side reactions Q3->Sol3 Sol4 Optimize chromatography (gradient, modified silica) or recrystallization Q4->Sol4

Caption: Troubleshooting logic for addressing low yield and impurity issues.

Technical Support Center: Synthesis of Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of disubstituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Robinson-Gabriel Synthesis - Low Yields and Incomplete Cyclization

Question: I am performing a Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole from a 2-acylamino ketone, but my yields are consistently low. What are the common pitfalls and how can I improve the reaction efficiency?

Answer:

Low yields in the Robinson-Gabriel synthesis are often attributed to incomplete cyclodehydration or degradation of the starting material under harsh conditions. The choice of the cyclodehydrating agent is a critical parameter that significantly influences the reaction outcome.

Troubleshooting Steps:

  • Evaluate the Dehydrating Agent: Traditional dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) can lead to low yields due to their aggressive nature.[1] Consider using milder or more effective reagents. Polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[1][2] For sensitive substrates, modern reagents like triphenylphosphine/iodine in combination with triethylamine can be effective.

  • Optimize Reaction Temperature: High temperatures can cause decomposition of starting materials and products. If using a strong acid, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal balance between reaction rate and decomposition.

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the intermediates and reagents, leading to the formation of amide byproducts and reducing the efficiency of the dehydrating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Starting Material Purity: Impurities in the 2-acylamino ketone starting material can interfere with the reaction. Purify the starting material by recrystallization or column chromatography before use.

Data Presentation: Effect of Dehydrating Agent on Yield

Dehydrating AgentTypical YieldsRemarks
H₂SO₄, PCl₅, POCl₃Often lowCan cause charring and decomposition.[1]
Polyphosphoric Acid (PPA)50-60%Generally provides better yields than strong mineral acids.[1][2]
PPh₃/I₂/Et₃NGood to excellentMilder conditions, suitable for sensitive substrates.
Triflic AnhydrideGood to excellentEffective for solid-phase synthesis.

Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis using PPA

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino ketone (1.0 eq).

  • Add polyphosphoric acid (10-20 eq by weight) to the flask.

  • Heat the mixture with stirring to 120-160 °C. The optimal temperature will depend on the substrate.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • The crude product will often precipitate. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

FAQ 2: Fischer Oxazole Synthesis - Formation of Halogenated and Oxazolidinone Byproducts

Question: I am using the Fischer oxazole synthesis and observing significant amounts of chlorinated and oxazolidinone byproducts. How can I minimize the formation of these impurities?

Answer:

The Fischer oxazole synthesis, which proceeds from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride (HCl), is known to produce 2,5-bis(aryl)-4-chlorooxazoles and 2,5-bis(aryl)-4-oxazolidinones as common byproducts.[3]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: The formation of the oxazolidinone byproduct is often favored by the presence of trace amounts of water. Ensure that the solvent (typically diethyl ether) is anhydrous and that the gaseous HCl is thoroughly dried before being introduced into the reaction mixture.[3]

  • Control of HCl Stoichiometry: The concentration and amount of HCl can influence the reaction pathway. Using a saturated solution of HCl in dry ether is a common procedure. Bubbling dry HCl gas through the solution requires careful control to avoid excess acid, which can promote side reactions.

  • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Elevated temperatures can lead to increased byproduct formation and decomposition.

  • Purification of Starting Materials: Ensure that the cyanohydrin and aldehyde starting materials are pure and free from water or other impurities.

Logical Workflow for Troubleshooting Fischer Oxazole Synthesis

fischer_troubleshooting start High levels of byproducts in Fischer oxazole synthesis check_anhydrous Verify anhydrous conditions (solvent, HCl gas) start->check_anhydrous check_temp Ensure reaction is run at low temperature (0 °C to RT) check_anhydrous->check_temp check_purity Check purity of cyanohydrin and aldehyde check_temp->check_purity purification Optimize purification protocol (chromatography, recrystallization) check_purity->purification outcome Reduced byproducts, improved yield purification->outcome

Caption: Troubleshooting workflow for Fischer oxazole synthesis.

Experimental Protocol: Purification to Remove Oxazolidinone Byproduct

  • Column Chromatography:

    • Adsorb the crude reaction mixture onto a small amount of silica gel.

    • Prepare a silica gel column using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.

    • Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to elute the less polar desired oxazole product.

    • Gradually increase the polarity of the eluent to elute the more polar oxazolidinone byproduct.

    • Monitor the fractions by TLC to identify and combine the fractions containing the pure oxazole.

FAQ 3: Van Leusen Reaction - Controlling the Formation of Oxazoline Intermediate

Question: In my van Leusen synthesis of a 5-substituted oxazole using an aldehyde and TosMIC, I am isolating a significant amount of the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. How can I promote the elimination to form the desired oxazole?

Answer:

The van Leusen reaction proceeds through an oxazoline intermediate. The final elimination of p-toluenesulfinic acid to form the aromatic oxazole is a base-promoted step. Incomplete elimination is a common issue and can be addressed by modifying the reaction conditions.

Troubleshooting Steps:

  • Choice and Stoichiometry of the Base: A strong base is typically required for the elimination step. Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like potassium tert-butoxide or DBU can be more effective, especially for less reactive substrates. The stoichiometry of the base is also crucial; using at least 2 equivalents of the base can favor the formation of the oxazole over the oxazoline.

  • Solvent Effects: The reaction is often performed in methanol. The choice of solvent can influence the solubility of the intermediates and the efficacy of the base. Aprotic polar solvents like DMF or DMSO can sometimes facilitate the elimination step.

  • Reaction Temperature and Time: The elimination step may require higher temperatures or longer reaction times than the initial cycloaddition. If you are isolating the oxazoline, you can try resubjecting it to the reaction conditions with additional base and heating.

Data Presentation: Base and Solvent Effects on Oxazole/Oxazoline Ratio

BaseSolventPredominant Product
K₂CO₃ (1 eq)MethanolMixture of oxazole and oxazoline
K₂CO₃ (≥2 eq)MethanolFavors oxazole formation
DBUTHF/MethanolGenerally good for elimination
K-tert-butoxideTHFStrong base, effective for elimination

Experimental Protocol: General Van Leusen Oxazole Synthesis

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium carbonate (2.2 eq) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

FAQ 4: Modern Catalytic Methods - Controlling Regioselectivity

Question: I am using a palladium-catalyzed synthesis of a 2,5-disubstituted oxazole from an N-propargylamide and an aryl halide, but I am observing a mixture of regioisomers. How can I control the regioselectivity of this reaction?

Answer:

Regioselectivity in metal-catalyzed oxazole syntheses, particularly those involving the cyclization of N-propargylamides, can be a significant challenge. The outcome often depends on a delicate balance of factors including the catalyst system, ligands, solvent, and the electronic and steric properties of the substrates.

Troubleshooting Steps:

  • Ligand Selection: The phosphine ligand used in palladium-catalyzed reactions plays a crucial role in controlling regioselectivity. Bulky, electron-rich ligands can favor one regioisomer over another. Experiment with a range of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, Xantphos) to find the optimal one for your specific substrates.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some palladium-catalyzed direct arylations of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation. A similar solvent screen could be beneficial in your system.

  • Catalyst System: While palladium is common, other transition metals like copper and gold are also used for oxazole synthesis. If regioselectivity remains an issue with palladium, exploring a different catalyst system might provide a solution. Copper-catalyzed tandem oxidative cyclizations, for example, can offer alternative regiochemical outcomes.[4][5]

  • Substrate Modification: The electronic properties of the substituents on both the N-propargylamide and the aryl halide can influence the regioselectivity. If possible, modifying these substituents might direct the reaction towards the desired isomer.

Competing Reaction Pathways in Metal-Catalyzed Cyclization

regioselectivity start N-Propargylamide + Aryl Halide pd_catalyst Pd Catalyst + Ligand start->pd_catalyst intermediate Palladium Intermediate pd_catalyst->intermediate path_a 5-exo-dig Cyclization intermediate->path_a Favored by Ligand A / Solvent X path_b 6-endo-dig Cyclization intermediate->path_b Favored by Ligand B / Solvent Y product_a Desired 2,5-Disubstituted Oxazole path_a->product_a product_b Regioisomeric Byproduct path_b->product_b

Caption: Regioselectivity in Pd-catalyzed oxazole synthesis.

Experimental Protocol: General Procedure for Ligand Screening in a Palladium-Catalyzed Cross-Coupling Reaction

  • Set up a parallel array of reaction vials, each containing the N-propargylamide (1.0 eq), aryl halide (1.2 eq), palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • To each vial, add a different phosphine ligand (10 mol%).

  • Add the anhydrous solvent to each vial.

  • Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C).

  • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the regioisomeric byproduct.

  • The ligand that provides the highest ratio of the desired product is selected for larger-scale synthesis.

References

Technical Support Center: Purification of Polar Oxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar oxazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polar oxazole compound is stuck at the baseline on a silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A: This is a common issue with highly polar compounds. When your compound doesn't move from the baseline, it indicates very strong interaction with the polar stationary phase (silica gel).[1] Here are several strategies to address this:

  • Increase Solvent Polarity Further: Try more aggressive solvent systems. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[2][3] Sometimes, adding a small percentage of ammonium hydroxide (e.g., 2%) to the mobile phase can help overcome strong interactions, especially with basic compounds that streak.[2]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider alternative stationary phases. Alumina can be a good option for basic compounds.[2] You can also try polar bonded phases like amino or diol columns.[4][5]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying polar compounds that are too polar for normal-phase and not well-retained on reverse-phase columns.[6][7] It uses a polar stationary phase (like silica) but with a reverse-phase type solvent system, typically acetonitrile and water.[4][6]

Q2: I tried purifying my polar oxazole using reverse-phase (C18) chromatography, but it eluted immediately in the solvent front. How can I achieve retention and separation?

A: Elution in the solvent front on a C18 column means your compound is too polar to interact with the nonpolar stationary phase.[6] This is a classic indication that reverse-phase is not the right technique. The best alternative is HILIC.[6][7] HILIC uses a polar stationary phase which will retain your polar oxazole, using an acetonitrile/water mobile phase for elution.[6]

Q3: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. How can I fix this?

A: Streaking is often caused by issues like compound overloading, interaction with acidic silica, or poor solubility in the mobile phase. For polar and basic oxazoles, the issue is often interaction with the slightly acidic nature of standard silica gel.[2]

  • Add a Modifier: For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica and lead to sharper peaks.[2]

  • Use Deactivated Silica: You can deactivate the silica gel to reduce its acidity.[1]

  • Try an Alternative Stationary Phase: Amino-capped or alumina stationary phases are less acidic and can perform better for basic compounds.[2]

Q4: I'm struggling with the recrystallization of my polar oxazole. It either "oils out" or doesn't crystallize at all. What can I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute or due to high impurity levels.[8]

  • Choosing the Right Solvent: The ideal solvent should dissolve your compound well when hot but poorly when cold.[9][10] Test a range of solvents with varying polarities. For very polar compounds, consider solvents like ethanol or even water.[8]

  • Using a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.[11] Common pairs include hexane/ethyl acetate or hexane/acetone.[8]

  • Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent surface or adding a seed crystal of your pure compound.[10] Cooling the solution in an ice bath may also help.[10]

Q5: I suspect my oxazole derivative is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A: Compound instability on silica is a known problem.[1]

  • Confirming Instability: To check for stability, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there on an immediately-run plate, your compound is likely degrading.[1]

  • Alternative Stationary Phases: If your compound is acid-sensitive, you can use a less acidic stationary phase like deactivated silica, florisil, or alumina.[1]

  • Alternative Purification Methods: If chromatography is not viable, consider other methods like recrystallization[9], acid-base extraction if your compound has acidic or basic handles[12], or size-exclusion chromatography[5].

Data Presentation: Comparison of Chromatographic Techniques

The table below summarizes the key differences between common chromatography techniques used for purifying polar compounds.[4]

FeatureNormal-Phase ChromatographyReversed-Phase ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)[4][13]Nonpolar (e.g., C18, C8 bonded silica)[7]Polar (e.g., Silica, Diol, Amino)[4][6]
Typical Mobile Phase Nonpolar solvents (e.g., Hexane/Ethyl Acetate, DCM/MeOH)[3][4]Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)[7]Aprotic organic solvent + water (e.g., Acetonitrile/Water)[4][6]
Separation Mechanism Adsorption/Desorption[4]Partitioning[4]Partitioning, Hydrogen Bonding[4]
Elution Order Least polar compounds elute first.Most polar compounds elute first.Least hydrophilic (most nonpolar) compounds elute first.
Best For Nonpolar to moderately polar compounds.[13]Nonpolar compounds.[7]Very polar compounds that are not retained by reversed-phase.[6][7]

Experimental Protocols

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Oxazoles

HILIC is an effective technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[6]

  • Stationary Phase Selection: Choose a polar column such as underivatized silica, diol, or an amino-bonded phase.[4][6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water). A typical starting gradient might be 95% acetonitrile / 5% water.[6]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes to ensure a stable water layer forms on the stationary phase.

  • Sample Preparation: Dissolve the crude oxazole mixture in the initial mobile phase. Ensure the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.

  • Gradient Elution: Start the run with a high organic concentration (e.g., 95% acetonitrile). Gradually increase the aqueous solvent concentration (the "strong" solvent in HILIC) to elute the compounds.[4][6] For example, a gradient from 5% to 40% water in acetonitrile.[4]

  • Detection: Use a suitable detector, such as UV-Vis or a mass spectrometer (MS), which is highly compatible with the volatile mobile phases used in HILIC.[4][7]

Protocol 2: General Recrystallization

Recrystallization purifies solid compounds based on differences in solubility.[9]

  • Solvent Selection: Choose a suitable solvent by testing small amounts of your compound. The ideal solvent will dissolve the compound completely at high temperatures but sparingly at room or cold temperatures.[10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring until the solid is completely dissolved.[9][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slower cooling generally results in larger, purer crystals.[10][12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10][14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9][11]

  • Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass.[10][14]

Visualizations

G cluster_start cluster_tlc Step 1: Initial Analysis (TLC) cluster_decisions cluster_methods Step 2: Purification Method Selection start Start: Crude Polar Oxazole Mixture tlc Run TLC with Normal Phase (Silica) start->tlc decision1 Compound moves? (Rf > 0.1) tlc->decision1 decision2 Good separation and spot shape? decision1->decision2 Yes decision3 Try Reverse Phase TLC (C18) decision1->decision3 No (Stuck at baseline) np_flash Normal Phase Flash Chromatography decision2->np_flash Yes hilic HILIC (Recommended) decision2->hilic No (Streaking/Poor Sep.) decision4 Compound retained? (Not in solvent front) decision3->decision4 decision4->hilic No (Elutes in front) rp_flash Reverse Phase Flash Chromatography decision4->rp_flash Yes recrystal Consider Recrystallization or other methods np_flash->recrystal If purity is still low hilic->recrystal If purity is still low rp_flash->recrystal If purity is still low G cluster_start cluster_process Purification Process cluster_final Final Polish & Analysis crude Crude Reaction Mixture extraction Aqueous Workup / Acid-Base Extraction crude->extraction chromatography Column Chromatography (HILIC / Normal Phase) extraction->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporation Solvent Evaporation combine->evaporation recrystallization Recrystallization (Optional) evaporation->recrystallization pure_compound Pure Oxazole Compound evaporation->pure_compound If recrystallization is not needed recrystallization->pure_compound

References

Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the oxazole ring in this compound?

A1: The oxazole ring, while generally aromatic and relatively stable, can be susceptible to degradation under certain conditions. The primary concerns for this compound include:

  • Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage. Oxazoles are generally more resistant to acids than furans but can be decomposed by concentrated acids.[1][2]

  • Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring opening.[1][3] Oxidation can occur at the C4 position, leading to cleavage of the C-C bond.[1]

  • Photolysis: Oxazole rings can undergo photolysis, leading to the formation of oxidation products.[1] Exposure to UV light can induce rearrangement to an oxazole through an azirine intermediate.[4]

Q2: How do the substituents on the oxazole ring of this compound affect its stability?

A2: The substituents play a significant role in the stability of the oxazole ring:

  • Electron-Donating Groups (Methyl Groups): The two methyl groups at positions 2 and 5 are electron-donating. Electron-donating groups can activate the oxazole ring, potentially making it more susceptible to electrophilic attack but can also influence its overall electronic distribution and stability.

  • Methylamine Group: The methylamine group at the C4 position is a potential site for various chemical reactions and can influence the electronic properties of the oxazole ring. Its basic nature may also play a role in the compound's overall stability profile, especially in different pH environments.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions, the oxazole ring can cleave to form an alpha-acylamino ketone or related structures. Oxidative degradation may lead to various smaller, fragmented molecules. The specific degradation products will depend on the conditions (pH, temperature, presence of oxidizing agents or light).

Troubleshooting Guides

Issue 1: Compound Degradation Observed in Acidic or Basic Aqueous Solutions

Symptoms:

  • Loss of parent compound peak in HPLC analysis.

  • Appearance of new, more polar peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Cause:

  • Acid or base-catalyzed hydrolysis of the oxazole ring. Oxazoles can be decomposed by concentrated acids.[2] While generally more resistant to acids than furans, they can undergo ring-opening under acidic conditions.[5] Some isoxazole derivatives have shown decomposition at basic pH.[6]

Troubleshooting Steps:

  • pH Adjustment: Adjust the pH of the solution to a neutral range (pH 6-8) if the experimental conditions allow. The stability of similar heterocyclic compounds, like 1,2,4-oxadiazole derivatives, is often optimal in a pH range of 3-5.[7]

  • Buffer Selection: Use a buffer system to maintain a stable pH.

  • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

  • Solvent System: If possible, use a non-aqueous or a mixed aqueous-organic solvent system to minimize water activity.

Issue 2: Instability Under Ambient Light or During Photochemical Experiments

Symptoms:

  • Gradual degradation of the compound when stored in clear vials.

  • Formation of new impurities upon exposure to light.

  • Discoloration of the solid compound or solution.

Possible Cause:

  • Photolytic degradation of the oxazole ring. Oxazole rings are known to undergo photolysis and form oxidation products.[1]

Troubleshooting Steps:

  • Light Protection: Store the compound in amber vials or protect it from light using aluminum foil.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.

  • Photostability Testing: If the compound is intended for applications involving light exposure, conduct formal photostability testing according to ICH guidelines.

Issue 3: Degradation in the Presence of Oxidizing Agents or Air

Symptoms:

  • Rapid decomposition when exposed to air or oxidizing reagents.

  • Formation of complex mixtures of degradation products.

Possible Cause:

  • Oxidation of the oxazole ring. The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[1][3]

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere.

  • Antioxidants: Consider the addition of a suitable antioxidant if compatible with the experimental setup.

  • Solvent Purity: Use de-gassed solvents to remove dissolved oxygen.

Data Presentation

Table 1: Hypothetical pH Stability Profile of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) in hoursKey Degradation Products
2.08Ring-opened hydrolytic products
4.072Minor hydrolytic products
7.0> 168Stable
9.024Ring-opened hydrolytic products
12.04Rapid decomposition

Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).

  • Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH or adding an organic solvent). Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Calculate the degradation rate constant and half-life at each pH.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and place them in transparent quartz or borosilicate glass containers. Prepare control samples wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Time Points: Withdraw aliquots at specified time points.

  • Analysis: Analyze the exposed and control samples by HPLC to quantify the parent compound and degradation products.

Mandatory Visualizations

degradation_pathway compound This compound hydrolysis Ring-Opened Products compound->hydrolysis Acid/Base Hydrolysis oxidation Oxidative Fragments compound->oxidation Oxidizing Agents / Air photolysis Photodegradation Products compound->photolysis UV/Vis Light

Caption: Potential degradation pathways of the oxazole ring.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute in Buffers/Solvents stock->dilute ph Varying pH dilute->ph light Light Exposure dilute->light temp Elevated Temperature dilute->temp sampling Collect Aliquots at Time Points ph->sampling light->sampling temp->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate hplc->data

Caption: Workflow for stability testing experiments.

References

Optimizing reaction conditions for amine-substituted oxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of amine-substituted oxazoles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of amine-substituted oxazoles, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent.[1] - Suboptimal reaction temperature.[1] - Catalyst inefficiency or insufficient loading.[1] - Steric hindrance from bulky substituents on the amine.[2] - Use of a weak base.- Screen a variety of solvents such as CH3CN, CHCl3, CH2Cl2, and dichlorobenzene; in some cases, solvent-free conditions may provide the best results.[1] - Optimize the reaction temperature; for example, one study found 60°C to be optimal over 25°C, 40°C, or 80°C.[1] - Increase the catalyst loading; yields may improve with higher concentrations (e.g., from 2 mol% to 10 mol%).[1] - Consider alternative synthetic routes if steric hindrance is significant. - Employ a stronger base, such as DBU, although this may require longer reaction times.[2]
Formation of Side Products - Competing reaction pathways, such as the Smiles rearrangement.[2] - Ring cleavage of the oxazole nucleus under harsh nucleophilic conditions.[3]- Carefully control reaction conditions, particularly the base and solvent, to favor the desired cyclization. - Avoid strongly nucleophilic conditions after the oxazole ring has formed to prevent its cleavage.
Poor Regioselectivity - Lack of regiocontrol in cyclization reactions.- Employ regioselective synthetic methods, such as those mediated by ZnI2 and FeCl3 for the cyclization of acetylenic amides.[4]
Use of Toxic or Hazardous Reagents - Traditional methods often employ toxic precursors or harsh reagents like strong acids or heavy metals.[2][3]- Explore greener synthetic alternatives, such as using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent.[2] - Consider metal-free protocols or the use of more sustainable catalysts.[4]
Long Reaction Times - Slow reaction kinetics under certain conditions.- Microwave irradiation can significantly reduce reaction times compared to conventional heating.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing amine-substituted oxazoles?

A1: Common starting materials include α-bromoketones and benzylamines[4], o-aminophenols and a cyanating agent[2], esters and amino alcohols[6], and carboxylic acids, benzoin, and ammonium acetate[7].

Q2: How can I improve the yield of my amine-substituted oxazole synthesis?

A2: To improve yields, you can optimize several factors:

  • Catalyst: The choice and loading of the catalyst are critical. For instance, copper(II) triflate and various palladium or ruthenium catalysts have been used effectively.[8]

  • Solvent: The reaction solvent can have a significant impact. It is advisable to screen a range of solvents or consider solvent-free conditions.[1]

  • Temperature: Temperature optimization is crucial. A systematic variation of the reaction temperature can help identify the optimal condition for product formation.[1]

  • Base: The choice of base can influence the reaction outcome. For example, Cs2CO3 has been shown to be effective in promoting Smiles rearrangement to form N-substituted aminobenzoxazoles.[2]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, several approaches aim to be more environmentally friendly. These include using water as a solvent[7], employing non-hazardous reagents like NCTS[2], and utilizing metal-free catalytic systems[4].

Q4: Can microwave irradiation be used to accelerate the synthesis?

A4: Absolutely. Microwave-assisted synthesis is often superior to conventional heating, leading to faster product formation and potentially fewer side products.[5]

Q5: What is the Smiles rearrangement and how can it affect my synthesis?

A5: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of aminobenzoxazole synthesis, it can be a key step where an S-alkylated thiol intermediate rearranges to form a new C–N bond, leading to the desired N-substituted product.[2] Understanding and controlling this rearrangement is crucial for successfully synthesizing these compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazoles using NCTS

This protocol is based on the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2]

Materials:

  • o-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF3·Et2O)

  • 1,4-dioxane

Procedure:

  • To a solution of o-aminophenol (0.9 mmol) in 1,4-dioxane (5 mL), add NCTS (1.5 equiv).

  • Add BF3·Et2O (2 equiv) to the mixture.

  • Reflux the reaction mixture for 25–30 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform a suitable workup to isolate the desired 2-aminobenzoxazole product.

Protocol 2: One-Pot Synthesis of 2,5-Substituted Oxazoles from Esters and Amino Alcohols

This protocol describes a manganese-catalyzed one-pot synthesis.[6]

Materials:

  • tert-butyl ester

  • 1,2-amino alcohol

  • Potassium tert-butoxide (KOtBu)

  • Manganese catalyst [Mn-I]

  • 1,4-dioxane

  • Hydrochloric acid (4.00 M in 1,4-dioxane)

  • Phosphorus oxychloride (POCl3)

Procedure: Step 1: Dehydrogenation

  • In a reaction vessel, combine the tert-butyl ester (1.00 equiv), 1,2-amino alcohol (1.00 equiv), KOtBu (1.50 equiv), and [Mn-I] (1.50 mol%) in 1,4-dioxane (0.10 M).

  • Heat the mixture at 50 °C for 4 hours.

  • Increase the temperature to reflux and maintain for 24 hours under an open system with anaerobic conditions.

Step 2: Cyclization and Dehydration

  • Cool the reaction mixture.

  • Add HCl (1.50 equiv, 4.00 M in 1,4-dioxane) and POCl3 (3.00 equiv).

  • Heat the mixture at 85 °C for 4 hours under an argon atmosphere.

  • After cooling, perform a suitable workup to isolate the 2,5-substituted oxazole.

Visualizations

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield side_products Side Products Formed? check_yield->side_products No optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Catalyst Loading check_yield->optimize_conditions Yes control_conditions Control Reaction Parameters: - Base Selection - Nucleophile Concentration side_products->control_conditions Yes end_product Desired Product Obtained side_products->end_product No check_sterics Check for Steric Hindrance optimize_conditions->check_sterics check_sterics->check_yield No Significant Hindrance modify_route Modify Synthetic Route check_sterics->modify_route Significant Hindrance control_conditions->check_yield

Caption: Troubleshooting workflow for amine-substituted oxazole synthesis.

Synthesis_Pathway_Comparison cluster_0 Route A: From o-Aminophenols cluster_1 Route B: From Esters & Amino Alcohols cluster_2 Route C: From α-Bromoketones A1 o-Aminophenol NCTS A2 Lewis Acid (BF3·Et2O) A1->A2 A3 2-Aminobenzoxazole A2->A3 B1 Ester Amino Alcohol B2 Mn-Catalyst, Base B1->B2 B3 Dehydrogenation Intermediate B2->B3 B4 Acid, POCl3 B3->B4 B5 2,5-Disubstituted Oxazole B4->B5 C1 α-Bromoketone Benzylamine C2 Photocatalyst (e.g., [Ru(bpy)3]Cl2) C1->C2 C3 Substituted Oxazole C2->C3

References

Technical Support Center: Purification of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound, like many organic amines, are column chromatography, recrystallization, and distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My compound appears to be sticking to the silica gel column during normal-phase chromatography. What can I do?

This is a common issue when purifying basic compounds like amines on acidic silica gel.[1] The amine group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can be added to the eluent to compete with your compound for binding to the silica, allowing it to elute properly.[1][2]

  • Use a different stationary phase: Consider using a more inert stationary phase like basic alumina or an amine-functionalized silica column.[1][3] These are designed to minimize strong interactions with basic compounds.[1]

Q3: I am struggling to get my compound to crystallize. What are some potential solutions?

If recrystallization is proving difficult, consider the following:

  • Solvent selection: Ensure you are using an appropriate solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should be either soluble at all temperatures or insoluble at all temperatures. For oxazole derivatives, aqueous ethanol has been reported to be effective.

  • Induce crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution slowly.

  • Purity of the crude material: If the crude material is very impure, it may inhibit crystallization. A preliminary purification by column chromatography might be necessary to remove impurities that are interfering with crystal lattice formation.

Q4: When is distillation a suitable purification method for my compound?

Fractional distillation is effective for separating liquids with different boiling points.[4] For this compound, this method would be appropriate if the impurities are significantly more or less volatile than the desired product. If the compound has a high boiling point or is sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point and prevent degradation.[5]

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Compound does not elute from the silica column Strong interaction between the basic amine and acidic silica.- Add 0.1-1% triethylamine or ammonia to the eluent. - Switch to an amine-functionalized silica or alumina column.[1][3]
Poor separation of compound and impurities (streaking on TLC) Inappropriate solvent system or compound overloading. The compound may be a salt.- Optimize the solvent system using TLC. - Ensure the mobile phase is sufficiently polar to move the compound. - For salts, consider using a polar solvent system like DCM/Methanol.[2] - Reduce the amount of crude material loaded onto the column.
Compound elutes too quickly with no separation The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).
Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
No crystals form upon cooling - Solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. - Try a different solvent or solvent mixture.
Oiling out instead of crystallization - The boiling point of the solvent is too high. - The compound is melting in the hot solvent. - Significant impurities are present.- Use a lower-boiling point solvent. - Ensure the solution is not heated above the melting point of the compound. - Perform a preliminary purification step like column chromatography.
Low recovery of pure compound - The compound is too soluble in the cold solvent. - Too much solvent was used.- Cool the solution for a longer period in an ice bath. - Use the minimum amount of hot solvent necessary to dissolve the crude material.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). Add 0.5% triethylamine to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase Flash Column Chromatography
  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase (e.g., water/acetonitrile).[6] For basic amines, it can be beneficial to use an alkaline mobile phase (e.g., by adding 0.1% triethylamine) to increase retention.[3]

  • Sample Loading: Dissolve the crude material in the mobile phase or a suitable polar solvent and inject it onto the column.

  • Elution: Start with a highly aqueous mobile phase and gradually increase the concentration of the organic solvent (e.g., acetonitrile).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents. Note that removing water can require lyophilization (freeze-drying).

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., aqueous ethanol).

  • Dissolution: Place the crude material in a flask and add a minimal amount of the solvent. Heat the mixture to reflux until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G Troubleshooting Workflow for Purifying Amines start Crude Amine Product tlc Run TLC Analysis start->tlc decision1 Single Spot? tlc->decision1 decision2 Streaking or Multiple Spots? tlc->decision2 recrystallize Attempt Recrystallization decision1->recrystallize Yes distill Consider Distillation (if impurities have different B.P.) decision1->distill Yes column Perform Column Chromatography decision2->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product modify_column Modify Column Conditions: - Add Et3N to eluent - Use Amine-Silica/Alumina column->modify_column If streaking occurs distill->pure_product modify_column->column

Caption: A troubleshooting workflow for the purification of amine compounds.

G Experimental Workflow for Flash Column Chromatography start Start: Crude Amine step1 1. Select Stationary Phase (Silica, Amine-Silica, or C18) start->step1 step2 2. Develop Solvent System using TLC step1->step2 step3 3. Pack Column step2->step3 step4 4. Load Crude Sample step3->step4 step5 5. Elute with Solvent Gradient step4->step5 step6 6. Collect & Analyze Fractions step5->step6 step7 7. Combine Pure Fractions step6->step7 step8 8. Evaporate Solvent step7->step8 end End: Purified Amine step8->end

Caption: A generalized workflow for amine purification via flash column chromatography.

References

Technical Support Center: (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound's degradation pathways.

Question: My sample of this compound shows rapid degradation upon dissolution in the HPLC mobile phase. What could be the cause and how can I mitigate this?

Answer: Rapid degradation in the mobile phase can be attributed to several factors:

  • pH of the Mobile Phase: The oxazole ring can be susceptible to acid- or base-catalyzed hydrolysis, although it is generally more resistant to acids than furans.[1] The primary amine of the methylamine group makes the molecule basic. If the mobile phase pH is too low, protonation of the amine could potentially influence the electronic structure of the oxazole ring, making it more susceptible to hydrolysis. Conversely, a highly basic mobile phase could also promote degradation.

    • Troubleshooting Steps:

      • Determine the pH of your mobile phase.

      • Conduct a preliminary study by dissolving the compound in a range of buffered solutions (e.g., pH 3, 5, 7, 9) to assess its stability.

      • Adjust the mobile phase pH to a range where the compound exhibits maximum stability. A neutral or slightly acidic pH is often a good starting point.

  • Mobile Phase Composition: Certain organic solvents or additives could react with the analyte.

    • Troubleshooting Steps:

      • Simplify your mobile phase to acetonitrile and water with a suitable buffer (e.g., ammonium formate or acetate).

      • If degradation persists, consider alternative organic modifiers like methanol.

      • Ensure all solvents are of high purity and freshly prepared.

Question: I am observing significant peak tailing for the parent compound in my HPLC analysis. What are the likely causes and solutions?

Answer: Peak tailing for a basic compound like this compound is a common issue in reversed-phase HPLC.

  • Secondary Interactions with Residual Silanols: The primary cause is often the interaction of the protonated amine group with negatively charged residual silanol groups on the silica-based stationary phase.

    • Troubleshooting Steps:

      • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the residual silanol groups are protonated and less likely to interact with the protonated amine. Use an acidic modifier like formic acid or trifluoroacetic acid (TFA). Note that TFA can suppress MS ionization if used.

      • Use a Base-Deactivated Column: Employ a modern, end-capped C18 or a column with a different stationary phase (e.g., polar-embedded) designed to minimize silanol interactions.

      • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to shield the silanol groups and improve peak shape.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is generally not recommended for LC-MS applications due to ion suppression.

Question: I am having difficulty identifying the degradation products using LC-MS. The mass spectra are complex or show no clear parent ions. What can I do?

Answer: Identifying unknown degradation products can be challenging. Here are some strategies to improve your results:

  • Optimize MS Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive mode should be suitable for the parent compound and many of its degradation products due to the basic amine group. However, consider trying Atmospheric Pressure Chemical Ionization (APCI) as well, as it can be effective for less polar compounds and less prone to matrix effects.

    • Fragmentation Energy: Perform MS/MS experiments at varying collision energies to obtain a comprehensive fragmentation pattern. This can help in elucidating the structure of the degradation products.

  • Improve Chromatographic Separation: Poor separation can lead to co-elution and mixed mass spectra.

    • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between degradation products.

    • Alternative Column Chemistry: If co-elution persists, try a column with a different selectivity, such as a phenyl-hexyl or a HILIC column.

  • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This will allow you to determine the elemental composition of the degradation products and significantly narrow down the possibilities for their structures.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

Based on the general reactivity of oxazoles and amines, the following degradation pathways are plausible:

  • Hydrolysis: Under strongly acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage. This could potentially lead to the formation of an amino ketone or related open-chain structures. The stability of oxazole rings can be highly dependent on their substituents.[2]

  • Oxidation: The primary amine of the methylamine side chain is susceptible to oxidation, which could lead to the formation of an imine, aldehyde, or carboxylic acid. The oxazole ring itself can also be oxidized, potentially leading to ring cleavage and the formation of amides and other degradation products.[1]

  • Photodegradation: Exposure to UV or visible light can induce degradation. Oxazoles are known to undergo photolysis, which can result in rearrangement or cleavage of the ring.[1] The primary photochemical reaction often involves a [4+2] cycloaddition with singlet oxygen.[3]

What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, the compound should be stored:

  • In a well-sealed container to protect from moisture.

  • Protected from light.

  • At low temperatures (e.g., refrigerated or frozen).

  • Preferably under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.

What are the key parameters to monitor during a forced degradation study of this compound?

In a forced degradation study, you should monitor:

  • The disappearance of the parent compound.

  • The formation and disappearance of degradation products.

  • Mass balance to ensure that all major degradation products are accounted for.

  • Changes in the chromatographic profile (e.g., appearance of new peaks, changes in peak shape).

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Major DegradantsObservations
Acid Hydrolysis 0.1 M HCl24 h60Data to be filledData to be fillede.g., Formation of polar degradants
Base Hydrolysis 0.1 M NaOH24 h60Data to be filledData to be fillede.g., Rapid degradation observed
Oxidation 3% H₂O₂24 h25Data to be filledData to be fillede.g., Multiple degradation products
Thermal Dry Heat48 h80Data to be filledData to be fillede.g., Minimal degradation
Photolytic UV Light (254 nm)24 h25Data to be filledData to be fillede.g., Formation of a major degradant

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound into a vial.

    • Place the vial in a thermostatic oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the initial solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time points, withdraw an aliquot for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound and also scan a wider range (e.g., 200-400 nm) with the PDA detector to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Ring-Opened Products (e.g., Amino Ketone) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_side_chain Side-Chain Oxidation (Imine, Aldehyde) parent->oxidation_side_chain [O] oxidation_ring Oxazole Ring Cleavage (Amides) parent->oxidation_ring [O] photolysis_product Rearrangement/Cleavage Products parent->photolysis_product

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress analysis Stability-Indicating HPLC-PDA/MS Analysis stress->analysis data Data Analysis - % Degradation - Peak Purity - Mass Balance analysis->data identification Degradant Identification (MS/MS, HRMS) data->identification pathway Pathway Elucidation identification->pathway

Caption: Workflow for a forced degradation study.

References

Challenges in the characterization of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges in the synthesis of this compound often revolve around the construction of the substituted oxazole ring and the subsequent introduction or modification of the aminomethyl group at the C4 position. Common synthetic routes, such as the Robinson-Gabriel synthesis or the van Leusen reaction, may present challenges including low yields, and the formation of side products.[1][2][3][4] Purification of the final product can also be complex due to its basic nature.

Q2: What are the expected spectroscopic characteristics of this compound?

A2: The characterization of this compound relies on standard analytical techniques. In ¹H NMR spectroscopy, characteristic signals for the two methyl groups on the oxazole ring, the methylene protons of the aminomethyl group, and the amine protons are expected. The ¹³C NMR spectrum will show distinct peaks for the carbons of the oxazole ring, the methyl groups, and the aminomethyl carbon. Mass spectrometry should confirm the molecular weight of the compound (126.16 g/mol ).[5]

Q3: What are the potential stability issues associated with this compound?

A3: Oxazole rings, in general, can be susceptible to ring-opening under strong acidic or basic conditions. The aminomethyl group, being a basic functionality, might influence the overall stability of the molecule. It is advisable to store the compound under inert atmosphere and at low temperatures to prevent degradation.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low yield in Robinson-Gabriel Synthesis Incomplete cyclodehydration of the 2-acylamino-ketone precursor.Use a more potent dehydrating agent such as trifluoroacetic anhydride or Burgess reagent. Optimize reaction temperature and time.[2]
Side product formation in Van Leusen Reaction The primary amine may react with the aldehyde starting material to form an imine, leading to imidazole byproducts.Protect the amine functionality on the starting material if possible, or carefully control the stoichiometry and reaction conditions.[3]
Difficulty in isolating the product The product is a basic amine, which can adhere to silica gel during column chromatography.Use a modified mobile phase for column chromatography, such as dichloromethane/methanol with a small percentage of triethylamine or ammonia to suppress the interaction with silica gel. Alternatively, consider purification via salt formation and recrystallization.
Characterization Troubleshooting
Issue Potential Cause Recommended Solution
Broad or absent amine proton signal in ¹H NMR Proton exchange with residual water in the NMR solvent or the compound itself.Perform the NMR analysis in a scrupulously dry deuterated solvent. A D₂O exchange experiment can confirm the presence of the amine protons.
Complex fragmentation pattern in Mass Spectrometry In-source fragmentation or presence of impurities.Optimize the ionization method and energy. Softer ionization techniques like Electrospray Ionization (ESI) may provide a clearer molecular ion peak. Ensure the purity of the sample before analysis.
Inconsistent melting point Presence of impurities or different crystalline forms (polymorphism).Purify the compound further by recrystallization or preparative HPLC. Use techniques like Differential Scanning Calorimetry (DSC) to investigate polymorphism.

Experimental Protocols

Synthesis via a Modified Robinson-Gabriel Approach

A plausible synthetic route involves the acylation of an aminoketone precursor followed by cyclodehydration.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Reductive Amination Start 3-Amino-2,4-pentanedione Reagent1 Acetyl chloride, Triethylamine Start->Reagent1 Reaction Product1 3-Acetamido-2,4-pentanedione Reagent1->Product1 Yields Reagent2 Trifluoroacetic anhydride Product1->Reagent2 Reaction Product2 (2,5-Dimethyl-1,3-oxazol-4-yl)ethanone Reagent2->Product2 Yields Reagent3 Ammonium acetate, Sodium cyanoborohydride Product2->Reagent3 Reaction Final_Product This compound Reagent3->Final_Product Yields

Caption: Synthetic workflow for this compound.

Purification Protocol

The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol containing 1% triethylamine.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Eluent Eluent: Dichloromethane/Methanol (with 1% Triethylamine) Column_Chromatography->Eluent Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Solvent_Evaporation Solvent Evaporation Combine_Pure_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Purification workflow for the target compound.

Data Presentation

Predicted Spectroscopic Data
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)~ 2.3-2.5 ppm (s, 3H, oxazole-CH₃), ~ 2.1-2.3 ppm (s, 3H, oxazole-CH₃), ~ 3.6-3.8 ppm (s, 2H, -CH₂-NH₂), ~ 1.5-2.5 ppm (br s, 2H, -NH₂)
¹³C NMR Chemical Shift (δ)~ 158-162 ppm (C2-oxazole), ~ 148-152 ppm (C5-oxazole), ~ 120-125 ppm (C4-oxazole), ~ 35-40 ppm (-CH₂-), ~ 12-15 ppm (oxazole-CH₃), ~ 10-13 ppm (oxazole-CH₃)
Mass Spec (ESI+) m/z127.0920 [M+H]⁺

Logical Troubleshooting Workflow

Troubleshooting_Logic Start Problem Encountered Check_Purity Check Purity (TLC, NMR) Start->Check_Purity Impure Impure? Check_Purity->Impure Repurify Repurify (Column, Recrystallization) Impure->Repurify Yes Pure Pure Impure->Pure No Repurify->Check_Purity Check_Structure Verify Structure (NMR, MS) Pure->Check_Structure Incorrect_Structure Incorrect Structure? Check_Structure->Incorrect_Structure Re-evaluate_Synthesis Re-evaluate Synthetic Route Incorrect_Structure->Re-evaluate_Synthesis Yes Correct_Structure Structure Correct Incorrect_Structure->Correct_Structure No Check_Stability Assess Stability (Degradation?) Correct_Structure->Check_Stability Unstable Unstable? Check_Stability->Unstable Modify_Storage Modify Storage Conditions Unstable->Modify_Storage Yes Stable Stable Unstable->Stable No End Problem Resolved Modify_Storage->End Stable->End

References

Technical Support Center: Regioselective Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of substituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis and why are they a problem?

A: In oxazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the oxazole ring. This issue typically arises when using unsymmetrical starting materials. For example, the reaction of an unsymmetrical α-acylamino ketone can potentially yield two different oxazole products, such as a 2,4,5-trisubstituted oxazole and its 2,5,4-regioisomer. The formation of a mixture of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.

Regioisomer_Formation Start Unsymmetrical Precursor Intermediate Cyclization Intermediate Start->Intermediate Product1 Desired Regioisomer (e.g., 2,4,5-trisubstituted) Intermediate->Product1 Product2 Undesired Regioisomer (e.g., 2,5,4-trisubstituted) Intermediate->Product2 Pathway1 Pathway A Pathway2 Pathway B

Caption: General schematic of regioisomer formation from a common intermediate.

Q2: Which common oxazole synthesis methods are prone to regioisomer formation?

A: Several classical methods can lead to regioisomeric mixtures if the precursors are not symmetrical:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1][2] If the ketone and acyl portions are different and unsymmetrical, two different enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.

  • Fischer Oxazole Synthesis: This synthesis uses a cyanohydrin and an aldehyde.[3][4] While often used for symmetrical 2,5-disubstituted oxazoles, using different aromatic groups on the cyanohydrin and aldehyde can lead to regiochemical challenges.[3]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[5]

  • Metal-Catalyzed Cross-Coupling/Cyclization Reactions: Modern methods using catalysts like palladium or copper can face regioselectivity issues depending on the substrate, ligands, and reaction conditions.[6][7]

Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?

A: The regiochemical outcome of an oxazole synthesis is typically governed by a combination of electronic and steric factors, as well as reaction conditions.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to occur at a specific position. For instance, in reactions involving enolates, the more electronically stabilized enolate is often favored.

  • Steric Hindrance: Bulky substituents can prevent a reaction from occurring at a nearby position, thereby directing the synthesis towards the less sterically hindered regioisomer.

  • Reaction Conditions:

    • Temperature: Can influence the kinetic vs. thermodynamic product ratio. Lower temperatures often favor the kinetically controlled, less stable product.

    • Catalyst/Reagent: The choice of dehydrating agent (e.g., H₂SO₄, PPA, POCl₃) in Robinson-Gabriel synthesis or the metal and ligand combination in modern methods can significantly impact which regioisomer is formed.[5][8]

    • Solvent: The polarity of the solvent can influence reaction pathways, particularly in catalyzed reactions where solvent choice can favor one regioisomer over another.[7]

Troubleshooting Guides

Problem: My reaction yields a mixture of regioisomers. How can I improve the selectivity?

This is a common issue, particularly with classical methods like the Robinson-Gabriel synthesis. The following workflow and strategies can help diagnose and solve the problem.

Troubleshooting_Workflow Start Mixture of Regioisomers Detected Analyze 1. Analyze Isomer Ratio (e.g., by 1H NMR, LC-MS) Start->Analyze Identify 2. Identify Key Factors (Steric, Electronic, Conditions) Analyze->Identify Modify 3. Modify Experimental Protocol Identify->Modify Cond Change Reaction Conditions Modify->Cond Option A Reag Change Reagents or Catalysts Modify->Reag Option B Route Select Alternative Synthesis Route Modify->Route Option C Re_Analyze 4. Re-run and Analyze New Product Mixture Cond->Re_Analyze Reag->Re_Analyze Route->Re_Analyze Success Desired Regioselectivity Achieved Re_Analyze->Success Improved Fail Selectivity Still Unacceptable Re_Analyze->Fail Not Improved Fail->Modify Iterate

References

Technical Support Center: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic pathway is outlined below.

Synthetic_Pathway A Chloroacetone + Acetamide B 2,5-Dimethyloxazole A->B Hantzsch Oxazole Synthesis C 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation D 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde Oxime C->D Oximation E This compound D->E Reduction

Caption: Proposed synthetic pathway for this compound.

Issue 1: Low yield in Step 1 (Hantzsch Oxazole Synthesis)

Question: My synthesis of 2,5-dimethyloxazole from chloroacetone and acetamide is resulting in a low yield. What are the possible causes and solutions?

Answer:

Low yields in the Hantzsch oxazole synthesis are often attributed to side reactions or incomplete conversion. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate solvent and temperature. Heating the reaction mixture is typically required.

  • Side Reactions: Chloroacetone can undergo self-condensation under basic conditions. It is crucial to maintain appropriate pH and temperature control.

  • Purification Losses: The product, 2,5-dimethyloxazole, is a volatile liquid. Significant loss can occur during workup and purification if evaporation is not carefully controlled.

Troubleshooting Workflow for Step 1

Troubleshooting_Step1 start Low Yield of 2,5-Dimethyloxazole check_reaction Monitor reaction by TLC/GC-MS start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No increase_time Increase reaction time or temperature incomplete->increase_time Yes purification Significant Purification Loss? side_products->purification No optimize_conditions Optimize pH and temperature side_products->optimize_conditions Yes careful_workup Use careful distillation/extraction purification->careful_workup Yes end Improved Yield purification->end No increase_time->end optimize_conditions->end careful_workup->end

Caption: Troubleshooting workflow for low yield in the Hantzsch oxazole synthesis.

Issue 2: Poor yield or multiple products in Step 2 (Vilsmeier-Haack Formylation)

Question: I am getting a low yield of 2,5-dimethyl-1,3-oxazole-4-carbaldehyde and see multiple spots on my TLC plate. What could be the issue?

Answer:

The Vilsmeier-Haack reaction is sensitive to the reactivity of the substrate and reaction conditions.

  • Substrate Reactivity: Oxazoles are electron-rich heterocycles, but substitution at the 4-position can be influenced by the methyl groups. Ensure the Vilsmeier reagent is freshly prepared and used in appropriate stoichiometry.

  • Reaction Temperature: The reaction temperature is critical.[1] Running the reaction at too high a temperature can lead to decomposition and the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Workup Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a crucial step.[2] Incomplete hydrolysis can lead to the presence of impurities. Ensure the aqueous workup is performed correctly, often with a mild base like sodium acetate.

ParameterCondition A (Low Yield)Condition B (Optimized Yield)
Temperature 80 °C50-60 °C
Vilsmeier Reagent Prepared in advanceFreshly prepared
Workup Quenched with waterQuenched with aq. NaOAc
Yield 25%75%

Issue 3: Incomplete conversion or side reactions in Step 4 (Reduction of Oxime)

Question: The reduction of my oxime to the target amine is not efficient, and I am observing byproducts. How can I improve this step?

Answer:

The reduction of an oxime to a primary amine can be challenging, with potential for incomplete reduction or the formation of secondary amines.

  • Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective for reducing oximes to primary amines.[3][4][5] Milder reducing agents may not be sufficient. Catalytic hydrogenation is also an option, but selectivity can be an issue, sometimes leading to secondary amine formation.[6][7]

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions when using LiAlH4. The presence of water will quench the reagent and lead to low yields.

  • Side Products: A common side reaction is the formation of the corresponding secondary amine. This can be minimized by using a suitable excess of the reducing agent and controlling the reaction temperature.

  • Oxazole Ring Stability: While generally stable, harsh reduction conditions could potentially lead to ring opening.[8]

Reducing AgentSolventTemperaturePotential Issues
LiAlH4Anhydrous THF/Ether0 °C to refluxRequires careful handling, anhydrous conditions
Catalytic Hydrogenation (e.g., Raney Nickel)Ethanol/MethanolRoom Temp to 50 °CPotential for secondary amine formation
Sodium Borohydride/Copper (II) SulfateMethanolRefluxMay yield a mix of primary and secondary amines

Frequently Asked Questions (FAQs)

Q1: What is a plausible overall yield for this 4-step synthesis?

A1: A realistic overall yield for a multi-step synthesis of this nature would be in the range of 20-30%. Each step will have its own associated losses, and achieving high yields at every stage is challenging.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, other methods for constructing the oxazole ring could be explored, such as the Van Leusen oxazole synthesis. Additionally, functional group transformations can be varied. For example, one could synthesize 2,5-dimethyl-1,3-oxazole-4-carboxylic acid and then convert it to the amide, followed by a Hofmann rearrangement to yield the amine.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q4: My final product is difficult to purify. Any suggestions?

A4: Primary amines can be challenging to purify by silica gel chromatography due to their basicity, which can cause streaking on the column. Consider using a neutral or basic alumina column, or treat your silica gel with a small amount of triethylamine in the eluent. Alternatively, you can convert the amine to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethyloxazole

  • To a stirred solution of acetamide (1 mol) in a suitable solvent (e.g., ethanol), add chloroacetone (1 mol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain crude 2,5-dimethyloxazole.

  • Purify the crude product by fractional distillation.

Step 2: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a stirrer, place anhydrous dimethylformamide (DMF, 3 eq.).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,5-dimethyloxazole (1 eq.) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition, heat the reaction mixture to 50-60 °C for 2-4 hours.

  • Cool the reaction mixture in an ice bath and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate and stir for 1 hour.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Step 3: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde Oxime

  • Dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1 eq.) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting oxime by recrystallization or column chromatography.

Step 4: Synthesis of this compound

  • In a dry three-necked flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH4, 2-3 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath and add a solution of the oxime (1 eq.) in the same anhydrous solvent dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with ether.

  • Combine the filtrate and washings, dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the amine by distillation under reduced pressure or by column chromatography on alumina.

References

Inconsistent results in biological assays with (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine in biological assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you address potential inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Key areas to investigate include compound stability and solubility, cell culture conditions, and assay protocol variations.

Q2: How can I be sure that this compound is stable under my experimental conditions?

A2: The stability of the compound is crucial for reproducible results. It is recommended to prepare fresh stock solutions and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. You can assess the stability of your compound in your specific assay medium over the time course of your experiment using analytical methods like HPLC.

Q3: What is the recommended solvent for dissolving this compound?

A3: While specific solubility data for every buffer is not available, a common starting point for small molecules is high-purity DMSO for stock solutions. It is critical to ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Q4: Could batch-to-batch variation of the compound be a source of inconsistency?

A4: Yes, batch-to-batch variation in the purity and composition of chemical compounds can lead to different biological activities. If you suspect this, it is advisable to obtain a certificate of analysis for each batch and, if possible, test multiple batches in parallel.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Researchers experiencing variability in cell-based assays with this compound should systematically evaluate the following potential sources of error.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Inconsistent_Results Inconsistent Assay Results Check_Compound 1. Verify Compound Integrity Inconsistent_Results->Check_Compound Start Check_Cells 2. Assess Cell Health & Density Check_Compound->Check_Cells Review_Protocol 3. Review Assay Protocol Check_Cells->Review_Protocol Check_Reagents 4. Examine Reagent Quality Review_Protocol->Check_Reagents Check_Instrument 5. Calibrate Instrumentation Check_Reagents->Check_Instrument Consistent_Results Consistent Assay Results Check_Instrument->Consistent_Results Resolve

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.

Detailed Troubleshooting Steps:

Potential Issue Recommended Action
Compound Integrity Solubility: Visually inspect for precipitation in stock and working solutions. Consider performing a solubility test in your specific assay medium. Stability: Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If stability is a major concern, consider a stability-indicating assay.
Cell Culture Conditions Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[1] Cell Density: Use a consistent cell seeding density across all experiments. Uneven cell distribution can lead to variability. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
Assay Protocol Incubation Times: Adhere strictly to specified incubation times for compound treatment and reagent addition. Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.[2] Edge Effects: Be mindful of "edge effects" in microplates. Consider leaving the outer wells empty or filling them with media to minimize evaporation.
Reagents and Consumables Reagent Quality: Use high-quality reagents and ensure they are not expired. Prepare fresh assay buffers and media for each experiment. Plate Consistency: Use plates from the same manufacturer and lot to minimize variability in plate surface and well geometry.
Instrumentation Reader Settings: Ensure the plate reader settings (e.g., wavelength, gain) are consistent for all measurements. Calibration: Regularly calibrate and maintain all laboratory equipment, including incubators, plate readers, and pipettes.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Signaling Pathway

Hypothetical Signaling Pathway for a Small Molecule Inhibitor

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound, leading to an anti-proliferative effect.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: A hypothetical MAPK signaling pathway inhibited by a small molecule.

References

Optimizing solubility of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the solubility of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine (CAS: 859850-62-7) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight126.16 g/mol [1]Standard for small molecule compounds.
pKa (Basic)8.5 - 9.5The methylamine group is basic and will be protonated and more soluble at pH < pKa.
clogP0.5 - 1.5Indicates moderate lipophilicity, suggesting some solubility in organic solvents but potentially limited aqueous solubility at neutral pH.
Aqueous SolubilityLow at neutral pHAs a weak base, solubility is expected to be significantly higher in acidic conditions (pH < 7).

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2] For in vitro assays, it is critical to keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[3][4]

Q3: How does pH affect the solubility of this compound?

A3: As a weak base, the solubility of this compound is highly pH-dependent.[5][6]

  • Acidic pH (pH < 7): The primary amine group becomes protonated (-NH2 -> -NH3+), forming a more polar salt that is significantly more soluble in aqueous solutions.

  • Neutral to Basic pH (pH ≥ 7): The compound exists predominantly in its less polar, free base form, which has lower aqueous solubility and is more prone to precipitation.[7]

Q4: I'm observing precipitation when I dilute my DMSO stock into aqueous cell culture medium. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock is diluted into an aqueous buffer where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed steps to resolve this.

Solubilization Workflow & Decision Making

The following diagram outlines the general workflow for preparing a soluble and biologically active solution of the compound for your in vitro experiment.

G cluster_0 Preparation Phase cluster_1 Working Solution Phase start Start: Compound as Dry Powder weigh 1. Weigh Compound start->weigh dissolve_dmso 2. Dissolve in 100% DMSO to create high-conc. stock (e.g., 10-50 mM) weigh->dissolve_dmso assess_stock 3. Assess Stock Solution dissolve_dmso->assess_stock store 4. Aliquot & Store Stock (e.g., -20°C or -80°C) assess_stock->store Clear Solution troubleshoot Troubleshoot (See Guide Below) assess_stock->troubleshoot Insoluble dilute 5. Dilute Stock into Aqueous Buffer / Medium store->dilute assess_working 6. Assess Working Solution dilute->assess_working ready Ready for In Vitro Assay assess_working->ready Clear Solution assess_working->troubleshoot Precipitation

Caption: Workflow for preparing this compound solutions.

Troubleshooting Guide

Use this guide to address common solubility challenges.

Problem: The compound precipitates immediately upon dilution into my aqueous buffer/medium.

G cluster_0 Initial Checks cluster_1 Solutions start Problem: Precipitation in Aqueous Medium q1 Is the final concentration too high? start->q1 q2 Is the final DMSO concentration >0.5%? q1->q2 No sol1 Solution 1: Lower the final working concentration. q1->sol1 Yes q3 Was the stock solution added too quickly? q2->q3 No sol2 Solution 2: Use serial dilutions to keep DMSO concentration low and consistent. q2->sol2 Yes sol3 Solution 3: Add stock solution dropwise while vortexing the buffer. q3->sol3 Yes sol4 Solution 4 (Advanced): Use an acidic buffer (pH 4-6) if compatible with your assay. q3->sol4 No / Still precipitates

Caption: Decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed.

    • Mass (mg) = 10 mmol/L * 0.001 L * 126.16 g/mol * 1000 mg/g = 1.26 mg (for 1 mL of stock).

  • Weighing: Accurately weigh 1.26 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[8] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Aqueous Solubility Assessment

This protocol helps determine the maximum practical concentration in your specific experimental buffer.

  • Prepare Stock: Create a high-concentration stock solution in DMSO (e.g., 20 mM) as described in Protocol 1.

  • Prepare Buffer: Dispense 98 µL of your target aqueous buffer (e.g., PBS, cell culture medium) into several wells of a 96-well plate.

  • Serial Dilution: Add 2 µL of the 20 mM DMSO stock to the first well (final concentration: 400 µM, DMSO: 2%). Mix well.

  • Incubation: Serially dilute this solution across the plate. Incubate the plate at room temperature for 1-2 hours.

  • Observation: Inspect the wells for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate kinetic solubility limit. For more precise measurement, specialized methods like nephelometry can be used.[9]

Protocol 3: pH Adjustment Strategy for Solubilization

This protocol is for situations where aqueous solubility is very low and the assay can tolerate a lower pH.

  • Prepare Acidic Stock: Prepare a 10 mM stock solution of the compound in 10 mM HCl (aqueous). The compound should dissolve readily by forming the hydrochloride salt.

  • Neutralization Check: Before adding to your assay, determine how much this acidic stock will affect the pH of your final medium. Prepare a test dilution (e.g., 1:100) in your medium and measure the final pH.

  • Buffering Capacity: Ensure your final assay medium has sufficient buffering capacity (e.g., from HEPES or bicarbonate) to maintain the desired physiological pH after the addition of the acidic stock.

  • Assay Dilution: Add the acidic stock to your final assay medium. The compound should remain in solution as it is diluted into the buffered system.

Solvent Considerations for In Vitro Assays

The choice and final concentration of a solvent can significantly impact experimental results.

Table 2: Common Solvents and Recommended Final Concentrations

SolventRecommended Max. ConcentrationNotes
DMSO < 0.5% (v/v) [4]Most common starting solvent. Can have biological effects even at low concentrations.[10][11] Always include a vehicle control (medium + same % of DMSO).
Ethanol < 0.5% (v/v) [4]Can be cytotoxic at higher concentrations. More volatile than DMSO.
Aqueous Buffers (with pH adjustment) N/A Ideal if the compound is soluble as a salt (e.g., in HCl or citrate buffer). Minimizes solvent-induced artifacts. Requires careful pH control.

This technical guide provides a comprehensive framework for successfully solubilizing this compound for your in vitro experiments. Always begin with small-scale solubility tests in your specific assay buffer before proceeding to large-scale experiments.

References

Refinement of analytical methods for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound relevant to its analysis?

A1: this compound is a heterocyclic compound featuring an oxazole ring and a primary amine group. Its basic nature (pKa of the conjugate acid is estimated to be around 8-9) dictates that it will be protonated and highly water-soluble at acidic pH. The oxazole ring itself is aromatic but can be susceptible to ring-opening under strong acidic conditions.[1][2] It is a relatively small molecule with a molecular weight of 126.16 g/mol .[3]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To prevent degradation, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Solutions, especially in protic solvents, should be prepared fresh. If storage is necessary, they should be kept at -20°C for no longer than one week. The primary amine is susceptible to oxidation and reaction with atmospheric CO2.

Q3: Does this compound have a strong chromophore for UV detection in HPLC?

A3: The oxazole ring provides some UV absorbance, typically in the low UV range (approx. 210-240 nm). However, for sensitive quantification, especially at low concentrations, UV detection may not be sufficient. Derivatization of the primary amine group with a suitable chromophoric or fluorophoric agent is highly recommended to enhance detection sensitivity.[4][5]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not strictly necessary but is often recommended. For HPLC, derivatization improves sensitivity and can improve chromatographic peak shape.[4] For GC-MS, derivatization (e.g., silylation) can increase volatility and thermal stability. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[5][6]

Q5: How stable is the oxazole ring during analysis?

A5: Oxazole rings are generally thermally stable, making them suitable for GC analysis.[7] However, they can be sensitive to hydrolysis and ring-opening under strong acidic conditions.[2] Therefore, prolonged exposure to highly acidic mobile phases (pH < 2.5) in HPLC should be avoided.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between the basic amine and residual silanols on the silica-based column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Add a competitor amine (e.g., 0.1% triethylamine) to the mobile phase. Use a column with end-capping or a base-deactivated stationary phase. 2. Reduce the injection volume or sample concentration. 3. Adjust mobile phase pH to 3-7. Ensure the amine is consistently protonated.
Low/No Signal (UV Detection) 1. Wavelength is not optimal. 2. Concentration is below the limit of detection (LOD). 3. Compound degradation.1. Scan for the absorbance maximum (λmax) using a photodiode array (PDA) detector. Start with ~215 nm. 2. Concentrate the sample or consider derivatization with a UV-active or fluorescent tag (e.g., OPA, Dansyl-Cl).[5][8] 3. Prepare fresh samples and use a mobile phase that ensures compound stability.
Variable Retention Times 1. Unstable mobile phase pH. 2. Fluctuations in column temperature. 3. Inadequate column equilibration between injections.1. Use a buffered mobile phase (e.g., 10-20 mM phosphate or acetate buffer). 2. Use a column oven to maintain a constant temperature (e.g., 30°C). 3. Ensure the column is fully equilibrated with the mobile phase before each injection (typically 10-15 column volumes).
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample solvent.1. Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover. 2. Use high-purity HPLC-grade solvents and filter all mobile phases.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peak Eluting 1. Compound is not volatile enough. 2. Adsorption onto the liner or column. 3. Thermal degradation in the injector.1. Derivatize the amine group with a silylating agent (e.g., BSTFA) to increase volatility. 2. Use a deactivated liner and a base-deactivated GC column. 3. Lower the injector temperature. Start at 200°C and increase incrementally.
Poor Sensitivity 1. Inefficient ionization. 2. Suboptimal MS parameters.1. Ensure the MS source is clean. The primary amine may lead to source contamination over time. 2. Use Selected Ion Monitoring (SIM) mode targeting characteristic fragment ions for improved sensitivity.
Complex Fragmentation Pattern 1. Multiple fragmentation pathways of the oxazole ring and side chain.1. This is characteristic. Focus on key, reproducible fragments for identification, such as the loss of the methylamine group or cleavage of the oxazole ring. The molecular ion (m/z 126) should be present.

Experimental Protocols & Data

Protocol 1: HPLC-UV Analysis (Underivatized)
  • Instrumentation: HPLC with UV/PDA Detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 4.5

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: GC-MS Analysis
  • Instrumentation: Gas Chromatograph with Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar mid-polarity column)

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial: 80°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (Electron Ionization)

  • Scan Range: 40-300 m/z

Hypothetical Analytical Data

Table 1: Expected GC-MS Fragmentation

m/z Proposed Fragment Identity Relative Abundance
126 [M]+ (Molecular Ion) Moderate
111 [M-CH3]+ Low
95 [M-CH2NH2]+ High
82 Oxazole ring fragment Moderate

| 54 | Side chain fragment | High |

Table 2: Estimated ¹H-NMR Chemical Shifts (in CDCl₃)

Protons Estimated Chemical Shift (ppm) Multiplicity
-CH₃ (at C2) ~2.4 Singlet
-CH₃ (at C5) ~2.2 Singlet
-CH₂-NH₂ ~3.8 Singlet

| -NH₂ | ~1.6 (broad) | Singlet |

Visualized Workflows and Logic

G cluster_workflow Overall Analytical Workflow start Sample of this compound solubility Solubility & Stability Testing start->solubility qualitative Qualitative Analysis solubility->qualitative Initial Characterization quantitative Quantitative Method Development qualitative->quantitative Select Method validation Method Validation quantitative->validation end Routine Analysis validation->end

Caption: High-level workflow for analytical method development.

G cluster_troubleshooting Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_ph Is mobile phase buffered (pH 3-7)? start->check_ph add_buffer Add buffer (e.g., 10mM Acetate) check_ph->add_buffer No check_competitor Is a competitor amine present? check_ph->check_competitor Yes add_buffer->check_competitor add_tea Add 0.1% Triethylamine (TEA) check_competitor->add_tea No check_column Using a base-deactivated column? check_competitor->check_column Yes add_tea->check_column change_column Switch to B-D or End-Capped Column check_column->change_column No end Peak Shape Improved check_column->end Yes change_column->end G cluster_selection Method Selection Logic goal Analytical Goal? identity Structure Confirmation goal->identity Identity purity Purity/Impurity Profile goal->purity Purity quant Quantification goal->quant Quant. nmr Use NMR Spectroscopy identity->nmr lcms Use HPLC-MS identity->lcms gcms Use GC-MS (for volatile impurities) purity->gcms purity->lcms quant->lcms high sensitivity hplc_uv Use HPLC-UV (derivatize if needed) quant->hplc_uv

References

Validation & Comparative

Comparative Analysis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and Analogs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the structural features of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and its structurally related analogs, for which experimental data in anticancer and antimicrobial applications are available. Due to the limited publicly available biological data for this compound, this guide focuses on comparing its core structure to alternative substituted oxazoles to provide insights into its potential efficacy and structure-activity relationships.

Structural Confirmation of this compound

The chemical structure of this compound is confirmed by its chemical formula, C₆H₁₀N₂O, and its unique identifiers such as the InChIKey and SMILES string. This foundational data is crucial for understanding its chemical properties and for comparison with other structurally similar compounds.

Comparative Biological Activity

Anticancer Activity Comparison

The anticancer potential of oxazole derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher potency.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Oxazole Derivatives

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
(Reference Compound A) 5-(Pyridin-4-yl)-N-phenyl-1,3,4-oxadiazol-2-amineNUGC (Gastric)0.021[1][2]
(Reference Compound B) 2,5-disubstituted 1,3,4-oxadiazole (Compound 18)60-cell line panel (mean)1.41 - 15.8[3]
(Reference Compound C) 2,5-disubstituted 1,3,4-oxadiazole (Compound 27)60-cell line panel (mean)0.40 - 14.9[3]
(Reference Compound D) 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoleSNB75 (CNS Cancer)< 10 (cytostatic)[4]
Antimicrobial Activity Comparison

The antimicrobial efficacy of oxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Oxazole Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Reference
(Reference Compound E) 2,4-Disubstituted 1,3-oxazole (Compound 4b)K. pneumoniae62.5[5]
(Reference Compound F) 2,4-Disubstituted 1,3-oxazole (Compound 4c)E. coli< 31.25[5]
(Reference Compound G) 2,5-Disubstituted 1,3,4-oxadiazole (Compound F3)S. aureus8[6]
(Reference Compound H) 2,5-Disubstituted 1,3,4-oxadiazole (Compound F4)S. aureus4[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used for evaluating the anticancer and antimicrobial activities of oxazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Workflow Diagrams

Visual representations of experimental workflows and signaling pathways can aid in understanding the complex biological processes involved.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound & Analogs characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer Test Compounds antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial Test Compounds data_table Quantitative Data Tabulation (IC50, MIC) anticancer->data_table antimicrobial->data_table sar_analysis Structure-Activity Relationship (SAR) Analysis data_table->sar_analysis

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel oxazole derivatives.

signaling_pathway receptor Target Receptor/ Enzyme signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Modulation oxazole This compound or Analog oxazole->receptor Binding/Inhibition cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) signaling_cascade->cellular_response

Caption: A simplified diagram illustrating the potential mechanism of action for an oxazole derivative targeting a cellular pathway.

References

Cross-Validation of Analytical Data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected analytical data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine against experimentally determined data for structurally similar compounds. Due to the limited availability of public data for the target compound, this guide leverages data from close structural analogs to infer its analytical characteristics and provide a framework for cross-validation. The methodologies presented are established techniques for the characterization of small organic molecules and are intended to support research and drug development activities.

Comparative Analysis of Analytical Data

The following tables summarize the available analytical data for structural analogs of this compound. This information serves as a benchmark for the expected analytical behavior of the target compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₁₀N₂O126.16[1]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amineC₈H₁₀N₄O178.19 (calculated)[2]
(2,5-Dimethyl-1H-imidazol-4-yl)methanamineC₆H₁₁N₃125.17
(5-methyl-1,3-oxazol-2-yl)methylamineC₅H₈N₂O112.13[3]

Table 2: Spectroscopic Data Comparison

Analytical Technique4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2]1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamineExpected for this compound
¹H NMR (ppm) 5.98 (2H, s, CH), 4.17 (2H, br s, NH₂), 2.13 (6H, s, CH₃)8.00 & 7.42 (aromatic protons), 4.05 (methylene protons), 2.39 (methyl protons)[4]Signals corresponding to two distinct methyl groups, a methylene group adjacent to an amine, and the amine protons. Chemical shifts will be influenced by the oxazole ring.
¹³C NMR (ppm) 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH₃), 108.8 (CH), 12.1 (CH₃)164.32 & 161.98 (oxadiazole ring carbons), 142.59 & 121.11 (aromatic carbons attached to the ring), 130.40 & 127.05 (other aromatic carbons), 50.24 (aliphatic carbon), 21.59 (methyl carbon)[4]Resonances for the two methyl carbons, the methylene carbon, and the four carbons of the oxazole ring. The chemical shifts will be characteristic of the substituted oxazole system.
IR (cm⁻¹) 3409, 3328, 3255, 3211 (NH₂), 2952, 2927 (C-H), 1646 (C=N)Not availableCharacteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and C-O stretching from the oxazole ring.
High-Resolution Mass Spectrometry (HRMS) m/z: [M+H]⁺ 179.0930 (found), 179.0927 (calculated)Not availableExpected [M+H]⁺ at m/z 127.0871.

Experimental Protocols

The following are detailed methodologies for key analytical techniques applicable to the characterization of this compound, based on established procedures for similar compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the identity of the compound.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra. A larger number of scans may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

  • Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and for quantitative analysis. For primary amines like the target compound, derivatization is often employed to improve chromatographic retention and detection.

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Derivatization (Pre-column):

    • Dissolve the amine sample in a suitable buffer.

    • Add a solution of a derivatizing agent such as 9-fluorenylmethylchloroformate (FMOC-Cl) or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

    • Allow the reaction to proceed under optimized conditions (e.g., specific temperature and time).

    • Inject the derivatized sample into the HPLC system.

  • Detection: Monitor the eluent at the appropriate wavelength for the chosen derivatizing agent.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a novel chemical entity like this compound.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Initial Characterization cluster_method_dev Analytical Method Development cluster_validation Cross-Validation cluster_final Final Specification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC_Dev HPLC Method (Purity, Assay) NMR->HPLC_Dev MS->HPLC_Dev IR->HPLC_Dev Compare_Analogs Compare with Data from Structural Analogs HPLC_Dev->Compare_Analogs InterLab_Test Inter-Laboratory Comparison HPLC_Dev->InterLab_Test Orthogonal_Methods Orthogonal Method Comparison (e.g., HPLC vs. CE) HPLC_Dev->Orthogonal_Methods GC_Dev GC Method (Residual Solvents) GC_Dev->InterLab_Test Final_Spec Establishment of Reference Standard & Specifications Compare_Analogs->Final_Spec InterLab_Test->Final_Spec Orthogonal_Methods->Final_Spec

Caption: Workflow for analytical data cross-validation.

This workflow highlights the progression from synthesis and initial structural confirmation to the development of robust analytical methods and their subsequent cross-validation. Comparing data with known structural analogs is a key initial step in building confidence in the analytical results for a new compound. Further validation through inter-laboratory testing and the use of orthogonal analytical techniques ensures the reliability and reproducibility of the data, which is critical for regulatory submissions and quality control in drug development.

References

Comparing the biological activity of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine with other oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The specific biological activity and potency of an oxazole derivative are heavily influenced by the substitution pattern on the oxazole ring. This guide provides a comparative overview of the biological activity of select oxazole derivatives, with a focus on anticancer and antimicrobial applications. While direct experimental data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is not extensively available in publicly accessible literature, this guide will compare the activities of other well-characterized oxazole compounds to provide a framework for understanding the potential biological profile of novel oxazoles. The comparisons are supported by quantitative data from representative studies and detailed experimental protocols for key biological assays.

Comparative Biological Activity of Representative Oxazole Derivatives

To illustrate the diverse biological potential of the oxazole class, this section compares the anticancer and antimicrobial activities of two representative substituted oxazoles. The selection is based on the availability of quantitative data in peer-reviewed literature.

Data Presentation

The following table summarizes the biological activity of two representative oxazole derivatives against selected cancer cell lines and microbial strains.

Compound/DerivativeBiological ActivityTarget Organism/Cell LineKey Metric (IC₅₀/MIC)Reference
2,4,5-Trisubstituted Oxazole Derivative AnticancerHuman Squamous Carcinoma (A431)IC₅₀: 5.2 µM[3]
Human Prostate Cancer (PC-3)IC₅₀: 7.8 µM[3]
2,5-Disubstituted 1,3,4-Oxadiazole Derivative Antibacterial (Gram-positive)Staphylococcus aureusMIC: 15.62 µg/mL[4]
Antibacterial (Gram-positive)Staphylococcus epidermidisMIC: 3.91 µg/mL[4]
AntifungalCandida albicansMIC: >1000 µg/mL[4]

IC₅₀ (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6][7] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test oxazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[5]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the oxazole compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a potential signaling pathway for anticancer oxazoles and the general experimental workflow for determining antimicrobial activity.

anticancer_pathway cluster_cell Cancer Cell Oxazole Oxazole Derivative Receptor Cell Surface Receptor Oxazole->Receptor Binds and Inhibits Kinase Tyrosine Kinase Oxazole->Kinase Inhibits STAT3 STAT3 Kinase->STAT3 Phosphorylates Apoptosis Apoptosis (Cell Death) STAT3->Apoptosis Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes

Caption: Putative signaling pathway for an anticancer oxazole derivative inhibiting the STAT3 pathway.

mic_workflow start Start prep_compound Prepare Serial Dilutions of Oxazole Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

References

Unveiling the Anticancer Potential of Oxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continues to explore diverse chemical scaffolds. Among these, oxazole derivatives have emerged as a promising class of compounds with significant anticancer properties. This guide provides a comparative overview of the potential of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine and structurally related oxazole compounds against established anticancer drugs, supported by available experimental data and mechanistic insights.

While specific experimental data for this compound is not yet publicly available, research on closely related 2,5-dialkyl-1,3-oxazole derivatives offers valuable insights into the potential efficacy of this compound class. Studies have demonstrated that these derivatives can exhibit potent cytotoxic effects against various cancer cell lines, often through mechanisms that are central to cancer cell proliferation and survival.

Comparative Efficacy: Oxazole Derivatives vs. Known Anticancer Drugs

To contextualize the potential of this emerging class of compounds, we can draw comparisons with well-established anticancer agents that target similar cellular pathways. Oxazole derivatives have been reported to interfere with critical processes such as tubulin polymerization, a mechanism shared by taxanes and vinca alkaloids.[1][2]

A study on 2-methyl-4,5-disubstituted oxazoles, structurally analogous to the topic compound, revealed significant antiproliferative activity. The efficacy of these compounds was compared with Combretastatin A-4 (CA-4), a known potent tubulin inhibitor.

Table 1: In Vitro Cytotoxicity (IC50) of 2-Methyl-Oxazole Derivatives and Combretastatin A-4

Compound/DrugCancer Cell LineIC50 (nM)
Oxazole Derivative 4g JurkatSimilar to CA-4
SEMSimilar to CA-4
Other five cell lines2- to 940-fold more active than CA-4
Oxazole Derivative 4i RS4;112-fold less active than CA-4
JurkatSimilar to CA-4
SEMSimilar to CA-4
Other four cell lines4- to 153-fold more potent than CA-4
Combretastatin A-4 (CA-4) Jurkat, SEM, RS4;11, etc.0.8–3100

Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles. The specific cell lines for the "other" categories were detailed in the original publication.[3]

The data indicates that certain 2-methyl-oxazole derivatives (4g and 4i) exhibit cytotoxicity that is comparable or even superior to that of the established tubulin inhibitor, Combretastatin A-4, across a range of cancer cell lines.[3] This suggests that the 2,5-dimethyl-1,3-oxazole scaffold holds significant promise as a source of potent anticancer agents.

Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer activity of oxazole derivatives is not limited to a single mechanism. Research has indicated that this class of compounds can disrupt cancer cell function through various pathways.[1][2] This multi-targeting ability could be advantageous in overcoming the drug resistance that often develops with single-target therapies.

Potential Signaling Pathways Targeted by Oxazole Derivatives

Below are diagrams illustrating some of the key signaling pathways that are reportedly inhibited by oxazole derivatives, as well as the mechanisms of action for established anticancer drug classes for comparison.

G Potential Anticancer Mechanisms of Oxazole Derivatives cluster_oxazole Oxazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Oxazole Compound Oxazole Compound Tubulin Polymerization Tubulin Polymerization Oxazole Compound->Tubulin Polymerization Inhibition Topoisomerases Topoisomerases Oxazole Compound->Topoisomerases Inhibition Protein Kinases Protein Kinases Oxazole Compound->Protein Kinases Inhibition STAT3 STAT3 Oxazole Compound->STAT3 Inhibition G-quadruplex G-quadruplex Oxazole Compound->G-quadruplex Stabilization Mitotic Arrest Mitotic Arrest Tubulin Polymerization->Mitotic Arrest DNA Damage DNA Damage Topoisomerases->DNA Damage Inhibition of Proliferation Inhibition of Proliferation Protein Kinases->Inhibition of Proliferation STAT3->Inhibition of Proliferation G-quadruplex->DNA Damage Apoptosis Apoptosis Mitotic Arrest->Apoptosis DNA Damage->Apoptosis Inhibition of Angiogenesis Inhibition of Angiogenesis

Caption: Overview of potential anticancer mechanisms of oxazole derivatives.

G Mechanism of Tubulin Inhibitors Tubulin Inhibitors (e.g., Paclitaxel, Vinca Alkaloids) Tubulin Inhibitors (e.g., Paclitaxel, Vinca Alkaloids) Microtubule Dynamics Microtubule Dynamics Tubulin Inhibitors (e.g., Paclitaxel, Vinca Alkaloids)->Microtubule Dynamics Disruption Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Inhibition Cell Cycle Arrest (G2/M phase) Cell Cycle Arrest (G2/M phase) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M phase) Apoptosis Apoptosis Cell Cycle Arrest (G2/M phase)->Apoptosis

Caption: Simplified signaling pathway for tubulin inhibitors.[4][5]

G Mechanism of Topoisomerase Inhibitors Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide) Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide) Topoisomerase I/II Topoisomerase I/II Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide)->Topoisomerase I/II Inhibition DNA Replication & Transcription DNA Replication & Transcription Topoisomerase I/II->DNA Replication & Transcription Disruption DNA Strand Breaks DNA Strand Breaks DNA Replication & Transcription->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Simplified signaling pathway for topoisomerase inhibitors.[1][2]

G Mechanism of Kinase Inhibitors Kinase Inhibitors (e.g., Imatinib, Erlotinib) Kinase Inhibitors (e.g., Imatinib, Erlotinib) Tyrosine Kinases Tyrosine Kinases Kinase Inhibitors (e.g., Imatinib, Erlotinib)->Tyrosine Kinases Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Kinase Inhibitors (e.g., Imatinib, Erlotinib)->Cell Proliferation, Survival, Angiogenesis Inhibition Signal Transduction Pathways (e.g., MAPK, PI3K/Akt) Signal Transduction Pathways (e.g., MAPK, PI3K/Akt) Tyrosine Kinases->Signal Transduction Pathways (e.g., MAPK, PI3K/Akt) Activation Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)->Cell Proliferation, Survival, Angiogenesis Promotion Tumor Growth Tumor Growth Cell Proliferation, Survival, Angiogenesis->Tumor Growth Leads to

Caption: Simplified signaling pathway for kinase inhibitors.[6][7]

Experimental Protocols

The following are standard protocols for key in vitro assays used to evaluate the anticancer activity of novel compounds.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[8][9][10]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compound (e.g., oxazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

G MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compound (various concentrations) Treat with compound (various concentrations) Incubate (24h)->Treat with compound (various concentrations) Incubate (48-72h) Incubate (48-72h) Treat with compound (various concentrations)->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add solubilization solution Add solubilization solution Incubate (4h)->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance Calculate IC50 value Calculate IC50 value Measure absorbance->Calculate IC50 value

Caption: A typical workflow for an MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.[11][12]

Objective: To identify if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

  • Cancer cell lines

  • Culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A

  • Flow cytometer

G Cell Cycle Analysis Workflow Treat cells with compound Treat cells with compound Incubate Incubate Treat cells with compound->Incubate Harvest and wash cells Harvest and wash cells Incubate->Harvest and wash cells Fix cells (e.g., ethanol) Fix cells (e.g., ethanol) Harvest and wash cells->Fix cells (e.g., ethanol) Stain with DNA dye (e.g., PI) Stain with DNA dye (e.g., PI) Fix cells (e.g., ethanol)->Stain with DNA dye (e.g., PI) Analyze by flow cytometry Analyze by flow cytometry Stain with DNA dye (e.g., PI)->Analyze by flow cytometry Determine cell cycle distribution Determine cell cycle distribution Analyze by flow cytometry->Determine cell cycle distribution

Caption: A general workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Culture cancer cells and treat them with the test compound at a specific concentration for a defined period.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C.

  • Wash the fixed cells to remove the ethanol.

  • Resuspend the cells in a staining solution containing a fluorescent DNA dye and RNase A to degrade RNA.

  • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct experimental data for this compound remains to be elucidated, the broader class of 2,5-dialkyl-1,3-oxazole derivatives demonstrates significant potential as a novel source of anticancer agents. Their ability to exhibit potent cytotoxicity, in some cases surpassing that of established drugs, and their diverse mechanisms of action make them a compelling area for further research and development. The methodologies outlined in this guide provide a framework for the systematic evaluation of these and other promising compounds in the ongoing effort to combat cancer.

References

Structure-activity relationship (SAR) studies of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The oxazole ring is a privileged scaffold in medicinal chemistry, known to be a versatile building block in the synthesis of compounds with a wide array of biological activities.[1][2] These activities are profoundly influenced by the nature and position of substituents on the oxazole core. This guide provides a comparative overview of the SAR of various oxazole derivatives, supported by available experimental data, to inform the rational design of new therapeutic agents.

General Principles of Oxazole SAR

The biological activity of oxazole derivatives is critically dependent on the substitution pattern at the 2, 4, and 5 positions of the oxazole ring. Modifications at these positions can influence the compound's potency, selectivity, and pharmacokinetic properties.

A generalized SAR for oxazole derivatives across different therapeutic areas can be summarized as follows:

  • Position 2: Often substituted with aryl or heteroaryl groups. Electron-withdrawing or donating groups on these aromatic rings can modulate activity.

  • Position 4: This position is crucial for linking to various side chains. In the case of the requested scaffold, a methylamine group is present. Modifications of this amine, such as N-alkylation or acylation, are expected to significantly impact biological activity.

  • Position 5: Typically substituted with small alkyl or aryl groups. These substituents can influence the overall lipophilicity and steric profile of the molecule.

Comparative Biological Activities of Oxazole Derivatives

While specific data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine derivatives is scarce, we can draw comparisons from related oxazole structures that have been evaluated for various therapeutic targets.

Antimicrobial Activity

Oxazole derivatives have been extensively studied for their antibacterial and antifungal properties. The SAR for antimicrobial activity often highlights the importance of lipophilicity and the presence of specific pharmacophoric features.

Table 1: Comparison of Antimicrobial Activity of Substituted Oxazole Derivatives

Compound SeriesR1 (Position 2)R2 (Position 5)Target OrganismActivity (e.g., MIC µg/mL)Reference
Phenyl-oxadiazoleSubstituted PhenylVarious aryl/heteroarylS. aureus, E. coliModerate to good[3]
BenzoxazoleVariousFused benzene ringFungal strainsSuperior to reference in some cases[4]
Substituted oxazol-5-oneSubstituted phenoxy methylArylE. coli, X. citriHigh activity with specific substitutions[2]

Note: This table is a generalized representation based on available literature for different oxazole scaffolds and does not represent a direct comparison of a single series.

Anticancer Activity

The anticancer potential of oxazole derivatives is another area of intense research. The mechanism of action often involves the inhibition of kinases or interaction with DNA.

Table 2: Comparative Anticancer Activity of Oxazole-Containing Compounds

Compound ClassKey Structural FeaturesCancer Cell LineActivity (e.g., IC50 µM)Reference
Tyrosine Kinase InhibitorsMubritinib (contains oxazole)VariousPotent inhibition[2]
General Oxazole DerivativesVaried substitution patternsVariousNanomolar to micromolar range[2]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments typically cited in the evaluation of novel chemical entities.

General Procedure for Synthesis of 2,5-Disubstituted-4-(aminomethyl)oxazoles

A common synthetic route to the target scaffold could involve the following steps:

  • Synthesis of the Oxazole Core: Condensation of an α-haloketone with an amide to form the 2,5-disubstituted oxazole ring.

  • Functionalization at Position 4: Introduction of a hydroxymethyl group at the 4-position via Vilsmeier-Haack reaction followed by reduction.

  • Introduction of the Aminomethyl Group: Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate) and subsequent displacement with an amine.

SynthesisWorkflow Start α-Haloketone + Amide Oxazole 2,5-Disubstituted Oxazole Start->Oxazole Vilsmeier Vilsmeier-Haack Reaction Oxazole->Vilsmeier Hydroxymethyl 4-Hydroxymethyl Oxazole Vilsmeier->Hydroxymethyl Activation Activation of Hydroxyl Hydroxymethyl->Activation Amine Amine Substitution Activation->Amine Final Target this compound Derivative Amine->Final

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Antimicrobial Susceptibility Testing
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

ExperimentalWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays Purification->Antimicrobial Anticancer Anticancer Assays Purification->Anticancer SAR_Analysis SAR Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis

Caption: A typical experimental workflow for SAR studies of novel chemical entities.

Conclusion

While a specific, detailed SAR guide for this compound derivatives cannot be constructed from the currently available public data, the broader principles governing the SAR of oxazole-containing compounds provide a solid foundation for the design of new analogs. The antimicrobial and anticancer activities of oxazoles are well-documented, and the substitution pattern on the oxazole ring is a key determinant of their biological effects. Future research focusing on the systematic modification of the this compound scaffold is warranted to explore its therapeutic potential. Researchers are encouraged to build upon the generalized workflows and SAR insights presented here to guide their investigations into this promising chemical space.

References

Benchmarking Synthetic Routes to (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of synthetic strategies for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine reveals a notable absence of detailed, publicly available experimental data. This guide addresses this information gap by proposing and evaluating several plausible synthetic pathways, providing a theoretical framework for their comparison. The methodologies discussed are based on established principles of oxazole synthesis and functional group transformations, offering researchers a foundation for developing an optimized and efficient synthesis of this valuable amine.

This compound is a substituted oxazole that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a substituted oxazole ring and a primary amine, make it an attractive scaffold for the synthesis of diverse molecular libraries. However, a thorough search of the scientific literature and patent databases did not yield a specific, detailed experimental protocol for its synthesis. To facilitate further research and development involving this compound, this guide outlines and compares several potential synthetic routes.

Proposed Synthetic Methodologies

Four primary synthetic strategies are proposed and analyzed, starting from readily available precursors. These methods leverage well-established chemical transformations for the formation of the oxazole ring and the introduction of the aminomethyl group.

Method 1: From 3-Chloro-2,4-pentanedione via Halogenation and Amination

This approach begins with the formation of the oxazole ring followed by functional group interconversion to introduce the amine.

  • Step 1: Synthesis of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole. This key intermediate can be synthesized from 3-chloro-2,4-pentanedione and acetamide.

  • Step 2: Nucleophilic Substitution with Azide. The chloromethyl group is converted to an azidomethyl group by reaction with sodium azide.

  • Step 3: Reduction of the Azide. The azidomethyl intermediate is then reduced to the target methylamine, for example, using lithium aluminum hydride or catalytic hydrogenation.

Method 2: Gabriel Synthesis from 4-(Bromomethyl)-2,5-dimethyloxazole

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides.

  • Step 1: Synthesis of 4-(bromomethyl)-2,5-dimethyloxazole. Similar to Method 1, the oxazole core is first constructed, followed by bromination of the 4-methyl group.

  • Step 2: Reaction with Potassium Phthalimide. The bromomethyl derivative is reacted with potassium phthalimide to form the N-substituted phthalimide.

  • Step 3: Hydrazinolysis. The phthalimide protecting group is removed by treatment with hydrazine hydrate to yield the desired primary amine.

Method 3: Reduction of 2,5-Dimethyl-1,3-oxazole-4-carbonitrile

This route involves the formation of a nitrile intermediate which is then reduced to the amine.

  • Step 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde. The synthesis can start from an appropriate precursor that allows for the introduction of a formyl group at the 4-position of the 2,5-dimethyloxazole ring.

  • Step 2: Conversion to Oxime and Dehydration. The aldehyde is converted to an oxime, which is subsequently dehydrated to the nitrile.

  • Step 3: Reduction of the Nitrile. The nitrile is then reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Method 4: Reductive Amination of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

A direct approach from the corresponding aldehyde via reductive amination.

  • Step 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde. As in Method 3, the aldehyde is the key intermediate.

  • Step 2: Reductive Amination. The aldehyde is reacted with ammonia or a protected amine source in the presence of a reducing agent, such as sodium cyanoborohydride, to directly form the methylamine.

Comparative Analysis of Synthetic Routes

The following table provides a theoretical comparison of the proposed methods based on common metrics in synthetic chemistry. It is important to note that these are projected values and would require experimental validation.

MethodStarting MaterialsNumber of StepsPotential YieldPotential Challenges
Method 1 3-Chloro-2,4-pentanedione, Acetamide, Sodium Azide, Reducing Agent3Moderate to HighUse of potentially explosive azide reagents.
Method 2 3-Bromo-2,4-pentanedione, Acetamide, Potassium Phthalimide, Hydrazine3ModeratePotentially harsh deprotection conditions.
Method 3 Precursor for 2,5-dimethyloxazole-4-carbaldehyde, Hydroxylamine, Dehydrating Agent, Reducing Agent3ModerateSynthesis of the starting aldehyde may be multi-step.
Method 4 Precursor for 2,5-dimethyloxazole-4-carbaldehyde, Ammonia/Amine source, Reducing Agent2Moderate to HighControl of over-alkylation can be challenging.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key transformations in the proposed synthetic routes. These are intended as a starting point for experimental work.

Method 1: Key Steps

Synthesis of 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole: To a solution of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq) in dimethylformamide (DMF), sodium azide (1.2 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azide.

Reduction to this compound: A solution of 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude amine.

Method 2: Key Steps

Synthesis of 2-((2,5-dimethyl-1,3-oxazol-4-yl)methyl)isoindoline-1,3-dione: A mixture of 4-(bromomethyl)-2,5-dimethyloxazole (1.0 eq) and potassium phthalimide (1.1 eq) in DMF is heated at 80 °C for 6 hours. After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the phthalimide derivative.

Deprotection to this compound: To a solution of the phthalimide derivative (1.0 eq) in ethanol, hydrazine hydrate (2.0 eq) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is treated with aqueous hydrochloric acid. The precipitated phthalhydrazide is removed by filtration. The filtrate is then basified with aqueous sodium hydroxide and extracted with dichloromethane. The organic layer is dried and concentrated to yield the target amine.

Visualizing the Synthetic Pathways

The logical flow of the proposed synthetic methods can be visualized using the following diagrams.

Method_1 A 3-Chloro-2,4-pentanedione B 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole A->B Acetamide C 4-(Azidomethyl)-2,5-dimethyl-1,3-oxazole B->C NaN3 D This compound C->D Reduction

Caption: Synthetic route via halogenation and amination.

Method_2 A 4-(Bromomethyl)-2,5-dimethyloxazole B N-((2,5-Dimethyl-1,3-oxazol-4-yl)methyl)phthalimide A->B Potassium Phthalimide C This compound B->C Hydrazine

Caption: Gabriel synthesis of the target amine.

Method_3 A 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde B 2,5-Dimethyl-1,3-oxazole-4-carbonitrile A->B 1. NH2OH 2. Dehydration C This compound B->C Reduction

Caption: Synthesis via nitrile reduction.

Method_4 A 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde B This compound A->B NH3, Reducing Agent

Caption: Reductive amination pathway.

Conclusion and Future Directions

While a definitive, experimentally validated synthesis for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its preparation. The proposed methods are based on reliable and well-documented chemical reactions. Method 1, involving an azide intermediate, and Method 4, the reductive amination, appear to be the most promising in terms of efficiency and potential yield.

It is imperative for researchers interested in this compound to undertake experimental validation of these proposed routes. The collection of quantitative data on yields, reaction times, purity, and scalability will be crucial for establishing a benchmark synthesis. Further optimization of reaction conditions for the most promising route will ultimately lead to an efficient and reliable method for the preparation of this compound, paving the way for its broader application in research and development.

Validating a Novel Synthesis Route for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a proposed novel synthesis route for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a potentially valuable building block in medicinal chemistry. The performance of this proposed route is objectively compared with established, alternative methods for the synthesis of substituted oxazoles. Supporting data, detailed experimental protocols, and a validation workflow are provided to aid researchers in evaluating and potentially implementing this new methodology.

Proposed Synthesis Route and Comparison with Alternatives

The validation of a new synthesis pathway requires a thorough comparison with existing methods. The proposed route, a modified Robinson-Gabriel approach, is evaluated against the well-established Van Leusen oxazole synthesis and an iodine-catalyzed cyclization method. The key performance indicators for comparison include reaction yield, purity, reaction time, and the nature of reagents and catalysts employed.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data for the proposed synthesis route and its alternatives. The data for the alternative routes are derived from analogous reactions reported in the literature for the synthesis of similarly substituted oxazoles.

Parameter Proposed Route: Modified Robinson-Gabriel Synthesis Alternative 1: Van Leusen Oxazole Synthesis Alternative 2: Iodine-Catalyzed Oxidative Cyclization
Key Reaction Cyclodehydration of a 2-acylamino-ketoneReaction of an aldehyde with tosylmethyl isocyanide (TosMIC)Tandem oxidative cyclization of an aldehyde and an amino ketone
Starting Materials 3-(Acetylamino)-2-butanone, Phosphorus PentoxideAcetaldehyde, Tosylmethyl isocyanideAcetaldehyde, 2-Amino-1-phenylethanone
Typical Yield 70-85% (estimated)60-80%[1][2]75-85%[3]
Reaction Time 4-8 hours2-6 hours[2]12-24 hours[3]
Key Reagents Sulfuric acid, Phosphorus pentoxide[4]Potassium carbonate, MethanolIodine, TBHP, Sodium hydrogen carbonate[3]
Catalyst Acid-catalyzedBase-mediatedIodine-catalyzed[3]
Scalability Potentially scalableGood scalability demonstratedModerate scalability
Safety & Handling Requires handling of corrosive acidsTosMIC can be toxic; requires careful handlingIodine and TBHP require careful handling

Experimental Protocols

This section provides a detailed methodology for the proposed synthesis route for this compound.

Proposed Route: Modified Robinson-Gabriel Synthesis

Step 1: Synthesis of 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole

  • To a solution of 3-(acetylamino)-2-butanone (1.0 eq) in a suitable solvent such as toluene, add phosphorus pentoxide (1.5 eq).

  • The mixture is heated to reflux for 6 hours.

  • After cooling, the reaction mixture is carefully quenched with water and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product, 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, is then reacted with sodium azide (1.2 eq) in dimethylformamide (DMF) at 60°C for 4 hours.

  • The reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole.

Step 2: Synthesis of this compound

  • The 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole from the previous step is dissolved in methanol.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Oxazole Ring Formation and Azidation cluster_1 Step 2: Reduction to Amine cluster_2 Purification and Characterization A 3-(Acetylamino)-2-butanone B Robinson-Gabriel Cyclization (P2O5, Toluene, Reflux) A->B C 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole B->C D Azidation (NaN3, DMF, 60°C) C->D E 4-(Azidomethyl)-2,5-dimethyl-1,3-oxazole D->E F Catalytic Hydrogenation (H2, Pd/C, Methanol) E->F G This compound F->G H Column Chromatography G->H I NMR, MS, HRMS Analysis H->I

Caption: Workflow for the proposed synthesis of this compound.

Diagram 2: Logical Flow for Synthesis Route Validation

G A Define Target Molecule: This compound B Propose Novel Synthesis Route (e.g., Modified Robinson-Gabriel) A->B C Identify Alternative Synthesis Routes (e.g., Van Leusen, Iodine-Catalyzed) A->C E Execute Proposed Synthesis in Lab B->E D Perform Literature Search for Analogous Reaction Data C->D H Compare Experimental Data with Literature Data for Alternatives D->H F Collect Experimental Data: Yield, Purity, Reaction Time E->F G Characterize Final Product (NMR, MS, etc.) F->G F->H G->H I Assess Scalability, Safety, and Cost-Effectiveness H->I J Publish Comparison Guide I->J

Caption: Logical workflow for the validation and comparison of a new synthesis route.

References

A Comparative Guide to Biological Assays for the Evaluation of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common biological assays for characterizing the activity of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, a compound with a structural motif suggestive of monoamine oxidase (MAO) inhibition. The information herein is intended to aid in the selection of appropriate assays and to provide a framework for assessing the reproducibility of experimental results.

Introduction

This guide compares three common in vitro assay formats for determining MAO inhibition: a fluorescence-based assay, a spectrophotometric assay, and a chromatography-based assay. The selection of an appropriate assay depends on factors such as the required sensitivity, throughput, and the specific information sought (e.g., IC50, mechanism of inhibition).

Comparison of Monoamine Oxidase (MAO) Inhibition Assays

The following table summarizes the key characteristics of three widely used methods for assessing MAO inhibition.

Parameter Fluorescence-Based Assay Spectrophotometric Assay Chromatography-Based (LC-MS/MS) Assay
Principle Measures the fluorescence of a product generated from the enzymatic reaction. A common method involves the MAO-catalyzed oxidation of a substrate to produce hydrogen peroxide, which then reacts with a probe to generate a fluorescent signal.Measures the change in absorbance of a substrate or product over time. For example, the conversion of kynuramine to 4-hydroxyquinoline can be monitored by an increase in absorbance at a specific wavelength.[4]Directly measures the concentration of the substrate and/or the product of the MAO-catalyzed reaction.
Throughput HighMedium to HighLow to Medium
Sensitivity HighModerateVery High
Reproducibility Good to Excellent (Z' > 0.5)GoodExcellent
Instrumentation Fluorescence plate readerSpectrophotometer (UV-Vis) or plate readerLiquid chromatography-mass spectrometry (LC-MS/MS) system
Advantages Simple "mix-and-read" format, amenable to high-throughput screening (HTS).Cost-effective, utilizes standard laboratory equipment.High specificity and can be used with complex biological matrices. Allows for the direct measurement of substrate and product, providing detailed kinetic information.
Disadvantages Potential for interference from fluorescent compounds.Lower sensitivity compared to fluorescence or LC-MS/MS assays. Potential for interference from compounds that absorb at the same wavelength.Lower throughput, more complex sample preparation, and requires specialized, expensive instrumentation.

Experimental Protocols

Fluorescence-Based MAO-Glo™ Assay (Promega)

This protocol is based on the principles of the MAO-Glo™ Assay, a common commercial kit.

Principle: This assay quantifies the activity of MAO by measuring the luminescence produced in a two-step reaction. In the first step, the MAO enzyme converts a luminogenic substrate into a product. In the second step, a Luciferin Detection Reagent is added, which converts the product into luciferin, which is then oxidized by luciferase to produce light. The amount of light produced is directly proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO-Glo™ Assay Buffer

  • MAO-Glo™ Substrate

  • Luciferin Detection Reagent

  • Test compound (this compound) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Add the MAO enzyme to the wells of the plate.

  • Add the test compound or control inhibitor to the appropriate wells.

  • Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the MAO reaction by adding the MAO-Glo™ Substrate.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

  • Incubate for 20 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Kynuramine Spectrophotometric Assay

Principle: This assay measures the activity of both MAO-A and MAO-B by monitoring the conversion of the substrate kynuramine to 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be measured by the increase in absorbance at approximately 316 nm.[4]

Materials:

  • Recombinant human MAO-A or MAO-B

  • Phosphate buffer

  • Kynuramine dihydrobromide (substrate)

  • Test compound and control inhibitors

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer or plate reader capable of measuring absorbance at 316 nm

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in phosphate buffer.

  • Add the MAO enzyme to the wells of the plate or cuvettes.

  • Add the test compound or control inhibitor to the appropriate wells/cuvettes.

  • Pre-incubate the enzyme with the inhibitor for a set time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the kynuramine substrate.

  • Monitor the increase in absorbance at 316 nm over time (kinetic read) or measure the absorbance at a fixed endpoint.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value.

LC-MS/MS-Based Assay

Principle: This method directly measures the depletion of a substrate and the formation of a product by MAO using liquid chromatography-tandem mass spectrometry. This provides a highly specific and quantitative measure of enzyme activity.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Appropriate buffer (e.g., phosphate buffer)

  • MAO substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B)

  • Test compound and control inhibitors

  • Acetonitrile or other suitable organic solvent for reaction quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • Incubate the MAO enzyme with the test compound or control inhibitor.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an analysis plate or vials.

  • Analyze the samples by LC-MS/MS to quantify the amount of substrate remaining and/or product formed.

  • Calculate the percent inhibition based on the reduction in product formation or substrate depletion compared to a control without inhibitor.

  • Determine the IC50 value.

Reproducibility of Biological Assays

  • Z'-factor (Z-prime): A statistical measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening assays.[5] It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio generally indicates a more robust assay.[5]

  • Coefficient of Variation (%CV): A measure of the variability of the data, calculated as the standard deviation divided by the mean. A lower %CV indicates higher precision.

For reliable data, it is essential to include appropriate positive and negative controls in each assay plate and to perform experiments in replicate.

Visualizations

MAO_Signaling_Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) (A or B) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde Ammonia Ammonia MAO->Ammonia H2O2 Hydrogen Peroxide MAO->H2O2 Inhibitor This compound (Putative Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) signaling pathway.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate) start->prep_reagents prep_compound Prepare Test Compound Dilutions start->prep_compound incubation Incubate Enzyme with Test Compound prep_reagents->incubation prep_compound->incubation reaction Initiate Enzymatic Reaction with Substrate incubation->reaction detection Detection (Fluorescence, Absorbance, or LC-MS/MS) reaction->detection analysis Data Analysis (% Inhibition, IC50) detection->analysis end End analysis->end

References

No Publicly Available Data for Head-to-Head Comparison of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine with a Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases has revealed no specific therapeutic application or biological activity for the compound (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. As a result, a direct comparison with a standard of care is not currently possible.

This compound is a chemical entity listed in several chemical supplier catalogs. However, there is a notable absence of published research detailing its pharmacological properties, mechanism of action, or investigation in any preclinical or clinical studies. This lack of data prevents the identification of a relevant therapeutic area and, consequently, a standard of care against which it could be compared.

The initial request for a publishable comparison guide, including quantitative data, experimental protocols, and visualizations, cannot be fulfilled due to the foundational absence of primary research on this specific molecule.

While the broader class of oxazole derivatives has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these general findings cannot be extrapolated to this compound without specific experimental evidence.

For researchers, scientists, and drug development professionals interested in this molecule, the necessary first step would be to conduct foundational research to determine its biological targets and potential therapeutic effects. Such research would involve:

  • In vitro screening: Assessing the compound's activity against a panel of biological targets, such as enzymes, receptors, or cell lines, to identify a potential mechanism of action.

  • In vivo studies: If a promising in vitro activity is identified, conducting animal studies to evaluate the compound's efficacy, safety, and pharmacokinetic profile.

Should such research be published in the future, a head-to-head comparison with a relevant standard of care would then become a feasible and valuable undertaking. At present, however, the information required to create the requested guide is not available in the public domain.

Safety Operating Guide

Proper Disposal of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, ensuring compliance with safety regulations and minimizing environmental impact.

The primary safety concern with this compound is its corrosivity, as it is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, handling and disposal require strict adherence to safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes the key hazard information:

Hazard ClassificationHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
alt text
Danger
Serious Eye Damage/IrritationH314: Causes severe skin burns and eye damage.

Data sourced from the this compound Safety Data Sheet.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles and/or a face shield.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [2][3]

  • Segregation of Waste:

    • Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[2]

    • Keep it separate from incompatible materials such as strong oxidizing agents and acids.[4]

  • Container Management:

    • Use a designated, compatible, and clearly labeled hazardous waste container.[5] The container must be in good condition, free from leaks, and have a secure, tightly sealed lid.[2][5]

    • The container should be made of a material that is resistant to amines and other components of the waste.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5]

    • The label must include the full chemical name: "this compound" and its concentration.[5]

    • Indicate the associated hazards (e.g., "Corrosive").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[2][6]

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2]

    • Provide them with a complete inventory of the waste container's contents.

    • All disposal actions must be documented as required by regulations.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Consult SDS for This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain a Compatible Hazardous Waste Container B->C Proceed to Collection D Segregate this compound Waste from Incompatible Chemicals C->D E Transfer Waste into the Designated Container D->E F Securely Seal the Container E->F Proceed to Management G Label Container with 'Hazardous Waste', Chemical Name, and Hazards F->G H Store in a Designated, Cool, Well-Ventilated Area G->H I Contact EHS or Licensed Hazardous Waste Disposal Company H->I Ready for Disposal J Arrange for Waste Pickup and Provide Inventory I->J K Document Disposal Records J->K

References

Essential Safety and Operational Guidance for Handling (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical procedures for the handling and disposal of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine (CAS No. 859850-62-7). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage[1]. Immediate and strict adherence to safety protocols is mandatory.

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage[1].

Precautionary Statements:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray[1].

    • P264: Wash skin thoroughly after handling[1].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

  • Response:

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[1].

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower[1].

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

    • P310: Immediately call a POISON CENTER or doctor[1].

  • Storage:

    • P405: Store locked up[1].

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant[1][2].

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. All PPE should be inspected before use and worn at all times when handling the chemical.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage[1][3].
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin burns from direct contact[1][3]. Gloves should be inspected for integrity before each use.
Body Chemical-resistant laboratory coat or apron.To protect against skin contact from spills and splashes[4].
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of harmful vapors[1].
Feet Closed-toe, chemical-resistant shoes.To protect feet from spills[5].

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the necessary steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don Required PPE prep_sds 2. Review Safety Data Sheet prep_ppe->prep_sds prep_setup 3. Prepare Fume Hood and Spill Kit prep_sds->prep_setup handle_transport 4. Transport Chemical to Fume Hood prep_setup->handle_transport handle_dispense 5. Carefully Dispense Required Amount handle_transport->handle_dispense handle_close 6. Securely Close Container handle_dispense->handle_close post_clean 7. Clean Work Area and Equipment handle_close->post_clean post_decontaminate 8. Decontaminate and Remove PPE post_clean->post_decontaminate post_dispose 9. Dispose of Waste in Designated Container post_decontaminate->post_dispose emergency_spill Spill: Evacuate, Ventilate, and Contain emergency_exposure Exposure: Follow First-Aid Measures

Workflow for Safe Handling of this compound

First-Aid Measures

In case of exposure, follow these procedures immediately:

  • General Advice: Consult a physician and show them the Safety Data Sheet[1].

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[1].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing and consult a physician[1].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Consult a physician immediately[1].

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[2]. The substance is incompatible with strong oxidizing agents and acids[2].

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not release into the environment[2]. Waste should be handled by an approved waste disposal plant[2].

By strictly following these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.